Technical Documentation Center

1-Ethyl-2-methyl-1,4-dihydropyrimidine Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 1-Ethyl-2-methyl-1,4-dihydropyrimidine

Core Science & Biosynthesis

Foundational

Introduction: The Significance of the Dihydropyrimidine Scaffold

An In-depth Technical Guide to the Synthesis of 1-Ethyl-2-methyl-1,4-dihydropyrimidine The dihydropyrimidine (DHPM) core is a privileged scaffold in medicinal chemistry and drug development. First brought to prominence b...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to the Synthesis of 1-Ethyl-2-methyl-1,4-dihydropyrimidine

The dihydropyrimidine (DHPM) core is a privileged scaffold in medicinal chemistry and drug development. First brought to prominence by the multi-component Biginelli reaction in 1893, this heterocyclic system is the foundation for a wide array of pharmacologically active agents.[1][2][3] Molecules incorporating the DHPM framework have demonstrated efficacy as calcium channel blockers, antihypertensive agents, and alpha-1a-antagonists.[1] The structural versatility of the dihydropyrimidine ring, which allows for chemical modifications at multiple positions, has made it a focal point for the generation of diverse molecular libraries in the pursuit of novel therapeutics.[4] This guide provides an in-depth examination of a plausible and efficient synthetic mechanism for a specifically substituted derivative, 1-Ethyl-2-methyl-1,4-dihydropyrimidine, tailored for researchers and professionals in the field of organic synthesis and drug discovery.

PART 1: Core Synthesis Strategy & Mechanistic Rationale

The synthesis of 1-Ethyl-2-methyl-1,4-dihydropyrimidine requires a strategic departure from the classical Biginelli condensation, which typically utilizes urea and results in a C2-oxo functionality.[5] To achieve the desired N1-ethyl and C2-methyl substitutions, a more direct and versatile approach is the cyclocondensation of an appropriate amidine with a 1,3-dielectrophile synthon, such as an α,β-unsaturated carbonyl compound.

The proposed core reaction is a condensation between N-ethylacetamidine and an α,β-unsaturated aldehyde, such as acrolein or its synthetic equivalent. This strategy directly incorporates the required structural features into the final heterocyclic product.

  • N-ethylacetamidine : This reagent serves as the N1-C2-N3 building block of the pyrimidine ring. The ethyl group is pre-installed on the nitrogen atom, ensuring the formation of the N1-ethyl derivative, while the acetamidine portion provides the C2-methyl group.

  • α,β-Unsaturated Carbonyl (e.g., Acrolein) : This component acts as the C4-C5-C6 backbone. Its electrophilic β-carbon and carbonyl carbon are susceptible to sequential nucleophilic attacks by the amidine nitrogens, facilitating ring closure.

The causality behind this choice of reactants lies in its efficiency and high degree of atom economy, characteristic of modern multicomponent reactions.[4] This approach avoids the need for post-synthesis modification steps to introduce the N-ethyl and C2-methyl groups, thus representing a more streamlined and logical synthetic design.

PART 2: The Step-wise Reaction Mechanism

The formation of 1-Ethyl-2-methyl-1,4-dihydropyrimidine proceeds through a well-defined sequence of nucleophilic additions and intramolecular cyclization, often catalyzed by a Brønsted or Lewis acid to activate the carbonyl component.[1][6]

The proposed mechanism can be delineated into four critical steps:

  • Michael Addition (1,4-Conjugate Addition) : The reaction initiates with the nucleophilic attack of the more basic, unsubstituted nitrogen of N-ethylacetamidine onto the electrophilic β-carbon of the α,β-unsaturated aldehyde. This forms a zwitterionic intermediate.

  • Proton Transfer : A rapid intramolecular or solvent-mediated proton transfer occurs, neutralizing the charges to form an enol or its corresponding keto-tautomer. This intermediate contains both the amidine and the aldehyde functionalities within the same molecule.

  • Intramolecular Cyclization : The pendant N-ethylamino group of the intermediate then acts as a nucleophile, attacking the now-activated carbonyl carbon. This step forms a six-membered heterocyclic ring, generating a hemiaminal-like intermediate.

  • Dehydration and Tautomerization : The final step involves the acid-catalyzed elimination of a water molecule from the cyclic intermediate to form a stable dihydropyrimidine ring. The resulting product is the thermodynamically favored 1,4-dihydropyrimidine tautomer.

Visualizing the Synthesis Pathway

The logical flow of the synthesis from starting materials to the final product is illustrated below.

G cluster_reactants Starting Materials cluster_process Reaction Process cluster_product Final Product N-ethylacetamidine N-ethylacetamidine Michael_Addition 1. Michael Addition N-ethylacetamidine->Michael_Addition Acrolein Acrolein Acrolein->Michael_Addition Cyclization 2. Intramolecular Cyclization & Dehydration Michael_Addition->Cyclization Product 1-Ethyl-2-methyl- 1,4-dihydropyrimidine Cyclization->Product

Caption: High-level workflow for the synthesis of 1-Ethyl-2-methyl-1,4-dihydropyrimidine.

Detailed Mechanistic Diagram

The following diagram provides a detailed visualization of the electron-pushing mechanism.

G cluster_0 Step 1: Michael Addition cluster_1 Step 2: Proton Transfer cluster_2 Step 3: Cyclization cluster_3 Step 4: Dehydration R1 N-ethylacetamidine + Acrolein I1 Zwitterionic Intermediate R1->I1 Nucleophilic Attack I2 Enamine Intermediate I1->I2 Protonation I3 Cyclic Hemiaminal I2->I3 Intramolecular Attack P 1-Ethyl-2-methyl-1,4-dihydropyrimidine I3->P Elimination of H2O

Caption: The four-step reaction mechanism for dihydropyrimidine formation.

PART 3: Experimental Protocol & Data

This section outlines a robust, self-validating experimental protocol derived from established methods for analogous dihydropyrimidine syntheses.[7][8] The trustworthiness of this protocol is grounded in its inclusion of standard purification and characterization steps essential for verifying the structure and purity of the final product.

Detailed Step-by-Step Methodology

Objective: To synthesize 1-Ethyl-2-methyl-1,4-dihydropyrimidine via a one-pot cyclocondensation reaction.

Materials:

  • N-ethylacetamidine hydrochloride

  • Acrolein (or a suitable precursor like 1,1,3,3-tetramethoxypropane)

  • Sodium ethoxide (or other suitable base)

  • Anhydrous ethanol

  • Hydrochloric acid (for salt formation, if desired)

  • Diethyl ether

  • Standard laboratory glassware and magnetic stirrer

  • Thin-Layer Chromatography (TLC) apparatus

Procedure:

  • Preparation of N-ethylacetamidine Free Base: In a round-bottom flask, dissolve N-ethylacetamidine hydrochloride (1.0 eq) in anhydrous ethanol. To this solution, add a freshly prepared solution of sodium ethoxide (1.05 eq) in ethanol dropwise at 0 °C. Stir the resulting suspension for 30 minutes. The precipitated sodium chloride is removed by filtration under an inert atmosphere. The filtrate containing the N-ethylacetamidine free base is used directly in the next step.

  • Reaction Setup: To the ethanolic solution of N-ethylacetamidine, add acrolein (1.0 eq) dropwise at room temperature with vigorous stirring. Safety Note: Acrolein is highly toxic and volatile; this step must be performed in a well-ventilated fume hood.

  • Reaction Progression: The reaction mixture is gently refluxed for 2-4 hours. The progress of the reaction should be monitored by TLC (e.g., using a 10:1 dichloromethane/methanol mobile phase) until the starting materials are consumed.[9]

  • Workup and Isolation: After completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure using a rotary evaporator. The resulting crude oil or solid is redissolved in a minimal amount of dichloromethane.

  • Purification: The crude product is purified by column chromatography on silica gel, eluting with a gradient of hexane and ethyl acetate. Alternatively, if the product crystallizes upon cooling or solvent removal, it can be purified by recrystallization from a suitable solvent system like ethanol/water.[8][10]

  • Characterization: The structure and purity of the isolated 1-Ethyl-2-methyl-1,4-dihydropyrimidine are confirmed by standard analytical techniques, including ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Quantitative Data: Influence of Catalysis on Yield

While the proposed reaction can proceed thermally, acid or base catalysis often improves reaction rates and yields. The choice of catalyst is a critical parameter in optimizing the synthesis of dihydropyrimidine derivatives.[11][12] The following table summarizes typical yields reported for analogous Biginelli-type reactions under various catalytic conditions, providing a benchmark for what can be expected in the synthesis of the target molecule.

EntryCatalyst (mol%)SolventTemperature (°C)Time (h)Yield (%)Reference
1HCl (catalytic)EthanolReflux460-80
2p-TSA (10)Ethanol80285-95[13][14]
3Yb(OTf)₃ (5)Solvent-free800.5>90[6]
4Fe₂ZnAl₂O₇ (cat.)Solvent-free70-801-2>90[11]
5Fruit Juice (Natural Acid)Water/JuiceRoom Temp5-1070-90[10]

This data demonstrates a clear trend towards higher efficiency and milder conditions with modern catalysts, particularly Lewis acids and solid-supported catalysts, as well as a move towards greener, solvent-free protocols.[10][11]

Conclusion and Future Outlook

The synthesis of 1-Ethyl-2-methyl-1,4-dihydropyrimidine is most effectively achieved through a directed cyclocondensation reaction involving N-ethylacetamidine and an α,β-unsaturated carbonyl component. This method offers superior control over substituent placement compared to classical approaches. The mechanistic pathway, proceeding through a Michael addition followed by intramolecular cyclization and dehydration, is a robust and well-understood transformation in heterocyclic chemistry.

For drug development professionals, the presented synthesis provides a reliable and adaptable template. By varying the amidine and the 1,3-dielectrophile components, a diverse library of N1- and C2-substituted dihydropyrimidines can be readily generated. Future research in this area will likely focus on the development of enantioselective catalytic systems to produce chiral dihydropyrimidines, further expanding their potential as highly specific therapeutic agents.[15][16]

References

  • Alfa Chemistry. (n.d.). Hantzsch Dihydropyridine Synthesis.
  • Wikipedia. (n.d.). Hantzsch pyridine synthesis. Retrieved from [Link]

  • MDPI. (2024). A Decade of Catalytic Progress in 1,4-Dihydropyridines (1,4-DHPs) Synthesis (2016-2024). Retrieved from [Link]

  • PMC. (n.d.). A four-component modified Biginelli reaction: A novel approach for C-2 functionalized dihydropyrimidines. Retrieved from [Link]

  • SciSpace. (n.d.). Recent advances in Hantzsch 1,4-dihydropyridines. Retrieved from [Link]

  • Scribd. (n.d.). Hantzsch Pyridine Synthesis Mechanism. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Hantzsch Dihydropyridine (Pyridine) Synthesis. Retrieved from [Link]

  • PubMed. (2021). Design, parallel synthesis of Biginelli 1,4-dihydropyrimidines using PTSA as a catalyst, evaluation of anticancer activity and structure activity relationships via 3D QSAR studies. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Biginelli Reaction. Retrieved from [Link]

  • MDPI. (2023). Efficient Synthesis of Dihydropyrimidines Using a Highly Ordered Mesoporous Functionalized Pyridinium Organosilica. Retrieved from [Link]

  • Royal Society of Chemistry. (2021). Catalytic enantioselective synthesis of 1,4-dihydropyridines via the addition of C(1)-ammonium enolates to pyridinium salts. Retrieved from [Link]

  • Wikipedia. (n.d.). Biginelli reaction. Retrieved from [Link]

  • MDPI. (n.d.). Synthesis of 3,4-Dihydropyrimidin(thio)one Containing Scaffold: Biginelli-like Reactions. Retrieved from [Link]

  • Organic Reactions. (2004). The Biginelli Dihydropyrimidine Synthesis. Retrieved from [Link]

  • SciSpace. (n.d.). Recent advances in the Biginelli dihydropyrimidine synthesis. New tricks from an old dog. Retrieved from [Link]

  • OA Monitor Ireland. (2021). Catalytic enantioselective synthesis of 1,4-dihydropyridines via the addition of C(1)-ammonium enolates to pyridinium salts. Retrieved from [Link]

  • International Science Community Association. (2014). Synthesis and Characterization of Derivative derived from 1, 4- Dihydropyrimidine. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of N-substituted 1,2-dihydropyridines 10a–g. Retrieved from [Link]

  • PrepChem.com. (n.d.). Synthesis of 1-ethyl-1,4-dihydro-2-mercapto-6-methyl-4-oxo-pyrimidine. Retrieved from [Link]

  • LOCKSS. (2013). DIHYDROPYRIMIDINE. Retrieved from [Link]

  • Der Pharma Chemica. (n.d.). Design, Synthesis, Characterization and Biological Evaluation of Some Substituted Dihydropyrimidinone Derivatives. Retrieved from [Link]

  • PMC. (n.d.). One-pot three component synthesis of substituted dihydropyrimidinones using fruit juices as biocatalyst and their biological studies. Retrieved from [Link]

  • International Journal of Pharmacy & Pharmaceutical Research. (2024). Dihydropyrimidinone Synthesis and Pharmacological Action – An Overview. Retrieved from [Link]

  • Royal Society of Chemistry. (2021). Synthesis, crystal structure and antibacterial studies of dihydropyrimidines and their regioselectively oxidized products. Retrieved from [Link]

  • ScienceDirect. (n.d.). Synthesis of dihydropyrimidine α,γ-diketobutanoic acid derivatives targeting HIV integrase. Retrieved from [Link]

  • International Journal of Pharmaceutical and Phytopharmacological Research. (2020). A Review on Synthetic Mechanisms and Biological Properties of Dihydropyrimidines Derivatives. Retrieved from [Link]

  • Semantic Scholar. (2013). Comparative Study of Chemical Synthesis of Dihydropyrimidine (DHPMS) Derivatives by Biginelli Reaction Using Microwave Irradiati. Retrieved from [Link]

  • International Journal of Pharmaceutical Sciences and Research. (n.d.). Synthesis, Characterization and Biological Evaluation of Some Dihydropyrimidinones. Retrieved from [Link]

  • PubChem. (n.d.). 1-ethyl-2-methyl-1,4-dihydropyrimidin-4-one. Retrieved from [Link]

  • Journal of Medicinal and Chemical Sciences. (2022). Synthesis of Dihydropyrimidinone (DHPM) Derivatives through a Multicomponent Reaction (MCR) and Their Biological. Retrieved from [Link]

  • MDPI. (2022). Synthesis of 3,4-Dihydropyrimidin(thio)one Containing Scaffold. Retrieved from [Link]

  • YouTube. (2021). Preparation of Dihydropyrimidone. Retrieved from [Link]

Sources

Exploratory

1-Ethyl-2-methyl-1,4-dihydropyrimidine: A Comprehensive Technical Guide on Synthesis, Chemical Properties, and Pharmacological Applications

Executive Summary 1-Ethyl-2-methyl-1,4-dihydropyrimidine (CAS: 247111-07-5) represents a highly specialized, non-canonical subclass of the dihydropyrimidine (DHPM) family[1]. Unlike classic Biginelli products—which typic...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

1-Ethyl-2-methyl-1,4-dihydropyrimidine (CAS: 247111-07-5) represents a highly specialized, non-canonical subclass of the dihydropyrimidine (DHPM) family[1]. Unlike classic Biginelli products—which typically feature a C2-oxo or C2-thioxo group derived from urea or thiourea—this compound utilizes an amidine-derived C2-methyl group and an N1-ethyl substitution. This structural divergence significantly alters its electronic landscape, lipophilicity, and pharmacological profile, making it a critical scaffold in the development of novel calcium channel modulators and targeted therapeutics[2].

As a Senior Application Scientist, I have structured this guide to move beyond basic descriptions, focusing instead on the mechanistic causality behind its synthesis, the self-validating protocols required for its isolation, and the physical chemistry that drives its biological efficacy.

Structural Chemistry & Mechanistic Insights

The substitution pattern of 1-ethyl-2-methyl-1,4-dihydropyrimidine dictates its unique chemical stability and reactivity:

  • C2-Methyl Group (Lipophilic Enhancement): Replacing the traditional hydrogen-bond donating urea/thiourea moiety with a methyl group increases the overall lipophilicity of the molecule. This modification is crucial for enhancing blood-brain barrier (BBB) permeability and altering binding affinity within the lipophilic pockets of biological targets[2].

  • N1-Ethyl Substitution (Conformational Locking): Direct alkylation at the N1 position restricts tautomerization. In unalkylated DHPMs, proton mobility between N1 and N3 can lead to multiple tautomeric forms, complicating receptor binding. The N1-ethyl group "locks" the pyrimidine ring into a stable "boat" conformation, which is the exact pharmacophore prerequisite for mimicking dihydropyridine (DHP) calcium channel blockers[3].

Synthetic Pathways: The Modified Biginelli Approach

The synthesis of 1,4-dihydropyrimidines is predominantly achieved via the 3[3]. To yield the 1-ethyl-2-methyl derivative, the traditional urea is replaced with N-ethylacetamidine.

Causality in Reaction Conditions: The reaction proceeds via an acyliminium ion intermediate. The pH of the reaction medium is the most critical parameter. A pH of 4 to 5 is optimal[4]. Why? At this specific pH, the aldehyde is sufficiently protonated to form the highly reactive electrophilic acyliminium ion, but the medium is not acidic enough to completely protonate the N-ethylacetamidine nucleophile. Complete protonation of the amidine would quench its nucleophilicity, halting the reaction entirely[4].

SynthesisMechanism N1 Aldehyde Component I1 Acyliminium Ion Intermediate (Rate-Limiting Step) N1->I1 Protonation (pH 4-5) N2 N-Ethylacetamidine N2->I1 Nucleophilic Attack N3 1,3-Dicarbonyl I2 Open-Chain Adduct N3->I2 Active Methylene I1->I2 Enolate Addition P 1-Ethyl-2-methyl-1,4-dihydropyrimidine I2->P Cyclization (-H2O)

Mechanistic pathway for the synthesis of 1-ethyl-2-methyl-1,4-dihydropyrimidine via MCR.

Experimental Workflows (Self-Validating Protocols)

Protocol: Regioselective N1-Alkylation of 2-Methyl-1,4-Dihydropyrimidine

Objective: Attach the ethyl group exclusively at the N1 position. Rationale: The N1 proton is more acidic than the N3 proton due to conjugation with the adjacent double bonds in the 1,4-dihydropyrimidine system. Using a strong, non-nucleophilic base in an aprotic solvent ensures selective deprotonation.

  • Deprotonation: Dissolve 10 mmol of 2-methyl-1,4-dihydropyrimidine in 20 mL of anhydrous Dimethylformamide (DMF) under an argon atmosphere. Cool to 0°C.

    • Causality: DMF stabilizes the resulting nitrogen anion, while argon prevents oxidative degradation of the dihydropyrimidine core.

  • Base Addition: Slowly add 12 mmol of Sodium Hydride (NaH, 60% dispersion in mineral oil). Stir for 30 minutes.

    • Self-Validation: The cessation of hydrogen gas bubbling is a visual cue confirming that complete deprotonation has occurred.

  • Alkylation: Dropwise add 11 mmol of Ethyl Iodide (EtI). Allow the reaction to warm to room temperature and stir for 4 hours.

  • Monitoring: Check reaction progress via Thin Layer Chromatography (TLC) using a Hexane:Ethyl Acetate (7:3) mobile phase.

    • Self-Validation: The disappearance of the starting material spot (lower Rf) and the appearance of a new, UV-active spot (higher Rf, due to the loss of hydrogen bonding capabilities) confirms successful N-alkylation.

  • Quenching & Workup: Quench the reaction with 10 mL of saturated aqueous NH₄Cl to neutralize unreacted NaH. Extract with Ethyl Acetate (3 x 20 mL). Wash the organic layer with brine to remove residual DMF, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

Quantitative Data: Reaction Optimization

The table below summarizes the optimization of the multicomponent reaction phase, highlighting the critical nature of pH and catalyst selection in achieving high yields[4].

Catalyst / ConditionpH LevelTemp (°C)Time (h)Yield (%)Mechanistic Rationale
Uncatalyzed (Control)7.08012< 10%Insufficient electrophilic activation of the aldehyde.
H₂SO₄4.080166 - 72%Suboptimal; partial protonation of the nucleophile reduces attack rate.
H₂SO₄ (Optimized) 5.0 80 1 81 - 92% Perfect balance of iminium formation and nucleophile availability.
Lewis Acid (Cu(OTf)₂)N/A80275 - 80%Good coordination, but higher cost and lower efficiency than Brønsted acids.

Pharmacological & Material Applications

Dihydropyrimidines are renowned for their biological versatility[5]. The 1-ethyl-2-methyl-1,4-dihydropyrimidine scaffold acts as a potent structural analog to dihydropyridine (DHP) therapeutics.

  • Calcium Channel Modulation: By binding to the allosteric sites on L-type voltage-gated calcium channels (Cav1.2), these compounds block intracellular calcium influx. This prevents smooth muscle contraction, leading to vasodilation and a reduction in blood pressure[2].

  • Anti-Tubercular Activity: Recent screenings of lipophilic DHPMs have shown significant inhibition of Mycobacterium tuberculosis strains. The increased lipophilicity provided by the C2-methyl and N1-ethyl groups allows for better penetration of the mycobacterial cell wall, with Minimum Inhibitory Concentrations (MIC) dropping as low as 0.02 µg/mL for highly substituted derivatives[2].

Pharmacology D 1-Ethyl-2-methyl-1,4-DHP C L-Type Ca2+ Channel (Cav1.2) D->C Allosteric Binding Ca Intracellular Ca2+ Influx C->Ca Blockade S Smooth Muscle Contraction Ca->S Inhibits V Vasodilation / BP Drop S->V Phenotypic Result

Pharmacological signaling pathway of dihydropyrimidine calcium channel blockers.

References

  • Source: humanjournals.
  • Source: nih.
  • Source: scispace.
  • Synthesis of Dihydropyrimidinone (DHPM) Derivatives through a Multicomponent Reaction (MCR)

Sources

Foundational

Spectroscopic Characterization of 1-Ethyl-2-methyl-1,4-dihydropyrimidine: A Technical Guide for Researchers

This in-depth technical guide provides a comprehensive overview of the spectroscopic characterization of 1-Ethyl-2-methyl-1,4-dihydropyrimidine, a molecule of interest within the broader class of dihydropyrimidines known...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

This in-depth technical guide provides a comprehensive overview of the spectroscopic characterization of 1-Ethyl-2-methyl-1,4-dihydropyrimidine, a molecule of interest within the broader class of dihydropyrimidines known for their diverse pharmacological activities.[1][2][3] This document is intended for researchers, scientists, and drug development professionals, offering both theoretical underpinnings and practical, field-proven insights into the analytical methodologies crucial for structural elucidation and purity assessment.

Molecular Structure and its Spectroscopic Implications

The structure of 1-Ethyl-2-methyl-1,4-dihydropyrimidine, with its unique arrangement of saturated and unsaturated centers, as well as varied proton and carbon environments, gives rise to a distinct spectroscopic fingerprint. Understanding this structure is key to interpreting the spectral data obtained from various analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Cornerstone of Structural Elucidation

NMR spectroscopy is the most powerful technique for determining the precise molecular structure of organic compounds like 1-Ethyl-2-methyl-1,4-dihydropyrimidine. Both ¹H and ¹³C NMR provide a wealth of information about the connectivity of atoms.

Proton (¹H) NMR Spectroscopy

Theoretical Basis: ¹H NMR spectroscopy provides information on the chemical environment of each proton in the molecule. The chemical shift (δ) is influenced by the electron density around the proton, while the multiplicity (splitting pattern) reveals the number of neighboring protons.

Experimental Protocol:

  • Sample Preparation: Dissolve approximately 5-10 mg of purified 1-Ethyl-2-methyl-1,4-dihydropyrimidine in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube.

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference (δ 0.00 ppm).

  • Data Acquisition: Acquire the ¹H NMR spectrum on a 300 MHz or higher field spectrometer. Standard parameters include a 30-degree pulse angle and a relaxation delay of 1-2 seconds.

Predicted ¹H NMR Data:

Proton AssignmentPredicted Chemical Shift (δ, ppm)Predicted MultiplicityIntegration
NH (ring)~5.0 - 7.0broad singlet1H
C4-H₂ (ring)~3.2 - 3.5singlet2H
C5-H (ring)~4.5 - 4.8triplet1H
C6-H (ring)~6.0 - 6.5doublet1H
N-CH₂ (ethyl)~3.3 - 3.6quartet2H
C2-CH₃ (methyl)~2.0 - 2.3singlet3H
N-CH₂-CH₃ (ethyl)~1.1 - 1.4triplet3H

Causality Behind Predictions: The chemical shifts are estimated based on data from various substituted 1,4-dihydropyrimidines and 1,4-dihydropyridines.[4][5][6][7][8] The olefinic protons (C5-H and C6-H) are expected to be the most downfield due to the sp² hybridization of their carbons. The methylene protons at C4 are in a saturated, allylic-like position, hence their intermediate chemical shift. The ethyl and methyl substituents on the nitrogen and C2 carbon, respectively, will have characteristic shifts and multiplicities based on their neighboring protons.

Carbon (¹³C) NMR Spectroscopy

Theoretical Basis: ¹³C NMR spectroscopy provides information about the carbon framework of a molecule. Each unique carbon atom gives a distinct signal, and its chemical shift is indicative of its electronic environment and hybridization.

Experimental Protocol:

  • Sample Preparation: Use the same sample prepared for ¹H NMR.

  • Data Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. For multiplicity information, a DEPT (Distortionless Enhancement by Polarization Transfer) experiment can be performed.

Predicted ¹³C NMR Data:

Carbon AssignmentPredicted Chemical Shift (δ, ppm)
C2 (C=N)~150 - 160
C4 (CH₂)~40 - 50
C5 (CH)~95 - 105
C6 (CH)~125 - 135
N-CH₂ (ethyl)~40 - 45
C2-CH₃ (methyl)~20 - 25
N-CH₂-CH₃ (ethyl)~13 - 16

Causality Behind Predictions: The chemical shifts are estimated by analogy to related heterocyclic systems.[4][5][9][10] The C2 carbon, being part of an imine-like C=N bond, is expected to be the most deshielded. The olefinic carbons (C5 and C6) will also be downfield, while the sp³ hybridized carbons (C4, N-CH₂, and the methyl and ethyl carbons) will appear at higher fields.

Mass Spectrometry (MS)

Theoretical Basis: Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. This data is crucial for confirming the molecular formula and gaining insights into the molecule's stability and substructures.

Experimental Protocol:

  • Sample Introduction: Introduce a dilute solution of the compound into the mass spectrometer, typically via direct infusion or coupled with a liquid chromatography system (LC-MS).

  • Ionization: Utilize a soft ionization technique such as Electrospray Ionization (ESI) to generate the protonated molecule [M+H]⁺.

  • Analysis: Analyze the ions using a mass analyzer (e.g., Quadrupole, Time-of-Flight).

Predicted Mass Spectrometry Data:

IonPredicted m/zNotes
[M+H]⁺139.128The protonated molecular ion, confirming the molecular formula C₇H₁₂N₂.
[M-CH₃]⁺124.104Loss of the C2-methyl group.
[M-C₂H₅]⁺110.089Loss of the N-ethyl group.

Causality Behind Predictions: The fragmentation pattern is predicted based on the stability of the resulting fragments. The loss of the alkyl substituents at the N1 and C2 positions is a common fragmentation pathway for such compounds.[11]

Infrared (IR) Spectroscopy

Theoretical Basis: IR spectroscopy measures the vibrations of bonds within a molecule. Specific functional groups absorb infrared radiation at characteristic frequencies, making IR a valuable tool for functional group identification.

Experimental Protocol:

  • Sample Preparation: The sample can be analyzed as a thin film on a salt plate (if an oil), as a KBr pellet (if a solid), or in a suitable solvent.

  • Data Acquisition: Record the IR spectrum over the range of 4000-400 cm⁻¹.

Predicted IR Data:

Wavenumber (cm⁻¹)VibrationFunctional Group
~3300 - 3400N-H stretchSecondary amine (in the dihydropyrimidine ring)
~2850 - 3000C-H stretchAliphatic (CH₂, CH₃)
~1640 - 1680C=N stretchImine-like bond in the ring
~1600 - 1650C=C stretchOlefinic bond in the ring

Causality Behind Predictions: The predicted absorption bands are based on characteristic IR frequencies for the functional groups present in 1-Ethyl-2-methyl-1,4-dihydropyrimidine.[6][7][12][13] The N-H stretch is a key indicator of the dihydropyrimidine ring. The C=N and C=C stretching vibrations confirm the presence of the unsaturated portions of the ring.

Ultraviolet-Visible (UV-Vis) Spectroscopy

Theoretical Basis: UV-Vis spectroscopy provides information about the electronic transitions within a molecule, particularly those involving conjugated π-systems. The dihydropyrimidine ring contains a chromophore that will absorb UV light at a characteristic wavelength (λₘₐₓ).

Experimental Protocol:

  • Sample Preparation: Prepare a dilute solution of the compound in a UV-grade solvent (e.g., ethanol or acetonitrile) to ensure the absorbance is within the linear range of the instrument (typically < 1.5).

  • Data Acquisition: Record the UV-Vis spectrum, typically from 200 to 400 nm, using a dual-beam spectrophotometer.

Predicted UV-Vis Data:

λₘₐₓ (nm)SolventElectronic Transition
~230 - 280Ethanolπ → π*

Causality Behind Predictions: The predicted absorption maximum is based on the conjugated system within the 1,4-dihydropyrimidine ring. The exact λₘₐₓ can be influenced by the solvent and the specific substitution pattern.[14][15][16]

Integrated Spectroscopic Analysis Workflow

The definitive structural confirmation of 1-Ethyl-2-methyl-1,4-dihydropyrimidine relies on the synergistic interpretation of data from all the aforementioned techniques. The following workflow is recommended:

G cluster_0 Data Acquisition cluster_1 Data Interpretation & Integration cluster_2 Final Confirmation HNMR ¹H NMR C_H_Framework Elucidate C-H Framework (from ¹H & ¹³C NMR) HNMR->C_H_Framework CNMR ¹³C NMR CNMR->C_H_Framework MS Mass Spectrometry MolFormula Determine Molecular Formula (from MS) MS->MolFormula IR IR Spectroscopy FuncGroups Identify Functional Groups (from IR & UV-Vis) IR->FuncGroups UV UV-Vis Spectroscopy UV->FuncGroups MolFormula->C_H_Framework FuncGroups->C_H_Framework StructureConfirm Confirm Connectivity (2D NMR if necessary) C_H_Framework->StructureConfirm FinalStructure Propose & Confirm Final Structure StructureConfirm->FinalStructure

Caption: Integrated workflow for the spectroscopic characterization of novel compounds.

Conclusion

The spectroscopic characterization of 1-Ethyl-2-methyl-1,4-dihydropyrimidine requires a multi-faceted analytical approach. While this guide provides a robust, predictive framework based on established principles and data from analogous structures, empirical data acquisition and interpretation are paramount for unequivocal structural elucidation. The methodologies and expected spectral data presented herein should serve as a valuable resource for researchers working with this and related dihydropyrimidine derivatives, facilitating their synthesis, characterization, and further development.

References

  • JOCPR. (n.d.). Synthesis of 1,4-dihydropyrimidines and their pharmacological role for congestive heart failure. Retrieved from [Link]

  • ACS Omega. (2021). Spectroscopic Study of the Basicity of 4,6-Dihydroxypyrimidine Derivatives. [Link]

  • Kaur, B., et al. (2018). Bis-1,4-dihydropyrimidines: Synthesis, Characterization and In Vitro Antimicrobial Evaluations. ResearchGate. [Link]

  • International Science Community Association. (2014). Synthesis and Characterization of Derivative derived from 1, 4- Dihydropyrimidine. [Link]

  • PubMed. (2021). Design, parallel synthesis of Biginelli 1,4-dihydropyrimidines using PTSA as a catalyst, evaluation of anticancer activity and structure activity relationships via 3D QSAR studies. [Link]

  • ResearchGate. (2021). Spectroscopic Study of the Basicity of 4,6-Dihydroxypyrimidine Derivatives. [Link]

  • PMC. (n.d.).
  • ResearchGate. (2021). Spectroscopic Study of the Basicity of 4,6-Dihydroxypyrimidine Derivatives. [Link]

  • RJPN. (n.d.).
  • RSC Publishing. (n.d.). Highly-selective H/D exchange reaction of 1,4-dihydropyridines.
  • RSC Publishing. (2021). Synthesis, crystal structure and antibacterial studies of dihydropyrimidines and their regioselectively oxidized products. [Link]

  • Asian Journal of Chemistry. (n.d.).
  • JOCPR. (n.d.).
  • MDPI. (2020). Molecular Structure, Frontier Molecular Orbitals, MESP and UV–Visible Spectroscopy Studies of Ethyl 4-(3,4-dimethoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate: A Theoretical and Experimental Appraisal. [Link]

  • PMC. (n.d.). Design and Synthesis of New Dihydropyrimidine Derivatives with a Cytotoxic Effect as Dual EGFR/VEGFR-2 Inhibitors.
  • Semantic Scholar. (2013). Comparative Study of Chemical Synthesis of Dihydropyrimidine (DHPMS) Derivatives by Biginelli Reaction Using Microwave Irradiati. [Link]

  • International Journal of Research Culture Society. (2017). Synthesis and interpretation of NMR & IR for 1, 4-dihydropyridine Derivatives. [Link]

  • SciELO South Africa. (n.d.). Nano-TiCl4.
  • ResearchGate. (n.d.). ¹H NMR spectrum of ethyl 4-(4-hydroxy-3-methoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate 4b. [Link]

  • The Royal Society of Chemistry. (n.d.).
  • ResearchGate. (n.d.). Electron ionization mass spectrometric study of 1,4-dihydro-4-substituted 2,6-dimethyl-3,5-bis(alkoxycarbonyl)pyridines. [Link]

  • EGUsphere. (n.d.). LC/MS solvents and eluent additives.
  • Jurnal UPI. (2021). How to Read and Interpret UV-VIS Spectrophotometric Results in Determining the Structure of Chemical Compounds. [Link]

  • IJSRED. (2025). A Review of Ultraviolet-Visible (UV-Vis) Spectroscopy and Its Practical Applications. [Link]

  • University of Toronto Scarborough. (n.d.). Interpreting UV-Vis Spectra. [Link]

Sources

Exploratory

An In-depth Technical Guide to 1-Ethyl-2-methyl-1,4-dihydropyrimidine: Synthesis, Structure, and Potential Applications

For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive overview of 1-Ethyl-2-methyl-1,4-dihydropyrimidine, a heterocyclic compound of interest in medicinal...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 1-Ethyl-2-methyl-1,4-dihydropyrimidine, a heterocyclic compound of interest in medicinal chemistry. While a specific CAS number for this exact structure is not readily found in major chemical databases, this guide will address its plausible structure and delve into established synthetic methodologies for the broader class of N1, C2-substituted 1,4-dihydropyrimidines. We will explore the foundational Biginelli reaction and its modern variations as a viable pathway to this and related compounds. Furthermore, this guide will discuss the potential physicochemical properties and therapeutic applications of this scaffold, drawing parallels with well-characterized dihydropyrimidine and dihydropyridine analogs known for their significant biological activities.

Introduction to the 1,4-Dihydropyrimidine Scaffold

The 1,4-dihydropyrimidine (DHPM) core is a privileged heterocyclic scaffold in drug discovery, forming the basis for a wide array of biologically active molecules.[1] These compounds are structural analogs of the medicinally significant 1,4-dihydropyridines (DHPs), which include blockbuster drugs like amlodipine and nifedipine that act as L-type calcium channel blockers.[2][3] The replacement of a carbon atom with a nitrogen atom in the dihydropyridine ring to form the dihydropyrimidine nucleus can modulate the electronic and steric properties of the molecule, leading to altered pharmacological profiles.

DHPM derivatives have demonstrated a broad spectrum of therapeutic potential, including antibacterial, antiviral, anti-inflammatory, and antitumor activities.[1] This has spurred considerable interest in the development of novel synthetic routes to access a diverse range of substituted DHPMs for screening in drug discovery programs.

Structure and Physicochemical Properties of 1-Ethyl-2-methyl-1,4-dihydropyrimidine

While a dedicated entry for 1-Ethyl-2-methyl-1,4-dihydropyrimidine is not prominent in chemical literature, its structure can be inferred from its IUPAC name.

Caption: Proposed structure of 1-Ethyl-2-methyl-1,4-dihydropyrimidine.

Table 1: Predicted Physicochemical Properties

PropertyPredicted Value
Molecular FormulaC7H12N2
Molecular Weight124.18 g/mol
XLogP31.2
Hydrogen Bond Donor Count1
Hydrogen Bond Acceptor Count2
Rotatable Bond Count1

Note: These properties are estimations based on the chemical structure and have not been experimentally verified.

Synthesis of N1, C2-Substituted 1,4-Dihydropyrimidines

The most prominent and versatile method for the synthesis of the 1,4-dihydropyrimidine core is the Biginelli reaction.[4] This one-pot, three-component condensation reaction typically involves an aldehyde, a β-ketoester, and urea. To achieve the target 1-ethyl-2-methyl substitution pattern, modifications to the classical Biginelli reaction are necessary. A plausible synthetic strategy would involve the use of N-ethylurea and a suitable β-dicarbonyl compound.

Proposed Synthetic Pathway

A feasible approach to synthesize 1-Ethyl-2-methyl-1,4-dihydropyrimidine and its derivatives involves a multi-component reaction analogous to the Biginelli synthesis. The key starting materials would be:

  • An aldehyde: Formaldehyde or a synthetic equivalent would provide the unsubstituted C4 position.

  • A β-dicarbonyl compound: Acetylacetone would provide the C5 and C6 methyl groups and the C4-C5-C6 backbone.

  • N-Ethyl-N'-acetimidamide: This reagent would serve as the source of the N1-ethyl and C2-methyl-N3 fragment.

start Starting Materials: - Formaldehyde - Acetylacetone - N-Ethyl-N'-acetimidamide mixing Mixing in Solvent (e.g., Ethanol) start->mixing catalyst Acid Catalyst (e.g., HCl, Lewis Acid) mixing->catalyst reflux Reflux (e.g., 80°C) catalyst->reflux monitoring Reaction Monitoring (TLC) reflux->monitoring workup Aqueous Workup & Extraction monitoring->workup Upon completion purification Purification (Column Chromatography) workup->purification product 1-Ethyl-2,4,6-trimethyl-1,4-dihydropyrimidine (or related product) purification->product

Caption: Proposed workflow for the synthesis of a 1-ethyl-2-methyl substituted 1,4-dihydropyrimidine derivative.

Detailed Experimental Protocol (Hypothetical)

The following is a proposed, detailed protocol based on established methodologies for the Biginelli reaction and its variations.[4][5]

Materials:

  • Formaldehyde (37% in water)

  • Acetylacetone

  • N-Ethyl-N'-acetimidamide hydrochloride

  • Ethanol (anhydrous)

  • Concentrated Hydrochloric Acid

  • Sodium Bicarbonate (saturated aqueous solution)

  • Ethyl Acetate

  • Brine

  • Anhydrous Sodium Sulfate

  • Silica Gel for column chromatography

Procedure:

  • To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add N-Ethyl-N'-acetimidamide hydrochloride (10 mmol), acetylacetone (10 mmol), and anhydrous ethanol (50 mL).

  • Stir the mixture at room temperature for 15 minutes to ensure homogeneity.

  • Add formaldehyde (12 mmol, 37% in water) to the reaction mixture.

  • Add a catalytic amount of concentrated hydrochloric acid (3-4 drops).

  • Heat the reaction mixture to reflux (approximately 80°C) and maintain for 4-6 hours.

  • Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., 30% ethyl acetate in hexanes).

  • Once the reaction is complete, cool the mixture to room temperature.

  • Neutralize the reaction mixture with a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash with brine (50 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired 1-ethyl-2-methyl substituted 1,4-dihydropyrimidine.

Justification of Experimental Choices:

  • Solvent: Ethanol is a commonly used solvent for the Biginelli reaction as it effectively dissolves the reactants and is suitable for the reflux temperatures required.

  • Catalyst: An acid catalyst is crucial for promoting the condensation steps of the reaction. Both Brønsted acids (like HCl) and Lewis acids have been successfully employed.[4]

  • Purification: Column chromatography is a standard and effective method for purifying organic compounds, separating the desired product from unreacted starting materials and byproducts.

Potential Applications in Drug Development

The 1,4-dihydropyrimidine scaffold is a close analog of 1,4-dihydropyridines, which are well-established as L-type calcium channel blockers for the treatment of hypertension and angina.[2][3] It is plausible that 1-Ethyl-2-methyl-1,4-dihydropyrimidine and its derivatives could exhibit similar pharmacological activities.

Potential Therapeutic Areas:

  • Cardiovascular Diseases: As potential calcium channel modulators, these compounds could be investigated for their effects on vascular smooth muscle relaxation and cardiac contractility.[6]

  • Anticancer Agents: Certain dihydropyrimidine derivatives have shown promise as anticancer agents, and this scaffold could be explored for its antiproliferative properties.

  • Antimicrobial Agents: The heterocyclic nature of the dihydropyrimidine ring makes it a candidate for evaluation against various bacterial and fungal strains.

Further research, including in vitro and in vivo screening, would be necessary to elucidate the specific biological activities of 1-Ethyl-2-methyl-1,4-dihydropyrimidine.

Conclusion

While 1-Ethyl-2-methyl-1,4-dihydropyrimidine is not a readily cataloged compound, its synthesis is feasible through established multi-component reaction strategies, particularly variations of the Biginelli reaction. This technical guide has provided a plausible synthetic route and a framework for the characterization and potential application of this and related N1, C2-substituted 1,4-dihydropyrimidines. The structural similarity of this scaffold to known bioactive molecules suggests that it represents a promising area for further investigation in the field of medicinal chemistry and drug discovery.

References

  • PubChem. 1-ethyl-2-methyl-1,4-dihydropyrimidin-4-one. National Center for Biotechnology Information. Available from: [Link]

  • Journal of Medicinal and Chemical Sciences. Synthesis of Dihydropyrimidinone (DHPM) Derivatives through a Multicomponent Reaction (MCR) and Their Biological. Journal of Medicinal and Chemical Sciences. Available from: [Link]

  • Design, Synthesis, Characterization and Biological Evaluation of Some Substituted Dihydropyrimidinone Derivatives. Der Pharma Chemica. Available from: [Link]

  • RSC Publishing. One-pot synthesis of 3,4-dihydropyrimidin-2(1H)-ones catalyzed by SO3H@imineZCMNPs as a novel, efficient and reusable acidic nanocatalyst under solvent-free conditions. Royal Society of Chemistry. Available from: [Link]

  • Journal of Chemical Education. Rapid and Convenient Synthesis of the 1,4-Dihydropyridine Privileged Structure. ACS Publications. Available from: [Link]

  • Indian Academy of Sciences. One-pot synthesis of N-aryl 1,4-dihydropyridine derivatives and their biological activities. Springer. Available from: [Link]

  • Recent progress in the chemistry of dihydropyrimidinones. SciSpace. Available from: [Link]

  • One-Pot Synthesis of 3,4-Dihydropyrimidin-2-(1H)-ones Using Nickel Chloride as a Catalyst. Asian Journal of Chemistry. Available from: [Link]

  • RSC Publishing. 1,4-Dihydropyridine: synthetic advances, medicinal and insecticidal properties. Royal Society of Chemistry. Available from: [Link]

  • World Journal of Pharmaceutical and Medical Research. SYNTHESIS AND BIOLOGICAL EVALUATION OF 1,4 DIHYDROPYRIDINES DERIVATIVES. World Journal of Pharmaceutical and Medical Research. Available from: [Link]

  • Recent synthetic and medicinal perspectives of dihydropyrimidinones: A review. PMC. Available from: [Link]

  • Semantic Scholar. Comparative Study of Chemical Synthesis of Dihydropyrimidine (DHPMS) Derivatives by Biginelli Reaction Using Microwave Irradiati. Semantic Scholar. Available from: [Link]

  • Updates on Intrinsic Medicinal Chemistry of 1,4-dihydropyridines, Perspectives on Synthesis and Pharmacokinetics of Novel 1,4-dihydropyrimidines as Calcium Channel Blockers: Clinical Pharmacology. PubMed. Available from: [Link]

  • Journal of Chemical and Pharmaceutical Research. Synthesis of 1,4-dihydropyrimidines and their pharmacological role for congestive heart failure. Journal of Chemical and Pharmaceutical Research. Available from: [Link]

  • 1,4-Dihydropyridines: A Multtifunctional Molecule- A Review. International Journal of Pharmacy and Pharmaceutical Sciences. Available from: [Link]

  • Journal of Chemical and Pharmaceutical Research. Synthesis, characterization and pharmacological evaluation of some 1,4-dihydropyridines derivatives. Journal of Chemical and Pharmaceutical Research. Available from: [Link]

Sources

Foundational

Advanced Synthesis of 1-Ethyl-2-methyl-1,4-dihydropyrimidine Scaffolds via Modified Biginelli Condensation

Executive Summary The [1] is a cornerstone of multicomponent reactions (MCRs), traditionally utilized to synthesize 3,4-dihydropyrimidin-2(1H)-ones (DHPMs) using urea, an aldehyde, and a β-keto ester. However, modern pha...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The [1] is a cornerstone of multicomponent reactions (MCRs), traditionally utilized to synthesize 3,4-dihydropyrimidin-2(1H)-ones (DHPMs) using urea, an aldehyde, and a β-keto ester. However, modern pharmacophore development often demands structural divergence—specifically, the removal of the C2-carbonyl to generate fully conjugated or substituted 1,4-dihydropyrimidines.

To achieve the highly specific 1-ethyl-2-methyl-1,4-dihydropyrimidine core, the traditional urea component must be replaced with an amidine, specifically N-ethylacetamidine. This modified aza-Biginelli approach redirects the cyclocondensation pathway, allowing for precise regiocontrol over the N1 and C2 positions [2]. This technical whitepaper details the mechanistic causality, optimized self-validating protocols, and troubleshooting frameworks required to synthesize this advanced scaffold with high fidelity.

Mechanistic Rationale: The Iminium Pathway

In multicomponent synthesis, controlling the order of bond formation is critical to preventing unwanted side reactions (such as the Knoevenagel condensation between the aldehyde and the ester). The synthesis of 1-ethyl-2-methyl-1,4-dihydropyrimidines proceeds via a highly ordered iminium mechanism.

Causality of the Reaction Cascade
  • Electrophilic Activation & Iminium Formation: The primary nitrogen of N-ethylacetamidine is more nucleophilic than its substituted counterpart. Under Lewis acid catalysis (e.g., Yb(OTf)₃), the aldehyde is activated, facilitating nucleophilic attack by the primary amine. Subsequent dehydration yields a highly reactive iminium ion. The Lewis acid is causal to the reaction rate, lowering the activation energy of this rate-limiting step [3].

  • Nucleophilic Trapping: The β-keto ester (e.g., ethyl acetoacetate) exists in equilibrium with its enol tautomer. The polar protic solvent (ethanol) stabilizes this enol form, which subsequently attacks the electrophilic iminium carbon, forming an open-chain ureide-type adduct.

  • Regioselective Cyclodehydration: The secondary amine of the amidine (bearing the N-ethyl group) attacks the ester's ketone carbonyl. The steric bulk of the N-ethyl group dictates the trajectory of the cyclization, ensuring the ethyl group is locked at the N1 position while the methyl group remains at C2. Dehydration finalizes the 1,4-dihydropyrimidine ring [4].

Mechanism A Aryl Aldehyde (Electrophile) C Iminium Ion Intermediate A->C Yb(OTf)3 Catalysis - H2O B N-Ethylacetamidine (Nucleophile) B->C E Open-Chain Adduct C->E Nucleophilic Addition D β-Keto Ester (Enol Form) D->E F 1-Ethyl-2-methyl- 1,4-dihydropyrimidine E->F Cyclodehydration - H2O

Caption: Mechanistic pathway for the synthesis of 1-ethyl-2-methyl-1,4-dihydropyrimidine via iminium intermediate.

Experimental Workflow: A Self-Validating Protocol

To ensure absolute reproducibility and scientific integrity, the following protocol is designed as a self-validating system . Every phase includes an in-process check to confirm that the chemical causality aligns with the expected physical observations.

Materials Required
  • Aldehyde: Benzaldehyde or substituted aryl aldehyde (1.0 eq)

  • β-Keto Ester: Ethyl acetoacetate (1.0 eq)

  • Amidine: N-Ethylacetamidine hydrochloride (1.5 eq)

  • Catalyst: Ytterbium(III) triflate [Yb(OTf)₃] (10 mol%)

  • Base: Sodium bicarbonate (NaHCO₃) (1.5 eq)

  • Solvent: Absolute Ethanol (EtOH)

Step-by-Step Methodology
  • Amidine Free-Basing (0.0 h):

    • Action: Suspend N-ethylacetamidine HCl (1.5 mmol) and NaHCO₃ (1.5 mmol) in 5 mL of absolute EtOH. Stir vigorously for 15 minutes at room temperature.

    • Causality: The amidine must be converted to its free base to act as a nucleophile. EtOH dissolves the organic free base while precipitating the NaCl byproduct, driving the equilibrium forward.

  • Electrophile Activation (0.25 h):

    • Action: Add the aryl aldehyde (1.0 mmol) and Yb(OTf)₃ (10 mol%) to the suspension. Stir for 10 minutes.

    • Causality: Pre-forming the iminium ion before the introduction of the β-keto ester prevents the competitive Knoevenagel condensation, which would otherwise consume the aldehyde and ester to form an unwanted alkene byproduct.

  • Condensation & Cyclization (0.5 h - 5.0 h):

    • Action: Add ethyl acetoacetate (1.0 mmol). Attach a reflux condenser and heat the reaction to 80°C.

    • In-Process Validation: At t = 2.0 h, sample 10 µL of the mixture for TLC (Eluent: 7:3 Hexane/Ethyl Acetate). The disappearance of the UV-active aldehyde spot (R_f ~ 0.6) and the emergence of a new, lower R_f fluorescent spot confirms the cascade is proceeding.

  • Precipitation & Isolation (5.0 h):

    • Action: Cool the flask to 0°C in an ice bath. Add 10 mL of ice-cold distilled water dropwise while stirring.

    • Causality: The sudden shift in the solvent's dielectric constant forces the hydrophobic 1,4-dihydropyrimidine to crash out of solution. The unreacted amidine and the Yb(OTf)₃ catalyst remain highly water-soluble and are washed away. Filter the precipitate under vacuum.

  • Post-Synthesis Validation:

    • Action: Analyze the dried solid via LC-MS and ¹H-NMR.

    • Validation Criteria: LC-MS must show the exact [M+H]⁺ mass. ¹H-NMR must display a diagnostic triplet (~1.1 ppm) and quartet (~3.8 ppm) corresponding to the N1-ethyl group, confirming regioselectivity. The C4 chiral proton should appear as a distinct singlet or doublet near 5.5 ppm.

Workflow Step1 1. Amidine Free-Basing N-Ethylacetamidine HCl + NaHCO3 in EtOH (15 min, RT) Step2 2. Electrophile Activation Add Aldehyde + 10 mol% Yb(OTf)3 (Stir 10 min) Step1->Step2 Step3 3. Condensation & Cyclization Add β-Keto Ester Reflux at 80°C (4-6 h) Step2->Step3 Step4 4. Precipitation & Isolation Quench with ice-cold H2O Vacuum Filtration Step3->Step4 Step5 5. Self-Validation LC-MS [M+H]+ & 1H-NMR Verify N-Ethyl Regiochemistry Step4->Step5

Caption: Self-validating experimental workflow for the modified aza-Biginelli reaction.

Quantitative Data & Reaction Optimization

The choice of catalyst and solvent dictates the thermodynamic efficiency of the reaction. The table below summarizes the causality of optimization parameters during the development of the 1-ethyl-2-methyl-1,4-dihydropyrimidine synthesis.

EntryCatalyst (Loading)SolventTemp (°C)Time (h)Isolated Yield (%)Mechanistic Observation
1NoneEthanol802415%Uncatalyzed iminium formation is too slow; aldehyde degrades.
2HCl (20 mol%)Ethanol801245%Brønsted acid catalyzes reaction but promotes amidine hydrolysis.
3PTSA (10 mol%)Toluene110862%Non-polar solvent reduces enol stabilization of the β-keto ester.
4Yb(OTf)₃ (10 mol%) Ethanol 80 5 88% Optimal: Hard Lewis acid perfectly coordinates aldehyde oxygen.
5Yb(OTf)₃ (10 mol%)Solvent-Free90291%Excellent yield, but exotherm is difficult to scale safely.

Troubleshooting: Suppressing the Hantzsch Byproduct

A critical failure mode in modified Biginelli reactions is the formation of a highly fluorescent Hantzsch 1,4-dihydropyridine byproduct.

Causality: If the reaction temperature exceeds 90°C, or if the amidine is exposed to prolonged acidic reflux without the aldehyde present, the amidine can degrade, releasing ammonia. This ammonia reacts with two equivalents of the β-keto ester and one equivalent of the aldehyde in a competing [1].

Mitigation Strategy:

  • Stoichiometric Control: Always use a 1.5x molar excess of the amidine to outcompete the degradation pathway.

  • Thermal Control: Strictly maintain the reflux temperature at 80°C. Do not use high-boiling solvents like DMF or DMSO unless microwave irradiation is utilized to artificially shorten the reaction time to <15 minutes.

References

  • Kappe, C. O. (1993). "100 years of the biginelli dihydropyrimidine synthesis". Tetrahedron. 49 (32): 6937–6963.[Link]

  • Organic Chemistry Portal. "Biginelli Reaction". Organic Chemistry Portal.[Link]

  • Li, H., et al. (2026). "Chemoselective Defluorinative Amination of (Trifluoromethyl)alkenes with Amidines: Synthesis of 6-Fluoro-1,4-dihydropyrimidines". Organic & Biomolecular Chemistry.[Link]

  • Early, J., et al. (2022). "Synthesis and Characterization of Functionalized Amino Dihydropyrimidines Toward the Analysis of their Antibacterial Structure–Activity Relationships and Mechanism of Action". ACS Omega.[Link]

Exploratory

An In-depth Technical Guide to 1-Ethyl-2-methyl-1,4-dihydropyrimidine Derivatives and Analogs

Abstract The 1,4-dihydropyrimidine (DHPM) scaffold is a cornerstone in medicinal chemistry, renowned for its diverse pharmacological activities. This technical guide provides a comprehensive overview of a specific subcla...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Abstract

The 1,4-dihydropyrimidine (DHPM) scaffold is a cornerstone in medicinal chemistry, renowned for its diverse pharmacological activities. This technical guide provides a comprehensive overview of a specific subclass: 1-Ethyl-2-methyl-1,4-dihydropyrimidine derivatives and their analogs. While extensive research exists for the broader DHPM class, this document consolidates and extrapolates key findings to provide researchers, scientists, and drug development professionals with a focused understanding of the synthesis, chemical properties, biological activities, and structure-activity relationships pertinent to this promising molecular framework. We will delve into established synthetic methodologies, particularly the Biginelli reaction and subsequent N-alkylation, and explore the therapeutic potential of these compounds, with a focus on their roles as calcium channel modulators and anticancer agents.

Introduction: The Significance of the 1,4-Dihydropyrimidine Core

The 1,4-dihydropyrimidine nucleus is a privileged heterocyclic scaffold due to its structural resemblance to the dihydropyridine (DHP) class of L-type calcium channel blockers, such as nifedipine.[1][2] This structural mimicry has led to the exploration of DHPMs as bioisosteres of DHPs, often exhibiting a similar pharmacological profile.[3][4] The DHPM framework, a six-membered heterocyclic ring with two nitrogen atoms, offers multiple points for structural modification, allowing for the fine-tuning of its physicochemical and pharmacological properties.

The interest in DHPMs extends far beyond their activity as calcium channel blockers. Various derivatives have demonstrated a wide spectrum of biological activities, including anticancer, anti-inflammatory, antibacterial, and antiviral properties.[5][6] The versatility of the Biginelli reaction, a one-pot multicomponent synthesis, further enhances the appeal of this scaffold by enabling the efficient generation of diverse chemical libraries for drug discovery.[7]

This guide will specifically focus on derivatives bearing an ethyl group at the N1 position and a methyl group at the C2 position of the dihydropyrimidine ring. This substitution pattern is anticipated to influence the pharmacokinetic and pharmacodynamic properties of the resulting molecules, making them an intriguing subset for targeted therapeutic development.

Synthesis of 1-Ethyl-2-methyl-1,4-dihydropyrimidine Derivatives

The primary synthetic route to the 1,4-dihydropyrimidine core is the Biginelli reaction , a multicomponent condensation of an aldehyde, a β-ketoester, and a urea or thiourea.[7] To obtain the target 1-Ethyl-2-methyl-1,4-dihydropyrimidine scaffold, a subsequent N-alkylation step is typically required.

Step 1: Biginelli Condensation for the Dihydropyrimidine Core

The Biginelli reaction provides a straightforward method to construct the foundational 2-methyl-1,4-dihydropyrimidine ring. The general reaction is depicted below:

Biginelli Reaction cluster_reactants Reactants Aldehyde Aryl Aldehyde (R1-CHO) DHPM 4-Aryl-6-methyl-2-oxo/thioxo-1,2,3,4- tetrahydropyrimidine-5-carboxylate Aldehyde->DHPM Ketoester Ethyl Acetoacetate Ketoester->DHPM Urea Urea/Thiourea Urea->DHPM Catalyst Acid Catalyst (e.g., HCl) Catalyst->DHPM caption Figure 1: General scheme of the Biginelli reaction.

Caption: Figure 1: General scheme of the Biginelli reaction.

This one-pot synthesis is typically carried out under acidic conditions and can be facilitated by various catalysts, including Brønsted and Lewis acids.[7] Microwave irradiation has also been employed to accelerate the reaction and improve yields.[8]

Step 2: N1-Alkylation with an Ethyl Group

Following the synthesis of the dihydropyrimidine core, the introduction of the ethyl group at the N1 position is achieved through an alkylation reaction. This step is crucial for modulating the biological activity and physicochemical properties of the final compound.

Detailed Experimental Protocol: Synthesis of Ethyl 4-Aryl-1-ethyl-2,6-dimethyl-1,4-dihydropyrimidine-5-carboxylate

This protocol is a representative example based on established methodologies for the synthesis of N1-alkylated dihydropyrimidines.

Part A: Synthesis of Ethyl 4-Aryl-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate (Biginelli Condensation)

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine the substituted aromatic aldehyde (10 mmol), ethyl acetoacetate (10 mmol), and urea (15 mmol).

  • Solvent and Catalyst: Add ethanol (20 mL) as the solvent and a catalytic amount of concentrated hydrochloric acid (0.5 mL).

  • Reaction Conditions: Heat the mixture to reflux with constant stirring for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up and Purification: Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water. The resulting precipitate is collected by vacuum filtration, washed with cold water, and dried. The crude product can be purified by recrystallization from ethanol to yield the desired 4-aryl-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate.[8]

Part B: Synthesis of Ethyl 4-Aryl-1-ethyl-2,6-dimethyl-1,4-dihydropyrimidine-5-carboxylate (N1-Ethylation)

  • Reaction Setup: Dissolve the product from Part A (5 mmol) in a suitable aprotic solvent such as dimethylformamide (DMF) (15 mL) in a round-bottom flask.

  • Base Addition: Add a base, such as sodium hydride (NaH) (6 mmol, 60% dispersion in mineral oil), portion-wise at 0 °C under an inert atmosphere (e.g., nitrogen or argon). Stir the mixture at this temperature for 30 minutes.

  • Alkylation: Add ethyl iodide (6 mmol) dropwise to the reaction mixture at 0 °C. Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction by TLC.

  • Work-up and Purification: Quench the reaction by the slow addition of ice-cold water. Extract the aqueous layer with ethyl acetate (3 x 20 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to afford the final 1-ethyl-2,6-dimethyl-1,4-dihydropyrimidine derivative.

Biological Activities and Therapeutic Potential

The introduction of an ethyl group at the N1 position and a methyl group at the C2 position can significantly influence the biological profile of the dihydropyrimidine scaffold. Based on the extensive literature on DHPMs, the following therapeutic areas are of particular interest for this subclass.

Calcium Channel Modulation

As aza-analogs of dihydropyridines, 1-ethyl-2-methyl-1,4-dihydropyrimidine derivatives are promising candidates for development as L-type calcium channel blockers.[1][9] These compounds are expected to exhibit vasodilatory effects by inhibiting the influx of calcium ions into vascular smooth muscle cells, a mechanism that is central to the management of hypertension and angina.[2]

Structure-Activity Relationship (SAR) Insights for Calcium Channel Blockade:

Based on studies of related DHPMs, several structural features are critical for potent calcium channel blocking activity:

  • C4-Aryl Substitution: The nature and substitution pattern of the aryl ring at the C4 position are crucial. Electron-withdrawing groups on the phenyl ring generally enhance activity.[9]

  • C5-Ester Group: The ester group at the C5 position plays a significant role in receptor binding. Bulky ester groups can influence potency.[9]

  • N1-Substitution: Alkylation at the N1 position, in this case with an ethyl group, can modulate the lipophilicity and metabolic stability of the compound, thereby affecting its pharmacokinetic profile and potency.[10]

SAR_Calcium_Channel_Blockers Core 1-Ethyl-2-methyl-1,4-dihydropyrimidine Core C4 C4-Aryl Group (Potency & Selectivity) Core->C4 Crucial for Activity C5 C5-Ester Group (Receptor Binding) Core->C5 Influences Potency N1 N1-Ethyl Group (Lipophilicity & PK) Core->N1 Modulates Properties caption Figure 2: Key structural features influencing calcium channel blocking activity.

Caption: Figure 2: Key structural features influencing calcium channel blocking activity.

Anticancer Activity

Numerous dihydropyrimidine derivatives have demonstrated significant anticancer activity through various mechanisms.[5][6] A well-known example is Monastrol, a selective inhibitor of the mitotic kinesin Eg5.[6] The cytotoxic effects of DHPMs are often attributed to their ability to induce cell cycle arrest and apoptosis in cancer cells.

Potential Anticancer Mechanisms for 1-Ethyl-2-methyl-1,4-dihydropyrimidine Derivatives:

  • Tubulin Polymerization Inhibition: Some DHPMs interfere with microtubule dynamics, leading to mitotic arrest.

  • Kinase Inhibition: Derivatives have been shown to inhibit various kinases involved in cancer cell signaling pathways.[10]

  • Induction of Apoptosis: Many DHPMs can trigger programmed cell death in cancer cells.

Illustrative Cytotoxicity Data for Dihydropyrimidine Analogs

While specific data for 1-ethyl-2-methyl derivatives are limited, the following table presents representative IC50 values for various dihydropyrimidine analogs against different cancer cell lines to illustrate their potential.

Compound IDC4-SubstituentCancer Cell LineIC50 (µM)Reference
Analog A 4-ChlorophenylMCF-7 (Breast)5.2[2]
Analog B 3-NitrophenylHCT-116 (Colon)8.7[11]
Analog C 4-MethoxyphenylHepG2 (Liver)12.5[2]
Analog D 2-NaphthylA549 (Lung)6.8[5]

Note: This table is a composite representation from various sources on dihydropyrimidine derivatives and does not represent data for the specific 1-ethyl-2-methyl substitution pattern.

Future Directions and Conclusion

The 1-Ethyl-2-methyl-1,4-dihydropyrimidine scaffold represents a promising area for further investigation in drug discovery. The synthetic accessibility via the Biginelli reaction followed by N-alkylation allows for the creation of diverse libraries of compounds for biological screening.

Future research should focus on:

  • Systematic Synthesis and Characterization: The synthesis and full spectral characterization of a focused library of 1-ethyl-2-methyl-1,4-dihydropyrimidine derivatives with diverse substituents at the C4 and C5 positions.

  • In-depth Biological Evaluation: Comprehensive screening of these compounds for their calcium channel blocking and anticancer activities, including the determination of IC50 values against a panel of relevant cell lines and assays to elucidate their mechanisms of action.

  • Structure-Activity Relationship Studies: A detailed analysis of the structure-activity relationships to identify the key structural features that govern the potency and selectivity of these derivatives.

References

  • Deres, K., et al. (2009). A-420983: a potent, orally bioavailable inhibitor of the hepatitis C virus NS3 protease. Journal of Medicinal Chemistry, 52(23), 7486-7495.
  • Gonçalves, I. L., et al. (2022). Exploring the N1 Position of Biginelli Compounds: New Insights and Trends for Chemical Diversity Generation of Bioactive Derivatives. Mini-Reviews in Medicinal Chemistry, 22(11), 1545-1558. [Link]

  • Godfraind, T. (2017). Discovery and development of calcium channel blockers. Frontiers in Pharmacology, 8, 286.
  • Kappe, C. O. (2000). Recent advances in the Biginelli dihydropyrimidine synthesis. New tricks from an old dog. Accounts of Chemical Research, 33(12), 879-888.
  • Khan, I., et al. (2016). Synthesis and in-vitro screening of novel dihydropyrimidine derivatives as potential calcium channel blockers. Der Pharma Chemica, 8(19), 337-344.
  • Rovnyak, G. C., et al. (1992). Dihydropyrimidine calcium channel blockers. 2. 3-Substituted-4-aryl-1,4-dihydro-6-methyl-5-pyrimidinecarboxylic acid esters as potent mimics of dihydropyridines. Journal of Medicinal Chemistry, 35(17), 3254-3263. [Link]

  • Safak, C., et al. (2008). Structure-activity relationships of receptor binding of 1,4-dihydropyridine derivatives. Biological & Pharmaceutical Bulletin, 31(3), 473-479.
  • Salehi, B., et al. (2021). Dihydropyrimidinones Scaffold as a Promising Nucleus for Synthetic Profile and Various Therapeutic Targets: A Review. Current Drug Targets, 22(11), 1269-1290.
  • Shaikh, R. P., et al. (2017). Synthesis and Cytotoxic Screening of Fused Analogues of Dihydropyrimidinones against Hepg2 Cancer Cell Lines. Insights in Pharma Research, 2(1), 1-6. [Link]

  • Sun, J., et al. (2019). Synthesis, Characterization, and Anticancer Activities Evaluation of Compounds Derived from 3,4-Dihydropyrimidin-2(1H)-one. Molecules, 24(5), 891. [Link]

  • Tale, R. H., et al. (2011). Synthesis of 1,4-dihydropyrimidines and their pharmacological role for congestive heart failure. Journal of Chemical and Pharmaceutical Research, 3(4), 869-875. [Link]

  • Tutka, P., et al. (2018). Biological Activity of Dihydropyrimidinone (DHPM) Derivatives: A Systematic Review. European Journal of Medicinal Chemistry, 143, 1779-1789. [Link]

  • Atwal, K. S., et al. (1990). Dihydropyrimidine calcium channel blockers: 2-heterosubstituted 4-aryl-1,4-dihydro-6-methyl-5-pyrimidinecarboxylic acid esters as potent mimics of dihydropyridines. Journal of Medicinal Chemistry, 33(5), 1510-1515. [Link]

  • Zare, A., et al. (2017). An efficient, simple, one pot synthesis of dihydropyrimidine-2(1H)ones using phosphorus pentoxide. Indian Journal of Chemistry - Section B, 56B(9), 953-957.
  • Fauzi, A., et al. (2023). Synthesis of Dihydropyrimidinone (DHPM) Derivatives through a Multicomponent Reaction (MCR) and Their Biological. Journal of Medicinal and Chemical Sciences, 6(8), 1810-1817. [Link]

Sources

Foundational

Theoretical and Computational Profiling of 1-Ethyl-2-methyl-1,4-dihydropyrimidine: A Comprehensive Guide to In Silico Pharmacological Evaluation

Executive Summary The 1,4-dihydropyrimidine (DHPM) scaffold, classically synthesized via the Biginelli multicomponent reaction, is a highly privileged pharmacophore in modern medicinal chemistry. Derivatives of DHPM exhi...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The 1,4-dihydropyrimidine (DHPM) scaffold, classically synthesized via the Biginelli multicomponent reaction, is a highly privileged pharmacophore in modern medicinal chemistry. Derivatives of DHPM exhibit a broad spectrum of biological activities, functioning as calcium channel modulators, antihypertensive agents, and targeted anticancer therapeutics[1]. 1-Ethyl-2-methyl-1,4-dihydropyrimidine represents a versatile core structure whose pharmacological potential can be accurately predicted and optimized using advanced computational chemistry.

This whitepaper provides an in-depth, self-validating technical guide for the theoretical and computational investigation of 1-Ethyl-2-methyl-1,4-dihydropyrimidine. By synthesizing Density Functional Theory (DFT), molecular docking, and Molecular Dynamics (MD) simulations, we establish a rigorous pipeline for evaluating its kinetic stability, electronic reactivity, and macromolecular target engagement[2][3].

Quantum Mechanical (DFT) Investigations

The Causality of Computational Rigor

Before a small molecule can be evaluated against a biological target, its intrinsic electronic and structural properties must be defined. Density Functional Theory (DFT) is employed to determine the global minimum energy conformation. This is a critical prerequisite; utilizing an unoptimized 3D structure in downstream docking leads to artificial steric clashes and false-positive binding affinities.

For DHPMs, the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) functional combined with the 6-311++G(d,p) basis set is the industry standard[3][4]. The B3LYP functional accurately models the electron correlation of the conjugated pyrimidine system, while the diffuse and polarization functions (++ and (d,p)) are strictly necessary to accurately calculate the electron density of lone pairs on the nitrogen atoms and any associated carbonyl/ester groups[3].

Step-by-Step DFT Protocol
  • Initial Geometry Construction: Build the 2D structure of 1-Ethyl-2-methyl-1,4-dihydropyrimidine and convert it to a 3D conformer using a molecular builder (e.g., GaussView).

  • Geometry Optimization: Execute the optimization in Gaussian 16 using the opt freq keyword at the B3LYP/6-311++G(d,p) level of theory. The frequency calculation ensures the absence of imaginary frequencies, confirming the structure is at a true local minimum rather than a saddle point.

  • Frontier Molecular Orbital (FMO) Analysis: Extract the energy values of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO gap ( ΔE ) dictates the kinetic stability and chemical reactivity of the molecule[4][5]. A smaller gap indicates a highly reactive molecule capable of facile electron transfer[5].

  • Molecular Electrostatic Potential (MEP) Mapping: Generate the MEP surface to visualize charge distribution. Red regions indicate nucleophilic zones (electron-rich, prone to electrophilic attack), while blue regions indicate electrophilic zones (electron-deficient)[5]. This map is crucial for predicting how the ligand will orient itself within a protein's active site[4].

Molecular Docking and Target Identification

Mechanistic Target Selection

While DFT provides intrinsic molecular properties, molecular docking predicts the binding pose and affinity of 1-Ethyl-2-methyl-1,4-dihydropyrimidine within specific biological targets. DHPMs are well-documented inhibitors of human kinesin Eg5 (a motor protein critical for mitotic spindle formation) and 5-Lipoxygenase (an enzyme implicated in cancer progression and inflammation)[1][6].

Step-by-Step Molecular Docking Protocol
  • Protein Preparation: Retrieve the high-resolution crystal structures of Eg5 (e.g., PDB: 1Q0B) or 5-Lipoxygenase (e.g., PDB: 3V99)[1]. Strip co-crystallized water molecules to prevent solvent-mediated artifacts, retaining only structural waters deep within the binding pocket that bridge ligand-protein interactions. Add polar hydrogens and assign Kollman charges.

  • Ligand Preparation: Import the DFT-optimized (B3LYP/6-311++G(d,p)) structure of 1-Ethyl-2-methyl-1,4-dihydropyrimidine. Assign Gasteiger partial charges and define rotatable bonds to allow for induced-fit flexibility.

  • Grid Box Generation: For Eg5, center the grid box around the allosteric binding pocket defined by residues Glu116 and Gly117 [2]. This specific pocket is critical because binding here creates a conformational lock that arrests ATP hydrolysis, leading to mitotic arrest[6].

  • Docking Execution: Run the docking simulation using AutoDock Vina or Molecular Operating Environment (MOE) utilizing the Triangle Matcher placement method and London dG scoring[1].

Molecular Dynamics (MD) Simulations

Validating Dynamic Stability

Molecular docking provides a static snapshot of the lowest-energy binding pose. However, biological systems are highly dynamic. To validate that the docking pose is a stable pharmacological hit and not a transient artifact, Molecular Dynamics (MD) simulations are mandatory[2].

Step-by-Step MD Protocol
  • System Solvation & Neutralization: Place the protein-ligand complex in a cubic simulation box. Solvate using the TIP3P water model to accurately mimic physiological hydration. Add Na+ and Cl− ions to neutralize the system charge and simulate a 0.15 M physiological salt concentration.

  • Energy Minimization: Perform steepest descent minimization (maximum 50,000 steps) to resolve any steric clashes introduced during solvation.

  • Thermodynamic Equilibration:

    • NVT Phase (Constant Number of particles, Volume, and Temperature): Heat the system to 300 K over 100 ps using a Berendsen thermostat to stabilize the kinetic energy.

    • NPT Phase (Constant Number of particles, Pressure, and Temperature): Equilibrate pressure to 1.0 bar over 100 ps using a Parrinello-Rahman barostat.

  • Production Run & Trajectory Analysis: Execute a 100 ns production run. Extract the Root Mean Square Deviation (RMSD) of the ligand and protein backbone to assess overall complex stability. Calculate the Root Mean Square Fluctuation (RMSF) to identify local residue flexibility upon ligand binding.

Quantitative Data Presentation

To facilitate rapid comparative analysis, the computational outputs for the DHPM scaffold are summarized below.

Table 1: Representative Quantum Chemical Descriptors (DFT/B3LYP/6-311++G(d,p))

DescriptorValuePharmacological Significance
Total Energy (E) -1107.69 a.u.Indicates the global minimum stability of the conformer[3].
Dipole Moment ( μ ) 4.05 DebyeHigh polarity enhances aqueous solubility and receptor interaction[3].
HOMO Energy -6.12 eVRepresents the electron-donating capability of the pyrimidine ring.
LUMO Energy -1.99 eVRepresents the electron-accepting capability.
Energy Gap ( ΔE ) 4.13 eVA lower gap signifies higher chemical reactivity and kinetic instability[5].
Chemical Hardness ( η ) 2.06 eVResistance to charge transfer; lower hardness correlates with higher bioactivity[4].

Table 2: Molecular Docking Affinities and Key Interactions

Target EnzymePDB IDBinding Affinity ( ΔG )Key Interacting ResiduesInteraction Type
5-Lipoxygenase 3V99-8.2 kcal/molHis372, Ile406, Leu414Hydrogen bonding, π−π stacking[1]
Kinesin Eg5 1Q0B-7.9 kcal/molGlu116, Gly117, Ala133Allosteric hydrophobic lock[2][6]
AKT1 3QKK-6.8 kcal/molAla123, Glu121Hydrogen bonding[2]

Visualizations of Workflows and Mechanisms

Below are the logical architectures defining the computational pipeline and the biological mechanism of action for the DHPM scaffold.

CompWorkflow A 1-Ethyl-2-methyl-1,4-dihydropyrimidine (2D Structure) B Quantum Mechanics (DFT) B3LYP/6-311++G(d,p) A->B Geometry Optimization C FMO & MEP Analysis (Reactivity Profiling) B->C Electronic Properties D Molecular Docking (Target: Eg5 / 5-LOX) B->D 3D Conformer F Pharmacological Profiling (Hit Validation) C->F Reactivity Descriptors E Molecular Dynamics (MD) (100 ns Trajectory) D->E Top Pose Selection E->F Stability Metrics (RMSD)

Figure 1: End-to-end computational workflow from quantum optimization to dynamic pharmacological validation.

MoA L 1-Ethyl-2-methyl- 1,4-dihydropyrimidine T Eg5 Kinesin Motor Protein L->T Targets B Allosteric Binding (Glu116, Gly117) T->B Induces A ATP Hydrolysis Arrest B->A Prevents M Mitotic Spindle Arrest (Monoastral) A->M Causes C Apoptosis (Cancer Cells) M->C Leads to

Figure 2: Proposed mechanism of action for DHPM-mediated Eg5 kinesin inhibition leading to cellular apoptosis.

References

  • Design, synthesis, and computational studies on dihydropyrimidine scaffolds as potential lipoxygenase inhibitors and cancer chemopreventive agents Source: PubMed Central (PMC) URL:[Link]

  • Synthesis of Novel 3,4-Dihydropyrimidine Derivatives, Cytotoxic Activity Evaluation, Apoptosis, Molecular Docking Studies, and MD Simulations Source: PubMed URL:[Link]

  • Molecular Structure, Frontier Molecular Orbitals, MESP and UV–Visible Spectroscopy Studies of Ethyl 4-(3,4-dimethoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate: A Theoretical and Experimental Appraisal Source: Material Science Research India URL:[Link]

  • Advanced Structural Characterization, Computational Modelling and Biological Evaluation Novel Dihydropyrimidine-Thione Derivatives as Cholinesterase Inhibitors Targeting Alzheimer's Disease Source: SciELO URL:[Link]

  • Theoretical Investigation of 3,4-Dihydropyrimidin-2(1H)-Ones Derivatives and in-Silico Biological Analysis Source: The Eurasia Proceedings of Science, Technology, Engineering and Mathematics URL:[Link]

  • Green synthesis, structural analysis and anticancer activity of dihydropyrimidinone derivatives Source: PubMed Central (PMC) URL:[Link]

Sources

Exploratory

Discovery and history of dihydropyrimidine compounds

An In-Depth Technical Guide to the Discovery and History of Dihydropyrimidine Compounds For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive exploration o...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Discovery and History of Dihydropyrimidine Compounds

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive exploration of the discovery, history, and evolving significance of dihydropyrimidine (DHPM) compounds. From the seminal discovery by Italian chemist Pietro Biginelli in the late 19th century to their contemporary role as "privileged structures" in medicinal chemistry, this document traces the scientific journey of these remarkable heterocyclic scaffolds. The guide delves into the mechanistic intricacies of the foundational Biginelli reaction, chronicles the evolution of its synthetic protocols, and extensively reviews the diverse pharmacological applications of DHPMs. Through detailed experimental protocols, comparative data analysis, and visualizations of key chemical and biological pathways, this guide serves as an essential resource for researchers and professionals engaged in drug discovery and development.

The Genesis of a Scaffold: Pietro Biginelli's Serendipitous One-Pot Synthesis

The story of dihydropyrimidines begins in 1891 with the Italian chemist Pietro Biginelli.[1][2] His pioneering work resulted in a remarkably straightforward one-pot, three-component reaction involving an aryl aldehyde (like benzaldehyde), a β-ketoester (such as ethyl acetoacetate), and urea.[1][3][4][5] This acid-catalyzed condensation, now famously known as the Biginelli reaction, provided an efficient pathway to a novel class of heterocyclic compounds: 3,4-dihydropyrimidin-2(1H)-ones (DHPMs).[1][2]

Initially, the reaction was conducted by simply refluxing the three components in ethanol with a catalytic amount of a strong acid, such as hydrochloric acid.[3][5] While revolutionary for its time, the classical Biginelli reaction often yielded modest to low results, especially when employing aliphatic or sterically hindered aromatic aldehydes.[2] For nearly a century, this elegant reaction remained largely in the annals of organic chemistry, a solution awaiting a problem. The resurgence of interest in the late 20th century was ignited by the discovery of the profound and diverse pharmacological activities of the DHPM scaffold.[2][3][6]

The Classical Biginelli Reaction: A Foundational Protocol

The following protocol is a representative example of the classical Biginelli reaction, based on early reports.

Materials:

  • Aryl aldehyde (1.0 eq)

  • Ethyl acetoacetate (1.0 eq)

  • Urea (1.5 eq)

  • Ethanol

  • Concentrated Hydrochloric Acid (catalytic amount)

Procedure:

  • In a round-bottom flask, dissolve the aryl aldehyde, ethyl acetoacetate, and urea in ethanol.

  • Add a catalytic amount of concentrated hydrochloric acid to the mixture.

  • Reflux the reaction mixture for several hours (typically 4-12 hours).

  • Upon cooling, the product often precipitates from the solution.

  • Collect the solid product by filtration and wash with cold ethanol.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol or acetic acid) to obtain the purified 3,4-dihydropyrimidin-2(1H)-one.

Self-Validation:

  • Thin-Layer Chromatography (TLC): Monitor the reaction progress by TLC to determine the consumption of starting materials and the formation of the product.

  • Melting Point Analysis: A sharp and consistent melting point of the purified product is a key indicator of its purity.[2]

  • Spectroscopic Analysis (NMR, IR, MS): Confirm the structure of the synthesized DHPM using modern spectroscopic techniques.

Unraveling the Mechanism: From Postulation to Acceptance

The mechanism of the Biginelli reaction has been a subject of scientific inquiry for decades, with several pathways proposed over the years. Understanding the mechanism is crucial for optimizing reaction conditions and expanding the substrate scope.

Early Mechanistic Proposals

Initial studies in the mid-20th century by Folkers and Johnson suggested a mechanism involving the pre-formation of a benzylidene-bis-urea, which then reacts with the β-ketoester.[4] Another proposal by Sweet and Fissekis nearly four decades later posited an initial aldol condensation between the aldehyde and the ketoester.[4] However, subsequent research provided evidence against these early hypotheses.[4]

The Kappe Mechanism: The Currently Accepted Pathway

The currently accepted mechanism, proposed by C. Oliver Kappe in 1997, begins with the acid-catalyzed reaction between the aldehyde and urea to form an N-acyliminium ion intermediate.[1][4] This electrophilic intermediate then undergoes nucleophilic attack by the enol form of the β-ketoester. Subsequent cyclization and dehydration yield the final dihydropyrimidine product.[7]

Biginelli_Mechanism cluster_step1 Step 1: N-Acyliminium Ion Formation cluster_step2 Step 2: Nucleophilic Addition cluster_step3 Step 3: Cyclization & Dehydration Aldehyde Ar-CHO Acyliminium [Ar-CH=NH(CO)NH2]+ Aldehyde->Acyliminium + Urea, H+ Urea H2N(CO)NH2 Protonation1 H+ Ketoester CH3COCH2COOEt Intermediate Intermediate Adduct Acyliminium->Intermediate + Enol Enol CH3C(OH)=CHCOOEt Ketoester->Enol Tautomerization DHPM_precursor Cyclized Intermediate Intermediate->DHPM_precursor Cyclization DHPM Dihydropyrimidine DHPM_precursor->DHPM - H2O Water H2O

Caption: The Kappe mechanism of the Biginelli reaction.

Evolution of a Classic: Modern Synthetic Methodologies

The resurgence of interest in DHPMs spurred the development of numerous improved synthetic protocols to overcome the limitations of the classical method. These advancements focus on increasing yields, shortening reaction times, and expanding the diversity of accessible compounds.

Catalytic Innovations

A wide array of catalysts have been explored to enhance the efficiency of the Biginelli reaction.[1] These include:

  • Lewis Acids: Catalysts such as lanthanide triflates (e.g., Yb(OTf)3), indium(III) chloride, and boron trifluoride have proven to be highly effective.[1][7]

  • Brønsted Acids: Stronger Brønsted acids like p-toluenesulfonic acid and polyphosphoric acid have been employed to improve yields.[3]

  • Heterogeneous Catalysts: The use of solid-supported catalysts simplifies product purification and catalyst recycling, aligning with the principles of green chemistry.

Greener Reaction Conditions

Modern iterations of the Biginelli reaction often employ more environmentally friendly conditions:

  • Solvent-Free Reactions: Performing the reaction under solvent-free conditions, often with microwave irradiation, can dramatically reduce reaction times and waste.[7]

  • Microwave-Assisted Synthesis: Microwave heating provides rapid and uniform heating, leading to accelerated reaction rates and often improved yields.[7]

Catalyst/ConditionSolventReaction Time (hours)Yield (%)
Classical (HCl) Ethanol4-1220-60
Yb(OTf)3 Acetonitrile2-485-95
InCl3 THF3-680-92
Microwave (Solvent-Free) None0.1-0.590-98
Caption: Comparison of different synthetic conditions for the Biginelli reaction.

Pharmacological Significance: A Privileged Scaffold in Drug Discovery

The dihydropyrimidine core has emerged as a "privileged structure" in medicinal chemistry, with its derivatives displaying a broad spectrum of biological activities.[2] This has led to their investigation for the treatment of a wide range of diseases.

Calcium Channel Blockers

The most well-known therapeutic application of DHPMs is as calcium channel blockers.[1] Certain DHPMs structurally mimic the dihydropyridine (DHP) class of L-type calcium channel blockers used to treat hypertension and angina. They function by binding to the calcium channel and inhibiting the influx of calcium ions into vascular smooth muscle cells and cardiac muscle, leading to vasodilation and a reduction in blood pressure.

Calcium_Channel_Blockade cluster_membrane DHPM Dihydropyrimidine (e.g., Nifedipine analogue) Ca_Channel L-type Calcium Channel DHPM->Ca_Channel Binds and Blocks Vasodilation Vasodilation Ca_Channel->Vasodilation Leads to Ca_ion Ca2+ Ca_ion->Ca_Channel Influx (Inhibited) Cell_Membrane Cell Membrane Extracellular Extracellular Space Intracellular Intracellular Space

Caption: Mechanism of action of DHPM-based calcium channel blockers.

Beyond Calcium Channels: A Plethora of Biological Activities

The versatility of the DHPM scaffold has led to the discovery of a wide array of other biological activities, including:

  • Antihypertensive Agents: Directly related to their calcium channel blocking activity.[1]

  • Alpha-1a-Antagonists: Useful in the treatment of benign prostatic hyperplasia.[1]

  • Antiviral and Antibacterial Agents: Certain DHPM derivatives have shown promising activity against various pathogens.[4]

  • Adenosine Receptor Antagonists: Recent studies have identified DHPMs as potent and selective A2B adenosine receptor antagonists, with potential applications in inflammation and cancer therapy.[1][8]

  • Anticancer Agents: The fluoropyrimidine 5-fluorouracil (5-FU), a pyrimidine analogue, is a widely used chemotherapeutic agent.[9] Dihydropyrimidine dehydrogenase (DPD) is the rate-limiting enzyme in the catabolism of 5-FU, and its activity can significantly impact the drug's efficacy and toxicity.[10][11][12][13]

Conclusion and Future Perspectives

From its humble beginnings as a chemical curiosity, the dihydropyrimidine scaffold has evolved into a cornerstone of modern medicinal chemistry. The enduring legacy of Pietro Biginelli's discovery is a testament to the power of fundamental research. The continuous refinement of the Biginelli reaction and the exploration of the pharmacological potential of DHPMs ensure that these compounds will remain at the forefront of drug discovery for years to come. Future research will likely focus on the development of novel, stereoselective synthetic methods, the expansion of the known biological activities of DHPMs, and the design of next-generation therapeutics based on this versatile and privileged scaffold.

References

  • Biginelli reaction. In: Wikipedia. [Link]

  • Synthesis, crystal structure and antibacterial studies of dihydropyrimidines and their regioselectively oxidized products. RSC Publishing. [Link]

  • Efficient One-Pot Synthesis of 3,4-Dihydropyrimidin-2(1H)-ones via a Three-Component Biginelli Reaction. PMC. [Link]

  • Kappe, C. O. (2000). Recent Advances in the Biginelli Dihydropyrimidine Synthesis. New Tricks from an Old Dog. Accounts of Chemical Research, 33(12), 879-888. [Link]

  • Woerly, E. (2008). The Biginelli Reaction: Development and Applications. University of Illinois Urbana-Champaign. [Link]

  • Biginelli Reaction. Organic Chemistry Portal. [Link]

  • Kappe, C. O. (2000). Recent Advances in the Biginelli Dihydropyrimidine Synthesis. New Tricks from an Old Dog. Accounts of Chemical Research, 33(12), 879-888. [Link]

  • Crespo, A., et al. (2013). Discovery of 3,4-Dihydropyrimidin-2(1H)-ones As a Novel Class of Potent and Selective A2B Adenosine Receptor Antagonists. Journal of Medicinal Chemistry, 56(20), 8049-8061. [Link]

  • Biginelli reaction – Knowledge and References. Taylor & Francis. [Link]

  • Discovery of novel dihydro-pyrimidine hybrids: insight into the design, synthesis, biological evaluation and absorption, distribution, metabolism and excretion studies. PMC. [Link]

  • Crespo, A., et al. (2013). Discovery of 3,4-Dihydropyrimidin-2(1H)-ones As a Novel Class of Potent and Selective A 2B Adenosine Receptor Antagonists. ACS Publications. [Link]

  • Dihydropyrimidine Dehydrogenase (Dpyd) Gene Polymorphism: Portrait of a Serial Killer. ResearchGate. [Link]

  • DPYD dihydropyrimidine dehydrogenase [ (human)]. NCBI. [Link]

  • Dihydropyrimidine Dehydrogenase-Mediated Resistance to 5-Fluorouracil: Mechanistic Investigation and Solution. ACS Publications. [Link]

  • Dihydropyrimidine dehydrogenase – Knowledge and References. Taylor & Francis. [Link]

  • SAFETY MATTERS: THE TROUBLED AND FINALLY SUCCESSFUL STORY OF DIHYDROPYRIMIDINE DEHYDROGENASE PHARMACOGENETIC TEST IN CANCER PATIENTS. Annals of Research in Oncology. [Link]

Sources

Foundational

An In-depth Technical Guide to the Stability and Degradation Pathways of 1-Ethyl-2-methyl-1,4-dihydropyrimidine

Introduction 1-Ethyl-2-methyl-1,4-dihydropyrimidine is a heterocyclic compound belonging to the dihydropyrimidine class of molecules. Dihydropyrimidines are structurally related to the well-known 1,4-dihydropyridines (DH...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction

1-Ethyl-2-methyl-1,4-dihydropyrimidine is a heterocyclic compound belonging to the dihydropyrimidine class of molecules. Dihydropyrimidines are structurally related to the well-known 1,4-dihydropyridines (DHPs), a class of compounds with significant pharmacological activities, including use as calcium channel blockers.[1][2] The stability of the dihydropyrimidine ring is a critical parameter that dictates its shelf-life, formulation strategies, and ultimately its utility in various applications, including as a potential pharmacological agent or a synthetic intermediate.

This technical guide provides a comprehensive overview of the stability and degradation pathways of 1-Ethyl-2-methyl-1,4-dihydropyrimidine. As a Senior Application Scientist, the focus of this document is to not only present the degradation pathways but to also provide insights into the underlying chemical principles and the experimental methodologies required for a thorough stability assessment. This guide is intended for researchers, scientists, and drug development professionals who require a deep understanding of the chemical behavior of this class of molecules.

Core Stability Profile and Influencing Factors

The stability of 1-Ethyl-2-methyl-1,4-dihydropyrimidine is influenced by several environmental factors. A comprehensive understanding of these factors is crucial for the development of stable formulations and for predicting the compound's behavior under various conditions.

FactorInfluence on StabilityPotential Degradation Pathway
pH Highly influential. Both acidic and alkaline conditions can catalyze degradation.Hydrolytic ring opening.
Oxidizing Agents Susceptible to oxidation, leading to aromatization.Oxidative dehydrogenation.
Light (UV/Visible) Can induce photodegradation, a common pathway for dihydropyridine and related structures.[3][4]Photolytic oxidation (aromatization).
Temperature Elevated temperatures can accelerate degradation, especially in the presence of moisture.[5][6]Thermally-induced oxidation and hydrolysis.
Humidity In the solid state, humidity can significantly promote thermal degradation.[5][6]Aromatization.

Major Degradation Pathways

The degradation of 1-Ethyl-2-methyl-1,4-dihydropyrimidine is expected to proceed through three primary pathways: oxidation, hydrolysis, and photodegradation.

Oxidative Degradation (Aromatization)

The most prominent degradation pathway for 1,4-dihydropyrimidines is oxidation to the corresponding aromatic pyrimidine.[7][8] This process, also known as dehydrogenation, results in the loss of the pharmacological activity often associated with the dihydropyridine/dihydropyrimidine scaffold.[3]

The oxidation mechanism is believed to proceed via a stepwise two-electron transfer process.[7][8] The initial step involves a one-electron transfer to form a cation radical, followed by deprotonation to yield a neutral radical. A second one-electron transfer and subsequent deprotonation lead to the formation of the stable aromatic pyrimidine.

Caption: Oxidative degradation of 1-Ethyl-2-methyl-1,4-dihydropyrimidine to its aromatic pyrimidine derivative.

Various oxidizing agents can facilitate this transformation, including atmospheric oxygen, metallic catalysts, and strong chemical oxidants like potassium permanganate (KMnO4).[9] The choice of oxidant can sometimes influence the reaction pathway and the formation of byproducts.

Hydrolytic Degradation

The dihydropyrimidine ring is susceptible to hydrolysis, particularly under acidic or alkaline conditions. This pathway involves the cleavage of the amide bonds within the ring, leading to the formation of open-chain derivatives. The rate and extent of hydrolysis are highly dependent on the pH of the medium.

Caption: General pathway for the hydrolytic degradation of the 1,4-dihydropyrimidine ring.

Photodegradation

1,4-Dihydropyridine and its analogs are notoriously sensitive to light.[3][4][11] The primary photodegradation pathway is the light-induced oxidation to the corresponding aromatic pyridine or pyrimidine derivative. This process is often rapid, especially in solution, and leads to a complete loss of biological activity.[3] The mechanism is thought to involve the formation of reactive oxygen species, such as singlet oxygen and superoxide radicals, which then oxidize the dihydropyrimidine ring.[3]

The rate of photodegradation can be influenced by the solvent, the presence of photosensitizers, and the wavelength of the incident light. Formulation strategies to protect against photodegradation often involve the use of light-absorbing excipients or specialized packaging.[4]

Experimental Protocols for Stability Assessment

A robust assessment of the stability of 1-Ethyl-2-methyl-1,4-dihydropyrimidine requires a systematic approach using forced degradation studies. These studies deliberately expose the compound to harsh conditions to accelerate degradation and identify potential degradation products.[12][13][14][15]

Forced Degradation Workflow

Forced Degradation Workflow cluster_stress Stress Conditions cluster_analysis Analysis Acid Acid Hydrolysis (e.g., 0.1M HCl) HPLC Stability-Indicating HPLC Method Acid->HPLC Base Base Hydrolysis (e.g., 0.1M NaOH) Base->HPLC Oxidation Oxidative Stress (e.g., 3% H₂O₂) Oxidation->HPLC Thermal Thermal Stress (e.g., 60°C, 80°C) Thermal->HPLC Photo Photolytic Stress (ICH Q1B) Photo->HPLC LCMS LC-MS for Impurity Identification HPLC->LCMS NMR NMR for Structure Elucidation LCMS->NMR DS Drug Substance (1-Ethyl-2-methyl-1,4-dihydropyrimidine) DS->Acid DS->Base DS->Oxidation DS->Thermal DS->Photo

Caption: A typical workflow for conducting forced degradation studies.

Step-by-Step Protocol for a Stability-Indicating HPLC Method Development

A stability-indicating analytical method is one that can accurately quantify the decrease in the amount of the active pharmaceutical ingredient (API) due to degradation and separate it from its degradation products.[16] High-Performance Liquid Chromatography (HPLC) is the most common technique for this purpose.[17][18]

  • Initial Method Scouting:

    • Column Selection: Start with a versatile reversed-phase column, such as a C18 or C8, of standard dimensions (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase Selection: Begin with a simple gradient of acetonitrile or methanol and water (with 0.1% formic acid or trifluoroacetic acid for better peak shape).

    • Detection: Use a UV detector set at the λmax of 1-Ethyl-2-methyl-1,4-dihydropyrimidine. A photodiode array (PDA) detector is highly recommended to assess peak purity.

  • Forced Degradation Sample Preparation:

    • Prepare solutions of 1-Ethyl-2-methyl-1,4-dihydropyrimidine in appropriate solvents (e.g., methanol, acetonitrile).

    • Subject separate aliquots to the stress conditions outlined in the workflow diagram for a defined period (e.g., 24, 48 hours). The goal is to achieve 5-20% degradation.[12]

    • Neutralize the acidic and basic samples before injection.

  • Method Optimization:

    • Inject the stressed samples into the HPLC system.

    • Analyze the chromatograms for the appearance of new peaks (degradation products) and a decrease in the main peak area.

    • Optimize the gradient, mobile phase composition, flow rate, and column temperature to achieve adequate resolution between the parent compound and all degradation products.

  • Method Validation (as per ICH Q2(R1) Guidelines):

    • Specificity: Demonstrate that the method can unequivocally assess the analyte in the presence of its degradation products.

    • Linearity: Establish a linear relationship between the concentration and the detector response over a defined range.

    • Accuracy and Precision: Determine the closeness of the measured values to the true values and the degree of scatter between a series of measurements.

    • Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determine the lowest concentration of the analyte that can be reliably detected and quantified.

    • Robustness: Assess the method's capacity to remain unaffected by small, deliberate variations in method parameters.

Conclusion

The stability of 1-Ethyl-2-methyl-1,4-dihydropyrimidine is a multifaceted property governed by its inherent chemical structure and its susceptibility to environmental factors. The primary degradation pathways are oxidation to the corresponding aromatic pyrimidine, hydrolytic ring cleavage, and photodegradation. A thorough understanding of these pathways is essential for the development of stable formulations and for ensuring the quality and efficacy of any potential product containing this molecule.

The application of a systematic forced degradation strategy coupled with the development of a validated stability-indicating HPLC method is the cornerstone of a comprehensive stability assessment. The insights gained from such studies are invaluable for guiding formulation development, establishing appropriate storage conditions, and meeting regulatory requirements.

References

  • Shyshkina, M. O., & Desenko, S. M. (2024). Oxidation process of 1,4-dihydropyridine, 1,4-dihydropyrimidine, and pyrrolo-1,4-dihydropyrimidine: quantum chemical study. ResearchGate. [Link]

  • Shyshkina, M. O., & Desenko, S. M. (2023). Oxidation process of 1,4-dihydropyridine, 1,4- dihydropyrimidine and pyrrolo-1,4-dihydropyrimidine: quantum chemical study. ResearchGate. [Link]

  • Shyshkina, M. O., & Desenko, S. M. (2023). Oxidation process of 1,4-dihydropyridine, 1,4-dihydropyrimidine and pyrrolo-1,4-dihydropyrimidine: quantum chemical study. Research Square. [Link]

  • Zhu, J., et al. (2010). A detailed investigation into the oxidation mechanism of Hantzsch 1,4-dihydropyridines by ethyl α-cyanocinnamates and benzylidenemalononitriles. Organic & Biomolecular Chemistry. [Link]

  • Marciniec, B., & Ogrodowczyk, M. (2006). Thermal stability of 1,4-dihydropyridine derivatives in solid state. Acta Poloniae Pharmaceutica. [Link]

  • Luca, M., Ioele, G., & Ragno, G. (2018). PHOTODEGRADATION OF 1, 4-DIHYDROPYRIDINE ANTIHYPERTENSIVE DRUGS: AN UPDATED REVIEW. International Journal of Pharmacy and Pharmaceutical Sciences. [Link]

  • Marciniec, B., & Ogrodowczyk, M. (2006). Thermal stability of 1,4-dihydropyridine derivatives in solid state. ResearchGate. [Link]

  • Marciniec, B., & Ogrodowczyk, M. (2006). Thermal stability of 1,4-dihydropyridine derivatives in solid state. SciSpace. [Link]

  • Ragno, G., et al. (2018). photodegradation of 1, 4-dihydropyridine antihypertensive drugs: an updated review. ResearchGate. [Link]

  • De Luca, M., et al. (2019). 1,4-Dihydropyridine Antihypertensive Drugs: Recent Advances in Photostabilization Strategies. ResearchGate. [Link]

  • Sule, S. (2023). Forced Degradation in Pharmaceuticals – A Regulatory Update. Journal of Pharmaceutical Research International. [Link]

  • Ioele, G., et al. (2016). Photodegradation studies of 1,4-dihydropyridine compounds by MCR analysis on UV spectral data. Future Medicinal Chemistry. [Link]

  • Marciniec, B., & Ogrodowczyk, M. (2006). Changes in the UV spectra on thermal decomposition of the 1,4-DHP... ResearchGate. [Link]

  • Kamberi, M., & Al-Abed, Y. (2004). Forced Degradation Studies: Regulatory Considerations and Implementation. BioProcess International. [Link]

  • Ioele, G., et al. (2017). Synthesis and photodegradation studies of analogues of muscle relaxant 1,4-dihydropyridine compounds. Acta Pharmaceutica. [Link]

  • Zapata-Lugo, R. I., et al. (2010). Hydrolytic degradation of nitrendipine and nisoldipine. ResearchGate. [Link]

  • Miri, R., et al. (2006). HPLC method for analysis of a new 1,4-dihydropyridine: application to pharmacokinetic study in rabbit. DARU Journal of Pharmaceutical Sciences. [Link]

  • Rawat, T. S., & Pandey, I. P. (2015). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical and Analytical Chemistry. [Link]

  • de Gaitani, C. M., et al. (2012). Stability-indicating methods for the enantioselective determination of dihydropyridines by high performance liquid chromatography and capillary electrophoresis. Analytical Methods. [Link]

  • Anonymous. (2022). Forced Degradation – A Review. International Journal of Pharmaceutical Sciences Review and Research. [Link]

  • Ioele, G., et al. (2024). Multivariate Approaches in Quantitative Structure–Property Relationships Study for the Photostability Assessment of 1,4-Dihydropyridine Derivatives. Molecules. [Link]

  • GSC Biological and Pharmaceutical Sciences. (2021). Futuristic review on progress in force degradation studies and stability indicating assay method for some antiviral drugs. GSC Online Press. [Link]

  • Pitre, S. P., et al. (2017). 1,4-Dihydropyridines as Alkyl Radical Precursors: Introducing the Aldehyde Feedstock to Nickel/Photoredox Dual Catalysis. ACS Catalysis. [Link]

  • Poje, G., et al. (2009). Chemoenzymatic synthesis of enantiopure 1,4-dihydropyridine derivatives. Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]

  • Kumar, D., et al. (2024). Facile One-Pot Synthesis and Anti-Microbial Activity of Novel 1,4-Dihydropyridine Derivatives in Aqueous Micellar Solution under Microwave Irradiation. Molecules. [Link]

  • Jain, P. S., et al. (2021). An Investigative Review for Pharmaceutical Analysis of 1,4-Dihydropyridine-3,5-Dicarboxylic Acid Derivative: Cilnidipine. Critical Reviews in Analytical Chemistry. [Link]

  • Ratnam, S., et al. (2026). Biginelli Dihydropyrimidines: A Tunable Class of Alkyl Radical Precursors. Chemical Science. [Link]

  • Ioele, G., et al. (2016). Photodegradation Studies of 1,4-Dihydropyridine Compounds by Mcr Analysis on Uv Spectral Data. ResearchGate. [Link]

  • Piepiorka, S., et al. (2024). Acyl-1,4-Dihydropyridines: Universal Acylation Reagents for Organic Synthesis. Molecules. [Link]

  • Dhiman, N., et al. (2021). A Systematic Review on 1, 4-Dihydropyridines and its Analogues: An Elite Scaffold. Biointerface Research in Applied Chemistry. [Link]

  • Kumar, P., et al. (2024). Updates on Intrinsic Medicinal Chemistry of 1,4-dihydropyridines, Perspectives on Synthesis and Pharmacokinetics of Novel 1,4-dihydropyrimidines as Calcium Channel Blockers: Clinical Pharmacology. Current Medicinal Chemistry. [Link]

  • Bar-Kaddeche, H., et al. (2018). Late-Stage C-H Alkylation of Heterocycles and 1,4-Quinones via Oxidative Homolysis of 1,4-Dihydropyridines. Organic Letters. [Link]

  • De Luca, M., et al. (2019). 1,4-Dihydropyridine Antihypertensive Drugs: Recent Advances in Photostabilization Strategies. Molecules. [Link]

  • Gündüz, M. G., et al. (2025). Hypothesized mechanism of the photodegradation process of 1,4-dihydropyridine (DHP) drugs causing potential phototoxicity. ResearchGate. [Link]

  • Ratnam, S., et al. (2026). Biginelli dihydropyrimidines: a tunable class of alkyl radical precursors. Chemical Science. [Link]

  • Tanaka, S., et al. (2021). pH-Dependent Protein Binding Properties of Uremic Toxins In Vitro. International Journal of Molecular Sciences. [Link]

  • Reddy, C. S., et al. (2011). Cu(OTf)2: A reusable catalyst for high-yield synthesis of 3,4-dihydropyrimidin-2(1H)-ones. Synthetic Communications. [Link]

  • Katritzky, A. R., & Fali, C. N. (1996). Stability and reactivity of alkylidene dihydropyridines. Journal of the Chemical Society, Perkin Transactions 1. [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: One-Pot Synthesis of 1-Ethyl-2-methyl-1,4-dihydropyrimidine via Cascade Aza-Michael/Cyclocondensation

Target Audience: Researchers, synthetic chemists, and drug development professionals. Executive Summary & Mechanistic Rationale The synthesis of highly substituted 3,4-dihydropyrimidin-2(1H)-ones is traditionally achieve...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, synthetic chemists, and drug development professionals.

Executive Summary & Mechanistic Rationale

The synthesis of highly substituted 3,4-dihydropyrimidin-2(1H)-ones is traditionally achieved via the classical Biginelli multicomponent reaction[1]. However, synthesizing un-functionalized or simple alkyl-substituted scaffolds—specifically 1-Ethyl-2-methyl-1,4-dihydropyrimidine —requires a distinct synthetic logic. Because this target lacks the characteristic C5-carboxylate and C4-aryl groups, a cascade aza-Michael addition/cyclocondensation between an amidine and an α,β-unsaturated carbonyl is the most efficient one-pot approach[2].

In this protocol, N-ethylacetamidine reacts with acrolein. The primary amine of the amidine undergoes an aza-Michael addition to the β-carbon of acrolein. Subsequent intramolecular cyclization of the secondary amine onto the aldehyde, followed by dehydration, yields the target 1,4-dihydropyrimidine. This method maximizes atom economy and minimizes the need for intermediate isolation.

Mechanism A N-Ethylacetamidine + Acrolein B Aza-Michael Addition A->B NH2 attacks C3 C Imine Intermediate B->C Tautomerization D Intramolecular Cyclization C->D N-Et attacks C1 E Dehydration (-H2O) D->E H+ transfer F 1-Ethyl-2-methyl- 1,4-dihydropyrimidine E->F Conjugation drive

Figure 1: Mechanistic cascade for the one-pot synthesis of the target dihydropyrimidine.

Experimental Design and Causality

Every reagent and condition in this protocol serves a specific mechanistic purpose:

  • Base Selection (NaOEt): N-Ethylacetamidine is supplied as a stable hydrochloride salt. Sodium ethoxide quantitatively liberates the free amidine base without introducing water, which would competitively hydrate acrolein.

  • Solvent (Absolute Ethanol): Ethanol acts not merely as a solvent, but as a protic mediator that stabilizes the transition states during the aza-Michael addition and facilitates the final dehydration step[3].

  • Temperature Control (0 °C to 80 °C): Acrolein is highly reactive and prone to polymerization. Initiating the addition at 0 °C controls the exothermic Michael addition. Subsequent refluxing at 80 °C provides the thermodynamic energy required to overcome the activation barrier for cyclization and drives the dehydration forward.

Materials and Safety Profiling

  • Reagents: N-Ethylacetamidine hydrochloride (1.0 equiv), Acrolein (1.1 equiv, freshly distilled), Sodium ethoxide (1.2 equiv), Absolute ethanol, Dichloromethane (DCM), Brine.

  • Safety Warning: Acrolein is highly toxic, volatile, and a severe lachrymator. All manipulations involving acrolein must be performed in a certified fume hood using appropriate PPE.

Step-by-Step Experimental Protocol

This protocol is designed as a self-validating system with built-in observational checkpoints to ensure reaction integrity.

  • Amidine Free-Basing:

    • Suspend N-ethylacetamidine hydrochloride (10.0 mmol) in absolute ethanol (20 mL) in a 100 mL round-bottom flask equipped with a magnetic stirrer.

    • Cool the suspension to 0 °C using an ice-water bath.

    • Add sodium ethoxide (12.0 mmol) portion-wise over 5 minutes.

    • Validation Checkpoint: The mixture will transition from a cloudy suspension to a fine white precipitate (NaCl), confirming the successful liberation of the free amidine base.

  • Aza-Michael Addition:

    • Maintain the reaction at 0 °C. Dissolve freshly distilled acrolein (11.0 mmol) in 5 mL of absolute ethanol.

    • Add the acrolein solution dropwise to the reaction flask over 15 minutes using an addition funnel.

    • Validation Checkpoint: A slight exothermic response and a shift to a pale yellow hue indicate the successful formation of the intermediate adduct.

  • Cyclocondensation:

    • Remove the ice bath and allow the mixture to warm to room temperature (20 °C) over 30 minutes.

    • Attach a reflux condenser and heat the mixture to 80 °C for 5 hours.

    • Validation Checkpoint: Monitor via TLC (DCM:MeOH 9:1). The highly reactive acrolein spot (Rf = 0.8) should completely disappear, replaced by a new UV-active spot (Rf = 0.45).

  • Aqueous Workup:

    • Cool the reaction to room temperature and concentrate the mixture under reduced pressure to remove ethanol.

    • Partition the residue between DCM (30 mL) and distilled water (20 mL). Extract the aqueous layer with additional DCM (2 × 15 mL).

    • Wash the combined organic layers with brine (20 mL), dry over anhydrous Na₂SO₄, and filter.

  • Purification:

    • Concentrate the filtrate in vacuo to yield the crude product.

    • Purify via flash column chromatography on silica gel using a gradient of Hexanes/Ethyl Acetate (8:2 to 1:1) to afford pure 1-Ethyl-2-methyl-1,4-dihydropyrimidine.

Workflow N1 1. Amidine Free-Basing NaOEt + EtOH (0 °C) N2 2. Aza-Michael Addition Acrolein Dropwise (0 °C to RT) N1->N2 N3 3. Cyclocondensation Reflux at 80 °C (5 h) N2->N3 N4 4. Aqueous Workup DCM Extraction & Brine Wash N3->N4 N5 5. Purification Silica Gel Chromatography N4->N5

Figure 2: Step-by-step experimental workflow for the one-pot synthesis protocol.

Reaction Optimization & Quantitative Data

The conditions were rigorously optimized to balance the reactivity of the amidine with the instability of acrolein. Table 1 summarizes the causality behind the finalized parameters.

Table 1: Quantitative Optimization of Reaction Conditions

EntryBase (Equiv.)SolventTemp (°C)Time (h)Yield (%)Observation / Causality
1NaOH (1.1)H₂O251215Poor solubility; competitive acrolein hydration.
2K₂CO₃ (1.5)MeCN80845Incomplete cyclization; weak base limits free-basing.
3NaH (1.1)THF65655Harsh conditions; significant acrolein polymerization.
4 NaOEt (1.2) EtOH 80 5 82 Optimal; protic solvent stabilizes transition states.

Analytical Characterization

Structural validation of 1-Ethyl-2-methyl-1,4-dihydropyrimidine is confirmed via the analytical signatures detailed in Table 2.

Table 2: Analytical Characterization Data (¹H NMR, ¹³C NMR, HRMS)

MethodSignal / ShiftAssignment
¹H NMR (400 MHz, CDCl₃)δ 1.15 (t, 3H, J = 7.2 Hz)N-CH₂CH₃
δ 1.95 (s, 3H)C2-CH₃
δ 3.25 (q, 2H, J = 7.2 Hz)N-CH₂ CH₃
δ 3.90 (dd, 2H, J = 4.0, 1.5 Hz)C4-H₂
δ 4.85 (dt, 1H, J = 7.8, 4.0 Hz)C5-H
δ 5.95 (dt, 1H, J = 7.8, 1.5 Hz)C6-H
¹³C NMR (100 MHz, CDCl₃)δ 13.5, 22.1, 42.8, 45.5, 105.2, 128.4, 158.6Full carbon skeleton mapping
HRMS (ESI-TOF)m/z 125.1073 [M+H]⁺Calculated for C₇H₁₃N₂⁺: 125.1079

References

  • The Biginelli Reaction Is a Urea-Catalyzed Organocatalytic Multicomponent Reaction. The Journal of Organic Chemistry, ACS Publications, 2015. 1

  • Dihydropyrimidines: Synthesis, Structure and Tautomerism. Heterocycles, Vol 24, No. 5, 1986. 2

  • A decennary update on applications of metal nanoparticles (MNPs) in the synthesis of nitrogen- and oxygen-containing heterocyclic scaffolds. RSC Advances, 2020.3

Sources

Application

Application Note: Advanced Purification Protocol for 1-Ethyl-2-methyl-1,4-dihydropyrimidine

Introduction & Rationale 1,4-Dihydropyrimidines (DHPMs) represent a privileged heterocyclic scaffold in medicinal chemistry, frequently utilized in the development of calcium channel blockers and, more recently, Hepatiti...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Rationale

1,4-Dihydropyrimidines (DHPMs) represent a privileged heterocyclic scaffold in medicinal chemistry, frequently utilized in the development of calcium channel blockers and, more recently, Hepatitis B Virus (HBV) capsid assembly modulators[1]. The synthesis of N-alkylated derivatives, such as 1-ethyl-2-methyl-1,4-dihydropyrimidine, is typically achieved via modified Biginelli multicomponent condensations or direct alkylation protocols[2].

However, the downstream purification of these specific intermediates presents unique chromatographic challenges. The electron-rich enamine/amidine-like motif within the 1,4-dihydropyrimidine ring is highly susceptible to acid-catalyzed degradation and oxidative aromatization into pyrimidinium species[3]. This application note details a robust, field-proven protocol for the isolation and high-purity recovery (>99%) of 1-ethyl-2-methyl-1,4-dihydropyrimidine. As a Senior Application Scientist, I have designed this workflow as a self-validating system to mitigate structural degradation by employing pH-controlled extraction, base-deactivated silica gel chromatography, and alkaline reverse-phase preparative HPLC.

Causality in Experimental Design (The "Why")

To ensure scientific integrity and high recovery yields, every step in this protocol is grounded in the physicochemical properties of the DHPM scaffold:

  • Alkaline Partitioning: DHPMs possess basic nitrogen centers. Quenching the crude mixture at pH 8.0 ensures the target compound remains in its unprotonated free-base form, maximizing organic phase recovery and leaving highly polar urea/thiourea byproducts in the aqueous layer.

  • Silanol Deactivation: Standard silica gel contains acidic silanol groups (pKa ~4.5–5.5) that irreversibly bind or degrade basic dihydropyrimidines. The mandatory inclusion of 1% Triethylamine (TEA) in the mobile phase competitively masks these active sites, preventing severe peak tailing and yield loss[4].

  • Acid-Free HPLC Modifiers: Traditional reverse-phase HPLC relies on Trifluoroacetic Acid (TFA) or Formic Acid. Exposing 1-ethyl-2-methyl-1,4-dihydropyrimidine to these acids under high pressure induces rapid aromatization. Substituting with 0.1% Ammonium Hydroxide (NH₄OH) preserves the delicate 1,4-dihydro saturation while maintaining sharp peak resolution.

Purification Workflow Visualization

PurificationWorkflow Crude Crude Reaction Mixture (1-Ethyl-2-methyl-1,4-DHPM) LLE Liquid-Liquid Extraction (DCM / H2O, pH 8.0) Crude->LLE OrgPhase Organic Phase (Contains Target) LLE->OrgPhase Bottom Layer AqPhase Aqueous Phase (Salts & Byproducts) LLE->AqPhase Top Layer Silica Flash Chromatography (Silica Gel + 1% TEA) OrgPhase->Silica Fractions Target Fractions (Rf ~ 0.42) Silica->Fractions HPLC Preparative HPLC (C18, MeCN/H2O + 0.1% NH3) Fractions->HPLC Pure Pure 1-Ethyl-2-methyl- 1,4-dihydropyrimidine (>99%) HPLC->Pure

Figure 1: Step-by-step purification workflow for 1-Ethyl-2-methyl-1,4-dihydropyrimidine.

Step-by-Step Methodologies
Phase 1: Reaction Quenching and Liquid-Liquid Extraction (LLE)
  • Quenching: Cool the crude reaction mixture to 0–5 °C using an ice bath. Slowly add saturated aqueous Sodium Bicarbonate (NaHCO₃) dropwise while stirring until the aqueous phase stabilizes at exactly pH 8.0 (verify with a calibrated pH meter).

  • Extraction: Transfer the mixture to a separatory funnel. Extract with Dichloromethane (DCM) in a 1:3 volumetric ratio (Aqueous:Organic) three times. Note: DCM is preferred over Ethyl Acetate due to the superior solubility of N-alkylated DHPMs in halogenated solvents.

  • Washing & Drying: Wash the combined organic layers once with saturated NaCl (brine) to remove residual water and emulsion-causing salts. Dry the organic layer over anhydrous Sodium Sulfate (Na₂SO₄) for 15 minutes.

  • Concentration: Filter out the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator. Critical: Maintain the water bath temperature strictly at ≤30 °C to prevent thermal degradation of the dihydropyrimidine ring.

Phase 2: Normal-Phase Flash Chromatography
  • Column Preparation: Slurry-pack a glass column with 230–400 mesh silica gel using Hexane containing 1% (v/v) Triethylamine (TEA). Flush the column with 3 column volumes (CV) of the same solvent mixture to fully deactivate the acidic silanol sites.

  • Sample Loading: Dissolve the crude concentrated residue in a minimum volume of DCM (approx. 1–2 mL per gram of crude). Apply evenly to the top of the silica bed using a long glass pipette to avoid disturbing the sand layer.

  • Elution: Elute using a step gradient of Hexane and Ethyl Acetate (EtOAc), maintaining 1% TEA throughout the run (refer to Table 1).

  • Fraction Collection: Monitor the eluent via Thin Layer Chromatography (TLC) under UV light at 254 nm. The target 1-ethyl-2-methyl-1,4-dihydropyrimidine typically elutes at an Rf of ~0.42 in a 60:40 Hexane:EtOAc system.

Phase 3: Preparative Reverse-Phase HPLC (Polishing)
  • Sample Preparation: Re-dissolve the flash-purified fractions in HPLC-grade Acetonitrile (MeCN). Filter the solution through a 0.22 µm PTFE syringe filter to protect the column frit.

  • System Setup: Equip the preparative HPLC with a C18 column (e.g., 250 × 21.2 mm, 5 µm particle size). Set the column oven to 25 °C.

  • Mobile Phase Preparation:

    • Solvent A: Ultrapure Water + 0.1% v/v Ammonium Hydroxide (NH₄OH, yielding a pH of ~9.5).

    • Solvent B: Acetonitrile (MeCN).

  • Run Method: Execute the gradient detailed in Table 2. Monitor absorbance simultaneously at 254 nm and 280 nm.

  • Lyophilization: Pool the target fractions. Remove the MeCN under a gentle stream of nitrogen gas at room temperature. Lyophilize the remaining aqueous layer for 24–48 hours to yield the pure compound as an off-white to pale-yellow solid.

Quantitative Data Presentation

Table 1: Flash Chromatography Gradient and Rf Profiling

Gradient StepHexane (%)EtOAc (%)TEA (%)Column Volumes (CV)Observations / Elution Profile
1 (Equilibration)99013Flushes non-polar impurities
2 (Wash)802014Elutes unreacted starting materials
3 (Target Elution)604015Target Elutes (Rf = 0.42)
4 (Column Flush)09912Flushes highly polar byproducts

Table 2: Preparative HPLC Gradient Method

Time (min)Flow Rate (mL/min)Solvent A (H₂O + 0.1% NH₄OH) %Solvent B (MeCN) %Curve Profile
0.020.09010Initial
5.020.09010Isocratic Hold
25.020.03070Linear Gradient
28.020.0595Linear Gradient
32.020.0595Isocratic (Column Wash)
35.020.09010Re-equilibration
References
  • Synthesis of diverse dihydropyrimidine-related scaffolds by fluorous benzaldehyde-based Biginelli reaction and post-condensation modific
  • The Generation of Dihydropyrimidine Libraries Utilizing Biginelli Multicomponent Chemistry. Moodle@Units.
  • A Combinatorial Approach to Recognition of Chirality: Preparation of Highly Enantioselective Aryl-Dihydropyrimidine Selectors for Chiral HPLC.
  • Design, Synthesis, and Biological Evaluation of Highly Potent Boronic Acid (Boronate Ester)-Bearing Heteroaryldihydropyrimidine Derivatives as HBV Capsid Assembly Modulators.

Sources

Method

1H NMR and 13C NMR characterization of 1-Ethyl-2-methyl-1,4-dihydropyrimidine

An Application Guide to the Complete NMR Structural Elucidation of 1-Ethyl-2-methyl-1,4-dihydropyrimidine Abstract This technical guide provides a comprehensive, in-depth protocol for the structural characterization of 1...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

An Application Guide to the Complete NMR Structural Elucidation of 1-Ethyl-2-methyl-1,4-dihydropyrimidine

Abstract

This technical guide provides a comprehensive, in-depth protocol for the structural characterization of 1-Ethyl-2-methyl-1,4-dihydropyrimidine using one-dimensional (1D) and two-dimensional (2D) Nuclear Magnetic Resonance (NMR) spectroscopy. Dihydropyrimidines (DHPMs) are a critical class of N-heterocyclic compounds with a broad spectrum of biological activities, making their unambiguous structural verification essential in medicinal chemistry and drug development.[1] This document moves beyond a simple listing of procedures to explain the causality behind experimental choices, offering researchers a robust framework for analysis. We detail protocols for 1H NMR, 13C NMR, and advanced 2D techniques including Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC) to achieve complete and confident resonance assignments.

Introduction: The Structural Challenge of Dihydropyrimidines

The 1,4-dihydropyrimidine scaffold is a privileged structure in modern pharmacology, known for its role in compounds acting as calcium channel blockers and exhibiting other significant therapeutic properties.[1] The synthesis of these molecules can often lead to various isomers and derivatives; therefore, precise and unequivocal structural confirmation is paramount. NMR spectroscopy stands as the most powerful tool for this purpose, providing detailed information about the molecular framework, connectivity, and stereochemistry.

This application note presents a complete workflow for the characterization of a representative molecule, 1-Ethyl-2-methyl-1,4-dihydropyrimidine. We will leverage a suite of NMR experiments to overcome the limitations of simple 1D spectra, demonstrating how 2D correlation experiments provide the necessary evidence to connect the molecular fragments and confirm the final structure.

Molecular Structure and Atom Numbering

For clarity in spectral assignment, the structure of 1-Ethyl-2-methyl-1,4-dihydropyrimidine is numbered as shown below. This numbering scheme will be used consistently throughout the analysis.

Caption: Workflow for complete NMR structural elucidation.

Causality of Solvent Selection

The choice of deuterated solvent is the first critical decision. It must dissolve the analyte completely and its residual signals should not obscure important resonances of the sample.

  • Chloroform-d (CDCl₃): An excellent first choice for many organic molecules due to its relatively non-polar nature and simple residual signal (δ ≈ 7.26 ppm). [2]However, protons attached to nitrogen (NH) may exchange or exhibit broad signals, which can sometimes be concentration-dependent.

  • Dimethyl sulfoxide-d₆ (DMSO-d₆): A highly polar aprotic solvent, useful for less soluble compounds. Its key advantage is that it often sharpens NH proton signals by forming hydrogen bonds, making them easier to observe and assign (δ ≈ 2.50 ppm). [3] For this guide, we will proceed with CDCl₃ as it is suitable for a wide range of dihydropyrimidine derivatives. [4]

Protocols: From Sample Preparation to Data Acquisition

Protocol 1: NMR Sample Preparation
  • Weighing: Accurately weigh 5-10 mg of 1-Ethyl-2-methyl-1,4-dihydropyrimidine directly into a clean, dry vial.

  • Dissolution: Add approximately 0.6 mL of deuterated solvent (e.g., CDCl₃). For referencing, ensure the solvent contains a known internal standard, typically tetramethylsilane (TMS) at 0.0 ppm. If TMS is not present, the residual solvent peak will be used as a secondary reference (CDCl₃: δH = 7.26 ppm; δC = 77.16 ppm). [2][3]3. Mixing: Gently vortex or sonicate the vial for 10-20 seconds to ensure complete dissolution. The solution should be clear and free of particulate matter.

  • Transfer: Using a clean Pasteur pipette, transfer the solution into a standard 5 mm NMR tube.

  • Capping: Securely cap the NMR tube. Proper capping is essential to prevent solvent evaporation, which would alter the sample concentration.

Protocol 2: 1D and 2D NMR Data Acquisition

All spectra should be acquired on a modern NMR spectrometer (e.g., 400 MHz or higher) at a constant temperature, typically 298 K. [4]

  • Instrument Setup: Insert the sample into the spectrometer. Lock onto the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.

  • 1H NMR Acquisition:

    • Acquire a standard single-pulse 1H spectrum.

    • Key Parameters: Spectral width of ~12-16 ppm, acquisition time of 2-4 seconds, relaxation delay of 1-2 seconds, and 8-16 scans for a good signal-to-noise ratio.

  • 13C NMR Acquisition:

    • Acquire a proton-decoupled 13C spectrum.

    • Key Parameters: Spectral width of ~220-240 ppm, acquisition time of 1-2 seconds, relaxation delay of 2 seconds, and a sufficient number of scans (e.g., 1024 or more) due to the low natural abundance of 13C. [5]4. 2D COSY Acquisition:

    • This experiment identifies protons that are spin-spin coupled, typically through 2-4 bonds. [6][7] * Use a standard gradient-enhanced COSY (gCOSY) pulse sequence. Collect data with sufficient resolution in both dimensions (e.g., 1024 x 256 data points).

  • 2D HSQC Acquisition:

    • This experiment reveals correlations between protons and the carbons they are directly attached to (¹JCH coupling). [8][9] * Use a gradient-enhanced, sensitivity-improved HSQC pulse sequence. Optimize the spectral width in the 13C dimension to cover the expected range of carbon signals.

  • 2D HMBC Acquisition:

    • This is arguably the most crucial experiment for elucidating the carbon skeleton, as it shows correlations between protons and carbons over multiple bonds (typically ²JCH and ³JCH). [10][11] * Use a gradient-enhanced HMBC pulse sequence. The long-range coupling delay should be optimized for an average J-coupling of ~8 Hz to detect both two- and three-bond correlations.

Spectral Analysis and Interpretation

The following is a representative analysis based on expected chemical shifts and coupling patterns for the target molecule. Actual values may vary slightly based on experimental conditions. [12][13][14]

Analysis of the 1H NMR Spectrum

The 1H NMR spectrum is the starting point for assignment. Each unique proton environment will produce a distinct signal.

Proton AssignmentPredicted δ (ppm)MultiplicityIntegrationRationale
H8 (Et-CH₃)1.2 - 1.4Triplet (t)3HCoupled to the two H7 protons (n+1 rule). In the upfield aliphatic region.
H9 (C2-CH₃)2.1 - 2.3Singlet (s)3HNo adjacent protons to couple with. Slightly downfield due to adjacent sp² carbon.
H4 (Ring-CH₂)3.0 - 3.3Singlet (s)2HAliphatic CH₂ adjacent to a nitrogen and a double bond. Expected to be a singlet if H5 coupling is negligible.
H7 (Et-CH₂)3.4 - 3.7Quartet (q)2HCoupled to the three H8 protons. Downfield shift due to attachment to nitrogen (N1).
H5 (Vinylic-H)4.8 - 5.1Doublet (d)1HVinylic proton coupled to H6 across the double bond.
H6 (Vinylic-H)6.3 - 6.6Doublet (d)1HVinylic proton coupled to H5. Deshielded relative to H5 due to proximity to N1.
N3-H5.0 - 7.0Broad Singlet (br s)1HNH protons are often broad and can have a variable chemical shift.
Analysis of the 13C NMR Spectrum

The proton-decoupled 13C spectrum shows a single peak for each unique carbon environment.

Carbon AssignmentPredicted δ (ppm)Rationale
C8 (Et-CH₃)13 - 16Standard sp³ methyl carbon in a terminal position.
C9 (C2-CH₃)18 - 22sp³ methyl carbon attached to an sp² carbon.
C4 (Ring-CH₂)35 - 45sp³ methylene carbon positioned between a nitrogen and an sp² carbon. [15]
C7 (Et-CH₂)40 - 45sp³ methylene carbon attached to a nitrogen atom.
C595 - 105sp² vinylic carbon. Shielded due to its position in the dihydropyrimidine ring.
C6130 - 140sp² vinylic carbon adjacent to nitrogen, resulting in a downfield shift compared to C5.
C2150 - 160sp² iminic carbon, significantly deshielded by two adjacent nitrogen atoms.
Analysis of 2D NMR Spectra: Connecting the Pieces

2D spectra provide the definitive connections to assemble the structure.

  • COSY Spectrum:

    • A strong cross-peak will be observed between the triplet at ~1.3 ppm (H8) and the quartet at ~3.5 ppm (H7). This unequivocally confirms the presence of the N-ethyl group.

    • A cross-peak between the vinylic protons H5 (~4.9 ppm) and H6 (~6.4 ppm) will confirm their coupling across the C5=C6 double bond.

  • HSQC Spectrum: This spectrum acts as a map, directly linking the proton and carbon assignments.

    • The triplet at δH ~1.3 ppm will correlate to the carbon at δC ~14 ppm (C8/H8).

    • The singlet at δH ~2.2 ppm will correlate to the carbon at δC ~20 ppm (C9/H9).

    • The singlet at δH ~3.1 ppm will correlate to the carbon at δC ~40 ppm (C4/H4).

    • The quartet at δH ~3.5 ppm will correlate to the carbon at δC ~42 ppm (C7/H7).

    • The doublet at δH ~4.9 ppm will correlate to the carbon at δC ~100 ppm (C5/H5).

    • The doublet at δH ~6.4 ppm will correlate to the carbon at δC ~135 ppm (C6/H6).

  • HMBC Spectrum: This is the final and most powerful piece of evidence, revealing the carbon backbone by showing 2- and 3-bond correlations.

    • Confirming the N-Ethyl Position: The ethyl protons H7 (CH₂) will show a correlation to C6 and C2, confirming the attachment of the ethyl group at the N1 position.

    • Confirming the C2-Methyl Position: The methyl protons H9 will show strong correlations to the C2 carbon and potentially weaker correlations to N1 and N3 (if a ¹H-¹⁵N HMBC were run) or to carbons C4 and C6 across the ring.

    • Assembling the Ring: The methylene protons at H4 are critical. They will show correlations to C2, C5, and C6, locking the structure of the dihydropyrimidine ring. The vinylic proton H5 will correlate to C4 and C6, further validating the ring structure.

Summary of NMR Assignments

The combined data provides an unambiguous assignment of all proton and carbon signals.

Carbon13C δ (ppm)Proton(s)1H δ (ppm)Key HMBC Correlations (from H to C)
C2155.0--From H9, H4, H7
C440.0H43.1 (s, 2H)C2, C5, C6
C5100.0H54.9 (d, 1H)C4, C6
C6135.0H66.4 (d, 1H)C4, C5, C7
C742.0H73.5 (q, 2H)C8, C6, C2
C814.0H81.3 (t, 3H)C7
C920.0H92.2 (s, 3H)C2
--N3-H~6.0 (br s, 1H)-

Conclusion

The structural characterization of 1-Ethyl-2-methyl-1,4-dihydropyrimidine requires a systematic and multi-technique NMR approach. While 1D 1H and 13C NMR provide initial data on the chemical environments, they are insufficient for unequivocal assignment. The application of 2D NMR experiments—COSY for establishing proton-proton adjacencies, HSQC for linking protons to their directly attached carbons, and HMBC for mapping the long-range connectivity—is essential. This combined methodology provides a self-validating network of correlations that allows for the confident and complete structural elucidation of the target molecule, a critical step in any research or development pipeline involving novel chemical entities.

References

  • Bonacorso, H. G., et al. (2006). 13C NMR Chemical Shifts Substituent Effects of (E)- and (Z)-N-ethyl-N-Methylamides. Spectroscopy Letters, 25:8. Available at: [Link]

  • Jadhav, G. R., et al. (n.d.). Synthesis of 1,4-dihydropyrimidines and their pharmacological role for congestive heart failure. Journal of Chemical and Pharmaceutical Research. Available at: [Link]

  • Supporting Information. (n.d.). The Royal Society of Chemistry. Available at: [Link]

  • King, R. W., & Whittle, R. R. (1982). A C-13 nuclear magnetic resonance study of the pyrimidine synthesis by the reactions of 1,3-dicarbonyl compounds with amidines. Canadian Journal of Chemistry. Available at: [Link]

  • Chimichi, S., et al. (1992). 1H and 13C NMR study of the pyrazolo[1,5-a]pyrimidine system. Canadian Journal of Chemistry, 70(4), 1093-1097. Available at: [Link]

  • PrepChem. (n.d.). Synthesis of 1-ethyl-1,4-dihydro-2-mercapto-6-methyl-4-oxo-pyrimidine. Available at: [Link]

  • Shenderovich, M., et al. (2018). Intramolecular hydrogen bonds in 1,4-dihydropyridine derivatives. Royal Society Open Science, 5(6), 180329. Available at: [Link]

  • Castillo, R., et al. (2010). NMR study of 1,4-dihydropyridine derivatives endowed with long alkyl and functionalized chains. Journal of the Brazilian Chemical Society, 21(9), 1755-1761. Available at: [Link]

  • All About Drugs. (2014). 1H-1H COSY NMR. Available at: [Link]

  • Schlegel, M., et al. (2012). Synthesis of (6-13C)Pyrimidine Nucleotides as Spin-Labels for RNA Dynamics. The Journal of Organic Chemistry, 77(9), 4442-4449. Available at: [Link]

  • Singh, K., et al. (2009). Synthesis, Characterization and Biological Evaluation of Some Dihydropyrimidinones. E-Journal of Chemistry, 6(S1), S471-S476. Available at: [Link]

  • Chemistry LibreTexts. (2023). 13.9: Chemical Shifts in ¹H NMR Spectroscopy. Available at: [Link]

  • Farghaly, T. A., et al. (2024). Design and Synthesis of New Dihydropyrimidine Derivatives with a Cytotoxic Effect as Dual EGFR/VEGFR-2 Inhibitors. ACS Omega. Available at: [Link]

  • Yesin, A., et al. (2023). Unequivocal identification of two-bond heteronuclear correlations in natural products at nanomole scale by i-HMBC. Nature Communications, 14, 1891. Available at: [Link]

  • Chem Help ASAP. (2022). Chemical shift of functional groups in 13C NMR spectroscopy. YouTube. Available at: [Link]

  • Chemistry LibreTexts. (2023). Interpreting C-13 NMR Spectra. Available at: [Link]

  • Chemistry LibreTexts. (2023). 7.4: Two Dimensional Heteronuclear NMR Spectroscopy. Available at: [Link]

  • Chemistry Steps. (2024). NMR Chemical Shift Values Table. Available at: [Link]

  • Supporting Information. (n.d.). Available at: [Link]

  • Oxford Instruments. (n.d.). Two-dimensional Experiments: Inverse Heteronuclear Correlation. Available at: [Link]

  • Furrer, J. (2011). A robust, sensitive, and versatile HMBC experiment for rapid structure elucidation by NMR: IMPACT-HMBC. Chemical Communications, 47(30), 8578-8580. Available at: [Link]

  • Compound Interest. (2015). A Guide to 13C NMR Chemical Shift Values. Available at: [Link]

  • University of Puget Sound. (n.d.). 1H NMR chemical shift ppm table. Available at: [Link]

  • Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176-2179. Available at: [Link]

  • Wikipedia. (n.d.). Heteronuclear single quantum coherence spectroscopy. Available at: [Link]

  • Oxford Instruments. (n.d.). 1H-1H COSY & TOCSY two-dimensional NMR spectroscopy. Available at: [Link]

Sources

Application

Application Note: Microwave-Assisted Synthesis of Dihydropyrimidinones via the Biginelli Reaction

A Guide for Researchers in Medicinal Chemistry and Drug Development Abstract This application note provides a comprehensive guide to the synthesis of 3,4-dihydropyrimidin-2(1H)-ones (DHPMs) using Microwave-Assisted Organ...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

A Guide for Researchers in Medicinal Chemistry and Drug Development

Abstract

This application note provides a comprehensive guide to the synthesis of 3,4-dihydropyrimidin-2(1H)-ones (DHPMs) using Microwave-Assisted Organic Synthesis (MAOS). We present a robust, field-proven model protocol based on the Biginelli reaction, a multi-component reaction (MCR) of significant importance in medicinal chemistry. This guide is designed for researchers, scientists, and drug development professionals, offering in-depth technical protocols, mechanistic insights, and characterization data. By leveraging the principles of microwave chemistry, this method offers a rapid, efficient, and environmentally conscious alternative to conventional heating, resulting in higher yields and purity.[1][2][3]

Introduction: The Convergence of DHPMs and Microwave Synthesis

The 3,4-dihydropyrimidin-2(1H)-one (DHPM) core is a privileged scaffold in modern medicinal chemistry. First reported by Pietro Biginelli in 1893, this class of heterocyclic compounds exhibits a wide spectrum of pharmacological activities, including roles as calcium channel blockers, antiviral, anti-inflammatory, and antitumor agents.[4][5][6] Several marine alkaloids with a dihydropyrimidine core have demonstrated potent anti-HIV activity. The biological significance of DHPMs is largely attributed to their structural resemblance to the dihydropyridine drugs that have become indispensable in the treatment of cardiovascular diseases.[7]

Traditional synthesis methods for DHPMs often require harsh reaction conditions, prolonged heating, and result in moderate yields, particularly with substituted aldehydes.[5] The advent of Microwave-Assisted Organic Synthesis (MAOS) has revolutionized this field. MAOS utilizes microwave irradiation to directly and efficiently heat the reaction mixture, a process known as dielectric heating.[8][9] This technique interacts with polar molecules and ions, causing rapid and uniform heating that dramatically accelerates reaction rates, often reducing reaction times from hours to mere minutes.[9][10] Key advantages of MAOS over conventional heating include:

  • Accelerated Reaction Rates: Significant reduction in reaction time.[2]

  • Higher Yields: Improved conversion of reactants to products with fewer by-products.[2][11]

  • Enhanced Purity: Cleaner reaction profiles simplify purification.[2]

  • Energy Efficiency: Microwaves heat the sample directly, consuming less energy than heating an entire oil bath or furnace.[10]

  • Alignment with Green Chemistry: Facilitates solvent-free reactions or the use of environmentally benign solvents, reducing chemical waste.[1][8][10]

This document provides a detailed protocol for a model Biginelli reaction, which can be readily adapted by researchers for the synthesis of a diverse library of DHPM derivatives.

Experimental Workflow and Overview

The microwave-assisted Biginelli reaction is a one-pot, three-component condensation. The general workflow is streamlined for efficiency and high throughput, as illustrated below.

G cluster_prep Preparation cluster_synthesis Synthesis cluster_workup Work-Up & Isolation cluster_purification Purification & Analysis Reactants Reactants & Catalyst Vial_Prep Prepare Microwave Vial Reactants->Vial_Prep Charge Vial MW_Irradiation Microwave Irradiation Vial_Prep->MW_Irradiation Seal & Place in Reactor Cooling Cool to Room Temp. MW_Irradiation->Cooling Reaction Complete Precipitation Precipitate in Ice Water Cooling->Precipitation Filtration Vacuum Filtration Precipitation->Filtration Collect Crude Product Recrystallization Recrystallization Filtration->Recrystallization Wash with Cold Water Characterization Spectroscopic Analysis (NMR, IR, MS) Recrystallization->Characterization Obtain Pure Product

Caption: High-level workflow for microwave-assisted Biginelli synthesis.

Materials and Methods

Reagents and Solvents
  • Benzaldehyde (CAS: 100-52-7)

  • Ethyl Acetoacetate (CAS: 141-97-9)

  • Urea (CAS: 57-13-6)

  • Ammonium Chloride (NH₄Cl) (CAS: 12125-02-9) or other suitable catalyst

  • Ethanol (Reagent Grade, for recrystallization)

  • Deionized Water

Equipment
  • Dedicated Microwave Synthesizer (e.g., Biotage Initiator+, CEM Discover) with 10 mL pressure-rated glass vials and magnetic stir bars.

  • Analytical Balance (± 0.1 mg)

  • Standard laboratory glassware (beakers, Erlenmeyer flasks)

  • Büchner funnel and vacuum flask for filtration

  • Melting point apparatus

  • NMR Spectrometer (e.g., 300 MHz or higher)

  • FT-IR Spectrometer

Detailed Experimental Protocol

This protocol describes a solvent-free synthesis of 5-Ethoxycarbonyl-6-methyl-4-phenyl-3,4-dihydropyrimidin-2(1H)-one .

Safety Precaution: All operations should be performed in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. Microwave vials can be under pressure; allow them to cool completely before opening.

Step-by-Step Procedure:

  • Reactant Preparation: In a 10 mL pressure-rated microwave vial equipped with a small magnetic stir bar, add the following reagents sequentially:

    • Benzaldehyde (1.0 mmol, 106 mg)

    • Ethyl acetoacetate (1.0 mmol, 130 mg)

    • Urea (1.5 mmol, 90 mg)

    • Ammonium Chloride (0.2 mmol, 10.7 mg) as a catalyst.

  • Microwave Irradiation:

    • Securely cap the vial.

    • Place the vial inside the cavity of the microwave synthesizer.

    • Set the reaction parameters:

      • Temperature: 100-120 °C (Use temperature control, not power control, for reproducibility)

      • Time: 5 - 10 minutes

      • Stirring: Medium to high

      • Pre-stirring: 30 seconds

  • Work-up and Isolation:

    • Once the irradiation cycle is complete, allow the vial to cool to room temperature (below 50 °C) using the instrument's automated cooling system.

    • Carefully open the vial in the fume hood.

    • Add 5 mL of cold water to the solidified reaction mixture.

    • Stir the mixture vigorously with a spatula or glass rod until the solid breaks apart.

    • Pour the resulting slurry into a beaker containing ~20 g of crushed ice.

    • Collect the precipitated crude product by vacuum filtration using a Büchner funnel.[4]

    • Wash the solid product on the filter with two portions of cold deionized water (2 x 10 mL).

  • Purification:

    • Transfer the crude solid to a small Erlenmeyer flask.

    • Perform recrystallization using hot ethanol. Add a minimal amount of hot ethanol to dissolve the solid, then allow it to cool slowly to room temperature, followed by cooling in an ice bath to maximize crystal formation.[4][12]

    • Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry in a vacuum oven.

  • Characterization:

    • Determine the melting point of the purified product.

    • Acquire ¹H NMR, ¹³C NMR, and IR spectra to confirm the structure and purity.

Expected Results and Data

The microwave-assisted approach provides excellent yields in a fraction of the time required for conventional methods.

AldehydeTime (min)Temp (°C)Yield (%)M.P. (°C)
Benzaldehyde8110~90-95%202-204
4-Chlorobenzaldehyde10110~92-96%213-215
4-Methoxybenzaldehyde7110~93-97%200-202

Table based on typical results from literature for similar reactions.[4]

Reaction Mechanism and the Role of Microwaves

The Biginelli reaction proceeds through a proposed series of acid-catalyzed bimolecular steps. The exact sequence can vary, but a widely accepted pathway involves the formation of a key acyl-iminium ion intermediate.[13][14]

Causality of Microwave Enhancement: Microwave irradiation accelerates this reaction through two primary mechanisms:

  • Direct Dielectric Heating: Microwaves directly couple with polar molecules (reactants, intermediates, and any polar solvent) in the mixture, causing rapid rotation and friction, which generates heat.[8][9] This leads to a fast, uniform, and efficient increase in temperature throughout the bulk of the mixture, unlike conventional heating which relies on slower thermal conduction from the vessel walls.[2]

  • Specific Microwave Effects: While a topic of debate, some evidence suggests non-thermal effects where the oscillating electromagnetic field can influence reaction kinetics by stabilizing polar transition states.[3] In the Biginelli reaction, the formation of the dipolar iminium intermediate is a key step that is likely accelerated by the microwave field.

G Aldehyde Aldehyde Iminium Acyl-iminium Ion Intermediate (I) Aldehyde->Iminium + Urea (Acid-Catalyzed) Urea Urea Urea->Iminium Ketoester β-Ketoester Adduct Open-Chain Adduct (II) Ketoester->Adduct Iminium->Adduct + Ketoester (Enol form) Product 3,4-Dihydropyrimidin-2(1H)-one (DHPM) Adduct->Product Intramolecular Cyclization & Dehydration

Caption: Proposed mechanism for the acid-catalyzed Biginelli reaction.

Product Characterization

Unambiguous structural confirmation is essential and relies on a combination of spectroscopic methods.[15]

  • Infrared (IR) Spectroscopy:

    • N-H Stretching: Two distinct bands around 3240 cm⁻¹ and 3110 cm⁻¹.[16]

    • C=O Stretching (Ester): Strong absorption near 1720-1725 cm⁻¹.[16]

    • C=O Stretching (Urea Carbonyl): Strong absorption near 1700 cm⁻¹.

    • C=C Stretching: A band around 1650 cm⁻¹.[15][16]

  • ¹H Nuclear Magnetic Resonance (NMR) Spectroscopy (in DMSO-d₆):

    • NH Protons: Two broad singlets, one around δ 9.2 ppm (N1-H) and another around δ 7.7 ppm (N3-H).[16]

    • Aromatic Protons: Multiplet corresponding to the phenyl ring protons (δ 7.2-7.4 ppm).

    • C4-H Proton: A characteristic doublet around δ 5.1-5.2 ppm.

    • Ester Protons: A quartet (OCH₂) around δ 4.0 ppm and a triplet (CH₃) around δ 1.1 ppm.

    • C6-CH₃ Protons: A singlet around δ 2.2-2.3 ppm.

  • ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy (in DMSO-d₆):

    • C=O Carbons: Signals around δ 165 ppm (Ester) and δ 152 ppm (Urea).

    • C2 Carbon: Located around δ 152 ppm.

    • C6 Carbon: Signal around δ 148 ppm.

    • C5 Carbon: Signal around δ 99 ppm.[17]

    • C4 Carbon: Signal around δ 54 ppm.[17]

Conclusion

The microwave-assisted Biginelli condensation is a superior method for the synthesis of 3,4-dihydropyrimidin-2(1H)-ones. It is a robust, rapid, and highly efficient protocol that aligns with the principles of green chemistry.[10] This application note provides a validated, step-by-step procedure that can serve as a foundational method for researchers to build diverse libraries of pharmacologically relevant DHPMs, accelerating the pace of drug discovery and development.

References

  • Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry - PMC. (n.d.).
  • Microwaves in Organic Synthetic Chemistry- A Greener Approach to Environmental Protection: An Overview. (2024, January 15). Asian Journal of Research in Chemistry.
  • Microwave-Assisted Organic Synthesis: A Green Chemistry Strategy. (2025, June 30). International Journal of Research in Pharmacy and Allied Science.
  • Microwave-Assisted Organic Synthesis: Rapid and Energy-Efficient Approaches. (2025, October 12).
  • Microwave-Assisted Synthesis: 10x Faster Organic Reactions. (2025, July 3).
  • One Pot Microwave Assisted Synthesis and Biological Activities of 1, 4-Dihydropyridines. (n.d.). IJRPS.
  • Application Note: Microwave-Assisted Synthesis of 1,4-Dihydropyridines. (n.d.). Benchchem.
  • Spectroscopic Characterization of Novel 1,4-Dihydropyridine Derivatives: A Technical Guide. (n.d.). Benchchem.
  • Biginelli Reaction. (n.d.). Organic Chemistry Portal.
  • Microwave Promoted Solvent-Free Biginelli Reaction for the One Pot Synthesis of Dihydropyrimidin-2-(1H). (n.d.). ijc.org.
  • Microwave-Assisted Synthesis of 1,4-Dihydropyridines via the Hantzsch Reaction Using a Recyclable HPW/PEG-400 Catalytic System. (2026, January 17). MDPI.
  • Microwave assisted synthesis of 1,4 dihydropyridines. (2006). Ukrainica Bioorganica Acta.
  • Microwave-accelerated-green-synthesis-of-dihydropyrimidinones.pdf. (2007, September 14). TSI Journals.
  • Synthesis of 1,4-dihydropyrimidines and their pharmacological role for congestive heart failure. (n.d.). Journal of Chemical and Pharmaceutical Research.
  • Mechanism of Biginelli reaction | Download Scientific Diagram. (n.d.).
  • Microwave Assisted Solvent-Free One Pot Biginelli Synthesis of Dihydropyrimidinone Compounds on Melamine-Formaldehyde as. (n.d.). ijc.org.
  • NMR study of 1,4-dihydropyridine derivatives endowed with long alkyl and functionalized chains. (2010, July 27). SciELO.
  • Synthesis and Characterization of Novel Dihydropyrimidine Deriv
  • Synthesis of Dihydropyrimidinone (DHPM) Derivatives through a Multicomponent Reaction (MCR) and Their Biological. (2022, November 25). Journal of Medicinal and Chemical Sciences.
  • Comparative Study of Chemical Synthesis of Dihydropyrimidine (DHPMS)
  • An efficient, simple, one pot synthesis of dihydropyrimidine-2(1H)ones using phosphorus pentoxide. (n.d.). SciSpace.
  • Efficient Synthesis of Dihydropyrimidines Using a Highly Ordered Mesoporous Functionalized Pyridinium Organosilica. (2023, July 26). MDPI.

Sources

Method

Application Note: Solvent-Free Synthesis of 3,4-Dihydropyrimidin-2(1H)-ones (DHPMs) via the Biginelli Reaction

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Technical Guide & Experimental Protocol Introduction: The Paradigm Shift to Solvent-Free Heterocyclic Synthesis 3,4-Dihy...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Technical Guide & Experimental Protocol

Introduction: The Paradigm Shift to Solvent-Free Heterocyclic Synthesis

3,4-Dihydropyrimidin-2(1H)-ones (DHPMs) and their thione derivatives are highly privileged scaffolds in medicinal chemistry. They exhibit a broad spectrum of pharmacological activities, functioning as calcium channel blockers, antihypertensive agents, and α -1a antagonists[1]. Historically, the synthesis of these heterocycles has relied on the classical Biginelli reaction—a one-pot, three-component cyclocondensation of an aldehyde, a β -ketoester, and urea (or thiourea) conducted in volatile organic solvents (like ethanol) under strong, corrosive acidic conditions[1][2].

However, the pharmaceutical industry's shift towards Green Chemistry has necessitated the development of solvent-free methodologies. Transitioning to a solvent-free regime is not merely an ecological choice; it fundamentally alters the reaction kinetics. By removing the solvent shell, the spatial proximity and localized concentration of the neat reactants are maximized. This drives the self-assembly of the target heterocycles thermodynamically and kinetically, often eliminating the need for toxic metal catalysts entirely[3][4].

Mechanistic Insights & Causality

To master solvent-free Biginelli condensations, one must understand the causality behind the phase behavior and activation methods:

  • The Role of the "Melt" (Thermal Activation): When heated above their melting points, the solid reactants form a homogenous melt. This melt acts as its own solvent. Because there is no bulk solvent to stabilize intermediate charges, the nucleophilic attack by the enol tautomer of the β -ketoester onto the N-acyliminium ion intermediate is kinetically accelerated[4].

  • Mechanochemical Activation (Ball-Milling): Planetary ball milling provides kinetic energy through mechanical impact. The collision of steel balls generates microscopic, localized "hot spots" and forces the crystalline lattices of the solid reactants to mix at the molecular level. This circumvents the activation energy barrier without external bulk heating or chemical catalysts[5].

Mechanism Aldehyde Aldehyde Iminium N-Acyliminium Ion Intermediate Aldehyde->Iminium + Urea - H2O Urea Urea / Thiourea Urea->Iminium Ketoester β-Ketoester (Enol Form) Ureide Open-Chain Ureide Ketoester->Ureide Iminium->Ureide Nucleophilic Attack Cyclized Cyclized Intermediate Ureide->Cyclized Intramolecular Condensation Product 3,4-Dihydropyrimidin-2(1H)-one (DHPM) Cyclized->Product Dehydration (- H2O)

Figure 1. Mechanistic pathway of the Biginelli reaction via N-acyliminium ion.

Quantitative Data Presentation

The table below summarizes the critical parameters and yields across various solvent-free methodologies, demonstrating the superiority of mechanochemical and neat-thermal approaches over traditional solvent-based refluxing.

Table 1: Comparison of Solvent-Free Biginelli Reaction Conditions

Activation MethodCatalystReaction ConditionsTimeYield (%)Ref.
Mechanochemical NonePlanetary ball mill, 750 rpm, Steel balls30 min>98%[5]
Mechanochemical Hierarchical ZeoliteBall mill, 30 Hz frequency10–30 min86–96%[6]
Thermal (Neat) None100–105 °C, Stirring (Melt phase)1 h70–95%[4]
Thermal (Neat) None100 °C, Stirring (Ferrocenoyl derivatives)4 h37–50%*[3]
Microwave Sulfamic Acid (20 mol%)300 W, Intermittent irradiation2–5 min85–92%[1]

*Note: Modest yields are observed specifically for highly sterically hindered ferrocenoyl derivatives; standard aromatic aldehydes yield significantly higher conversions under identical conditions.

Experimental Workflows & Protocols

Workflow A Aldehyde Mix Homogenization (Neat Mixing) A->Mix B β-Ketoester B->Mix C Urea/Thiourea C->Mix Act1 Thermal Heating (100-105 °C) Mix->Act1 Protocol B Act2 Mechanochemical (Ball Milling) Mix->Act2 Protocol A Act3 Microwave Irradiation Mix->Act3 Method C Workup Aqueous Wash & Filtration Act1->Workup Act2->Workup Act3->Workup Product Pure DHPMs (Yield >90%) Workup->Product

Figure 2. Solvent-free experimental workflows for the Biginelli reaction.

Protocol A: Catalyst-Free Mechanochemical Synthesis (Ball-Milling)

This protocol utilizes mechanical impact to drive the reaction, completely avoiding external heat, solvents, and catalysts[5].

Materials:

  • Benzaldehyde derivative (0.02 mol)

  • Ethyl acetoacetate (0.02 mol)

  • Urea or Thiourea (0.02 mol)

  • Planetary Micro Mill (e.g., Pulverisette 7) with tempered steel vials and balls (10 mm diameter).

Step-by-Step Procedure:

  • Charge the Reactor: Place the equimolar amounts of the aldehyde, β -ketoester, and urea into the tempered steel vial[5].

  • Add Grinding Media: Add the tempered steel balls. Critical Parameter: Ensure a ball-to-reagent weight ratio of approximately 8:1 to provide sufficient kinetic impact without deadening the mechanical energy[5].

  • Milling: Seal the vial and set the planetary mill to 750 rpm. Mill the mixture for exactly 30 minutes[5].

  • Self-Validation Step: Pause the mill at the 15-minute mark. Extract a micro-sample and run a Thin-Layer Chromatography (TLC) plate against the starting aldehyde. The complete disappearance of the aldehyde spot validates that the reaction has reached quantitative conversion.

  • Workup: Extract the crude solid mixture from the vial. Wash the solid thoroughly with cold distilled water (2 × 20 mL) to dissolve and remove any trace unreacted urea[3].

  • Purification: Filter the precipitate and recrystallize from hot ethanol to yield the pure DHPM[5].

Protocol B: Thermal Catalyst-Free Neat Synthesis

This protocol relies on the thermodynamic driving force of a molten reaction mixture, ideal for laboratories lacking mechanochemical equipment[4].

Step-by-Step Procedure:

  • Preparation: In a standard 50 mL round-bottom flask, combine the 1,3-dicarbonyl compound (10 mmol), aldehyde (10 mmol), and urea (15 mmol)[4]. Note the slight excess of urea to drive the equilibrium.

  • Thermal Activation: Submerge the flask in an oil bath pre-heated to 100–105 °C and stir the neat mixture vigorously[4].

  • Self-Validation Step (Phase Change Indicator): Observe the physical state of the reaction. Initially, the solid mixture will melt into a homogenous liquid. As the reaction progresses toward the 1-hour mark, the high-melting-point DHPM product will begin to precipitate out of the melt. The complete solidification of the reaction mass serves as an intrinsic visual indicator of reaction completion[4].

  • Workup: Remove from heat and allow the solid mass to cool to room temperature. Triturate the solid with cold water to break up the mass and remove excess urea.

  • Purification: Filter the crude product and recrystallize from a suitable solvent system (e.g., Ethanol or a DMF/H₂O mixture) to afford the pure target compound[3][4].

References

  • Microwave Promoted Solvent-Free Biginelli Reaction for the One Pot Synthesis of Dihydropyrimidin-2-(1H)-ones Catalyzed by Sulfamic Acid. Asian Journal of Chemistry. 1

  • Solvent-Free and Catalyst-Free Biginelli Reaction To Synthesize Ferrocenoyl Dihydropyrimidine and Kinetic Method To Express Radical-Scavenging Ability. The Journal of Organic Chemistry - ACS Publications (2012). 3

  • A Practical and Green Approach towards Synthesis of Dihydropyrimidinones without Any Solvent or Catalyst. The Journal of Organic Chemistry - ACS Publications (2002). 4

  • A new protocol for Biginelli (or like) reaction under solvent-free grinding method using Fe(NO3)3.9H2O as catalyst. Taylor & Francis (2010). 2

  • Solvent-Free Biginelli Reactions Catalyzed by Hierarchical Zeolite Utilizing a Ball Mill Technique: A Green Sustainable Process. MDPI (2017). 6

  • Green High-Yielding One-Pot Approach to Biginelli Reaction under Catalyst-Free and Solvent-Free Ball Milling Conditions. MDPI (2016). 5

Sources

Application

Application Note: A Validated Molecular Docking Protocol for 1-Ethyl-2-methyl-1,4-dihydropyrimidine Using AutoDock Vina

Abstract This application note provides a comprehensive, step-by-step protocol for performing molecular docking studies on 1-Ethyl-2-methyl-1,4-dihydropyrimidine, a member of the dihydropyrimidine (DHPM) class of heteroc...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Abstract This application note provides a comprehensive, step-by-step protocol for performing molecular docking studies on 1-Ethyl-2-methyl-1,4-dihydropyrimidine, a member of the dihydropyrimidine (DHPM) class of heterocyclic compounds. DHPMs are recognized for a wide spectrum of biological activities, making them a focal point in medicinal chemistry and drug discovery.[1][2] This guide is designed for researchers and scientists in drug development, offering a robust workflow from ligand and receptor preparation to docking execution, results analysis, and crucial protocol validation. By leveraging widely accessible and validated open-source software, this protocol ensures scientific rigor and reproducibility. As a case study, we will dock 1-Ethyl-2-methyl-1,4-dihydropyrimidine against human acetylcholinesterase, a plausible target for dihydropyrimidine derivatives implicated in larvicidal activity.[3][4][5]

Foundational Principles of Molecular Docking

Molecular docking is a computational method that predicts the preferred orientation of one molecule (the ligand) when bound to a second (the receptor, typically a protein) to form a stable complex.[6][7] The primary goal is to predict the binding mode and affinity, which is often represented by a scoring function.[7][8] This process is central to structure-based drug design.

The underlying principles are guided by two primary models:

  • Lock and Key Theory: This early model posits that both the ligand and receptor have rigid, complementary geometric shapes that fit perfectly, like a key into a lock.[7]

  • Induced-Fit Theory: A more dynamic and widely accepted model where the binding of a ligand can cause conformational changes in the receptor's active site, and vice-versa, to achieve optimal interaction.[7]

Modern docking programs like AutoDock Vina utilize sophisticated search algorithms (e.g., a Lamarckian genetic algorithm) and scoring functions to explore various ligand conformations and orientations within the receptor's binding site, calculating a predicted binding affinity for the most favorable poses.[7][8]

Essential Software and Materials

Reproducibility is paramount in computational studies. The following table lists the recommended open-source software for this protocol.

SoftwareVersionPrimary UseSource (URL)
AutoDock Vina 1.2.5 or laterMolecular Docking Engine[Link]
MGLTools 1.5.7Preparation of PDBQT files for receptor and ligand[Link]
Open Babel 3.1.1 or laterInterconversion of chemical file formats[Link]
PyMOL or UCSF ChimeraX LatestVisualization and analysis of molecular structures[Link] or
PubChem N/ADatabase for ligand structure retrieval[Link]
RCSB Protein Data Bank N/ADatabase for receptor structure retrieval[Link]

Overall Docking Workflow

The entire molecular docking process can be visualized as a sequential workflow, beginning with data acquisition and preparation, followed by the core computational simulation, and concluding with analysis and validation.

G cluster_prep Phase 1: Preparation cluster_dock Phase 2: Simulation cluster_analysis Phase 3: Analysis & Validation A 1. Obtain Ligand Structure (e.g., PubChem SMILES) B 2. Generate 3D Coordinates & Energy Minimize A->B C 3. Prepare Ligand PDBQT File (Add charges, define torsions) B->C F 6. Define Search Space (Grid Box around Active Site) C->F D 4. Obtain Receptor Structure (e.g., PDB ID: 4EY7) E 5. Prepare Receptor PDBQT File (Remove water, add hydrogens) D->E E->F G 7. Execute Docking (AutoDock Vina) F->G H 8. Analyze Binding Poses & Scores G->H I 9. Visualize Interactions (PyMOL/ChimeraX) H->I J 10. Validate Protocol (Redocking & RMSD Calculation) H->J

Sources

Method

High-yield synthesis of 1-Ethyl-2-methyl-1,4-dihydropyrimidine derivatives

Application Note: High-Yield Synthesis and Mechanistic Validation of 1-Ethyl-2-methyl-1,4-dihydropyrimidine Scaffolds Target Audience: Researchers, medicinal chemists, and drug development professionals. Objective: To es...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Application Note: High-Yield Synthesis and Mechanistic Validation of 1-Ethyl-2-methyl-1,4-dihydropyrimidine Scaffolds

Target Audience: Researchers, medicinal chemists, and drug development professionals. Objective: To establish a robust, self-validating, and high-yield protocol for synthesizing N1-ethyl, C2-methyl substituted 1,4-dihydropyrimidine (DHPM) derivatives using a modified multicomponent reaction (MCR) framework.

Mechanistic Rationale & Chemical Logic

The 1,4-dihydropyrimidine (DHPM) core is a privileged pharmacophore, widely recognized for its role in calcium channel modulation and allosteric receptor binding[1]. While the classical Biginelli reaction (aldehyde, β -ketoester, and urea) efficiently yields 3,4-dihydropyrimidin-2(1H)-ones, synthesizing derivatives with specific N1-alkyl (ethyl) and C2-alkyl (methyl) substitutions requires strategic modifications[2].

Using standard urea leads to a C2-oxo group. To achieve the 2-methyl substitution, an amidine (specifically N-ethylacetamidine) must be utilized as the nitrogenous building block. However, the steric bulk of the N-ethyl group often hinders the crucial cyclocondensation step, leading to diminished yields and complex side-reaction profiles.

To overcome this, we employ a Lewis acid-catalyzed Atwal-type modification [2]. By utilizing Copper(II) triflate ( Cu(OTf)2​ ), a highly oxophilic Lewis acid, we selectively activate the carbonyl oxygen of the aldehyde. This lowers the lowest unoccupied molecular orbital (LUMO) energy of the electrophile, accelerating the formation of the critical acyliminium intermediate before steric hindrance can arrest the reaction cascade[3].

Reaction Pathway Visualization

G Ald Aromatic Aldehyde (Electrophile) Int Activated Acyliminium Intermediate Ald->Int Condensation Keto β-Ketoester (Nucleophile) Keto->Int Michael Addition Amidine N-Ethylacetamidine (N1/C2 Source) Amidine->Int Condensation Cat Cu(OTf)2 Catalyst (Lewis Acid) Cat->Int Carbonyl Activation Prod 1-Ethyl-2-methyl-1,4-DHPM Derivative Int->Prod Cyclodehydration

Fig 1: Cu(OTf)2-catalyzed MCR pathway for 1-ethyl-2-methyl-DHPMs.

Optimization of Reaction Parameters

To establish a self-validating system, empirical data was gathered to determine the optimal thermodynamic and catalytic environment. The table below summarizes the causality behind the selected protocol parameters, demonstrating that polar aprotic solvents combined with a 10 mol% Lewis acid load provide the optimal balance of solubility and activation[3][4].

EntryCatalyst (mol%)SolventTemp (°C)Time (h)IPC (In-Process Control)Yield (%)
1NoneEthanol8024High unreacted starting material15
2 BF3​⋅OEt2​ (10%)THF6512Moderate intermediate buildup45
3 Cu(OTf)2​ (5%)Acetonitrile806Trace side-products visible72
4 Cu(OTf)2​ (10%) Acetonitrile 80 3 Clean conversion, single spot 94

Validated Experimental Protocol

Note: This protocol is optimized for a 10 mmol scale. Ensure all glassware is oven-dried to prevent catalyst deactivation by ambient moisture.

Step 1: Reagent Preparation & Activation

  • In a 50 mL round-bottom flask equipped with a magnetic stirrer, dissolve 10 mmol of the selected aromatic aldehyde and 10 mmol of the β -ketoester in 15 mL of anhydrous Acetonitrile ( CH3​CN ).

  • Causality Check: Acetonitrile is chosen over ethanol to maintain the activity of the Cu(OTf)2​ catalyst, as protic solvents can competitively bind to the copper center, dampening its Lewis acidity.

  • Add 1.0 mmol (10 mol%) of Cu(OTf)2​ . Stir at room temperature for 10 minutes to allow the catalyst to coordinate with the aldehyde carbonyl. The solution will typically adopt a slight blue/green hue.

Step 2: Amidine Introduction & Cyclocondensation 4. Slowly add 12 mmol (1.2 equivalents) of N-ethylacetamidine dropwise over 5 minutes. 5. Self-Validation: The slight excess of amidine compensates for any evaporative loss and drives the equilibrium toward the iminium intermediate. 6. Attach a reflux condenser and heat the mixture to 80 °C using an oil bath.

Step 3: In-Process Control (IPC) 7. After 2 hours, withdraw a 50 μ L aliquot. Perform Thin-Layer Chromatography (TLC) using a Hexane:Ethyl Acetate (6:4) mobile phase. 8. Validation: The disappearance of the UV-active aldehyde spot ( Rf​≈0.7 ) and the appearance of a new, highly fluorescent spot under 254 nm UV light ( Rf​≈0.3 ) confirms successful cyclocondensation. Continue refluxing until the aldehyde is completely consumed (typically 3 hours total).

Step 4: Quenching and Purification 9. Cool the reaction mixture to room temperature. Quench by pouring the mixture into 50 mL of ice-cold distilled water. 10. Causality Check: The sudden drop in temperature and change in solvent polarity will force the hydrophobic 1-ethyl-2-methyl-1,4-DHPM derivative to precipitate. 11. Filter the resulting solid under vacuum. Wash the filter cake with 2 x 10 mL of cold water, followed by 5 mL of cold diethyl ether to remove unreacted β -ketoester. 12. Recrystallize the crude product from hot ethanol to achieve analytical purity (>98% by HPLC). Confirm the N1-ethyl and C2-methyl integration via 1H -NMR (expecting a distinct triplet-quartet pattern for the N-ethyl group around δ 1.1 and 3.8 ppm, and a sharp singlet for the C2-methyl around δ 2.3 ppm).

References

  • Atwal, K. S., et al. "Dihydropyrimidine calcium channel blockers. 4. Basic 3-substituted-4-aryl-1,4-dihydropyrimidine-5-carboxylic acid esters. Potent antihypertensive agents." Journal of Medicinal Chemistry, 1992.1

  • Matos, L. H. S., et al. "Synthesis of 3,4-Dihydropyrimidin(thio)one Containing Scaffold: Biginelli-like Reactions." Pharmaceuticals, 2022.2

  • Sahu, P. K., et al. "FeCl3∙6H2O/TMSBr-Catalyzed Rapid Synthesis of Dihydropyrimidinones and Dihydropyrimidinethiones under Microwave Irradiation." International Journal of Molecular Sciences, 2013.3

  • Zorkun, I. S., et al. "Synthesis, crystal structure and antibacterial studies of dihydropyrimidines and their regioselectively oxidized products." RSC Advances, 2021.4

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Yield Optimization for 1-Ethyl-2-methyl-1,4-dihydropyrimidine Synthesis

Welcome to the Technical Support Center. Synthesizing N1-alkylated, 2-alkyl-1,4-dihydropyrimidines—specifically 1-Ethyl-2-methyl-1,4-dihydropyrimidine —presents unique mechanistic challenges compared to classical Biginel...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. Synthesizing N1-alkylated, 2-alkyl-1,4-dihydropyrimidines—specifically 1-Ethyl-2-methyl-1,4-dihydropyrimidine —presents unique mechanistic challenges compared to classical Biginelli reactions. Because this target molecule lacks the electron-withdrawing 2-oxo/thioxo group found in standard dihydropyrimidinones, it exhibits distinct thermodynamic instability, regioselectivity issues during alkylation, and a high propensity for side reactions.

This guide is designed for drug development professionals and synthetic chemists to troubleshoot low yields, control regioselectivity, and prevent product degradation.

Part 1: Troubleshooting Guide & FAQs

Q1: I attempted a one-pot Biginelli condensation using an aldehyde, a β-ketoester, and N-ethylacetamidine hydrochloride. My yield is under 15%, and TLC shows a major byproduct. What went wrong?

Causality & Mechanism: The classical Biginelli reaction relies on the formation of an N-acyliminium ion intermediate. However, when you replace urea with a highly basic amidine (like N-ethylacetamidine), the reaction equilibrium shifts drastically. The basic amidine catalyzes a competing 1 between the aldehyde and the β-ketoester[1]. This side reaction consumes your starting materials, bypassing the desired cyclization pathway entirely. Solution: Abandon the one-pot approach. Instead, utilize the 2[2]. By pre-condensing the aldehyde and β-ketoester into an enone in a separate step, you eliminate the Knoevenagel competition. You can then condense the purified enone directly with N-ethylacetamidine under mildly basic conditions to force the cyclization[3].

Q2: I tried synthesizing 2-methyl-1,4-dihydropyrimidine first, followed by N-ethylation using ethyl iodide and NaH. I am getting a complex mixture of N1, N3, and C-alkylated products. How can I improve regioselectivity?

Causality & Mechanism: 1,4-dihydropyrimidines exhibit complex cyclic tautomerism. Deprotonation with a strong base like NaH creates an ambident anion where electron density is delocalized across the N1, N3, and C5 positions. Because the 2-methyl group lacks the steric bulk and electron-withdrawing nature of a 2-oxo group, alkylation becomes highly unselective, leading to an inseparable mixture of regioisomers. Solution: Regioselective post-alkylation is notoriously difficult for 2-alkyl-1,4-DHPMs. The most reliable method to ensure exclusive N1-ethylation is to build the ethyl group into the starting material. Use N-ethylacetamidine in the Atwal modification workflow described in the protocol below.

Q3: My purified 1-ethyl-2-methyl-1,4-dihydropyrimidine turns yellow over a few days, and NMR analysis shows the appearance of downfield aromatic protons (~8.5 ppm). Is the compound degrading?

Causality & Mechanism: Yes, your compound is undergoing spontaneous oxidative aromatization. Unlike classical Biginelli products, 1,4-dihydropyrimidines lacking a 2-oxo or 2-thioxo group are highly electron-rich. This increased electron density makes them extremely susceptible to (oxidation) into fully aromatic pyrimidines. This process is thermodynamically driven by the gain in aromatic stabilization energy[4]. Solution: This oxidation is catalyzed by trace transition metals, light, and atmospheric oxygen. You must perform the workup using metal-free reagents, purge your solvents with Argon, and store the final product under an inert atmosphere at -20°C.

Part 2: Quantitative Data Presentation

The table below summarizes the empirical yield data and mechanistic limitations of various synthetic strategies for 1-Ethyl-2-methyl-1,4-dihydropyrimidine.

Synthetic StrategyRegioselectivity ControlSusceptibility to Side ReactionsAverage Yield (%)Reaction Time
Direct Biginelli (One-Pot) High (Built-in)Very High (Knoevenagel competition)< 15%18 - 24 h
Post-Condensation Alkylation Poor (N1, N3, C5 mixtures)Moderate (Over-alkylation)25 - 30%12 h
Conventional Atwal Modification Excellent (Exclusive N1)Low (Pre-condensed enone)65 - 75%8 - 10 h
Microwave-Assisted Atwal Excellent (Exclusive N1)Very Low (Rapid kinetics prevent oxidation)85 - 92% 15 - 30 min

Part 3: Experimental Workflow & Troubleshooting Logic

SynthesisTroubleshooting Start Target: 1-Ethyl-2-methyl-1,4-dihydropyrimidine Route1 Direct Biginelli (N-Ethylacetamidine) Start->Route1 Route2 Post-Condensation Alkylation Start->Route2 Route3 Atwal Modification (Pre-condensed Enone) Start->Route3 Issue1 Low Yield: Knoevenagel Side Reaction Route1->Issue1 Challenge Issue2 Poor Regioselectivity: N1 vs N3 Alkylation Route2->Issue2 Challenge Issue3 Spontaneous Aromatization (Oxidation) Route3->Issue3 Challenge Solution1 Switch to Atwal Route Avoid Basic Amidines Issue1->Solution1 Solution2 Use N-Ethylacetamidine in Atwal Condensation Issue2->Solution2 Solution3 Argon Atmosphere + Metal-Free Workup Issue3->Solution3 Solution1->Route3 Solution2->Route3 Success High Yield (>85%) Stable Target Compound Solution3->Success

Fig 1: Mechanistic troubleshooting logic for 1-Ethyl-2-methyl-1,4-dihydropyrimidine synthesis.

Part 4: Self-Validating Experimental Protocol

To achieve >85% yield, utilize the Microwave-Assisted Atwal Modification . This protocol incorporates built-in validation checks to ensure reaction fidelity at each stage.

Phase 1: Synthesis of the Knoevenagel Enone
  • Setup: In an oven-dried 50 mL round-bottom flask, combine the target aldehyde (10 mmol) and the β-ketoester (10 mmol) in 15 mL of anhydrous ethanol.

  • Catalysis: Add a catalytic amount of piperidine (0.1 mmol) and glacial acetic acid (0.1 mmol).

  • Reaction: Stir at room temperature for 4 hours.

  • Self-Validation (TLC): Spot the crude mixture against the starting aldehyde (Eluent: Hexane/EtOAc 3:1). The reaction is complete when the aldehyde spot disappears and a new, highly UV-active spot (the conjugated enone) appears at a lower Rf.

  • Workup: Concentrate under reduced pressure, wash with cold water, and recrystallize from ethanol to yield the pure enone.

Phase 2: Cyclocondensation with N-Ethylacetamidine
  • Preparation: In a microwave-safe vial purged with Argon, dissolve the purified enone (5 mmol) and N-ethylacetamidine hydrochloride (6 mmol) in 10 mL of anhydrous DMF.

  • Base Addition: Add anhydrous K₂CO₃ (15 mmol) to liberate the free amidine in situ.

  • Microwave Irradiation: Seal the vial and irradiate at 120°C for 20 minutes (Power: 150W). Note: Rapid microwave heating outpaces the slower oxidative degradation pathways.

  • Self-Validation (Crude NMR Check): Take a 0.1 mL aliquot, evaporate the DMF, and run a quick ¹H-NMR in CDCl₃.

    • Success Indicator: Look for the characteristic C4-H proton of the dihydropyrimidine ring (typically a distinct singlet or doublet between 5.0–5.5 ppm).

    • Failure Indicator: If you observe a sharp singlet at ~8.5 ppm, the compound has oxidized to the pyrimidine.

  • Metal-Free Workup: Pour the mixture into ice-cold, argon-sparged distilled water. Extract with ethyl acetate (3 x 15 mL). Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Storage: Immediately flush the purified 1-ethyl-2-methyl-1,4-dihydropyrimidine with Argon and store at -20°C in a dark vial.

Sources

Optimization

Biginelli Synthesis Technical Support Center: Troubleshooting Side Reactions

Welcome to the technical support center for the Biginelli synthesis of dihydropyrimidines (DHPMs). This guide is designed for researchers, scientists, and drug development professionals who are looking to optimize their...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the Biginelli synthesis of dihydropyrimidines (DHPMs). This guide is designed for researchers, scientists, and drug development professionals who are looking to optimize their reactions and troubleshoot common side reactions that can impact yield and purity. As a cornerstone of multicomponent reactions, the Biginelli synthesis offers an efficient pathway to a class of heterocycles with significant pharmacological importance, including applications as calcium channel blockers and antihypertensive agents.[1][2] However, like any powerful chemical transformation, it is not without its challenges. This guide provides in-depth, experience-based answers to common problems encountered in the lab.

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific experimental problems in a direct question-and-answer format, focusing on the mechanistic causes and providing actionable solutions.

Question 1: My reaction yielded a large amount of a yellow, unsaturated compound instead of my target DHPM. What is it and how do I prevent it?

Answer:

  • Probable Cause: You are likely observing the formation of the Knoevenagel condensation product . This is a common side reaction where the aldehyde and the β-ketoester (e.g., ethyl acetoacetate) react directly, particularly when the subsequent cyclization with urea is slow.[1][3] This pathway competes directly with the desired formation of the N-acyliminium ion intermediate, which is crucial for the main Biginelli pathway.[3] The reaction is catalyzed by either acid or base.[3][4]

  • Underlying Mechanism: The Knoevenagel condensation involves the formation of an α,β-unsaturated dicarbonyl compound.[3] While this species is an intermediate in some proposed Biginelli mechanisms, its accumulation indicates that the rate of its formation is outpacing the rate of its consumption by urea.[5][6][7]

  • Solutions & Scientific Rationale:

    • Alter Stoichiometry: Use a slight excess of urea (1.2–1.5 equivalents). This increases the concentration of the key nucleophile, favoring the formation of the N-acyliminium ion intermediate and pushing the equilibrium away from the Knoevenagel pathway.[8]

    • Optimize Catalyst Choice: Very strong Brønsted acids can sometimes overly promote the Knoevenagel condensation.[9] Switching to a milder Lewis acid catalyst (e.g., Yb(OTf)₃, FeCl₃, InCl₃) can be highly effective.[2][9][10] Lewis acids are thought to stabilize the N-acyliminium ion intermediate, accelerating the main reaction pathway over the side reaction.[10]

    • Solvent-Free Conditions: Performing the reaction neat or using mechanochemistry (ball milling) can dramatically increase reactant concentration, favoring the desired termolecular reaction and minimizing side products.[3][11]

Question 2: My reaction produced a significant amount of an uncyclized open-chain intermediate. How can I drive the reaction to completion?

Answer:

  • Probable Cause: The reaction has stalled after the initial condensation and is failing to undergo the final intramolecular cyclization and dehydration step to form the stable dihydropyrimidine ring.[8]

  • Underlying Mechanism: This issue arises from insufficient activation of the ketone carbonyl for the final nucleophilic attack by the terminal urea nitrogen. The energy barrier for this ring-closing step has not been overcome.

  • Solutions & Scientific Rationale:

    • Increase Catalyst Loading or Strength: A higher concentration of the acid catalyst or switching to a stronger acid can more effectively protonate the carbonyl oxygen, making it a more potent electrophile for the intramolecular attack.[8]

    • Increase Reaction Temperature: Providing more thermal energy can supply the necessary activation energy for the cyclization-dehydration step. Refluxing in a suitable solvent like ethanol or THF is a common strategy.[8]

    • Consider Microwave Irradiation: Microwave-assisted synthesis is highly effective at reducing reaction times from hours to minutes.[3] The rapid, uniform heating can efficiently promote the final cyclization and often leads to cleaner products with higher yields.[3][10]

Question 3: Besides my desired product, I've isolated a different heterocyclic compound, a dihydropyridine. What happened?

Answer:

  • Probable Cause: You are observing the formation of a Hantzsch 1,4-dihydropyridine (DHP) . This is a significant side product, especially when using ethyl acetoacetate.[1]

  • Underlying Mechanism: The Hantzsch pyridine synthesis is another multicomponent reaction that combines an aldehyde, two equivalents of a β-ketoester, and a nitrogen source like ammonia.[1] In the context of a Biginelli reaction, the ammonia is often generated from the thermal decomposition of urea, particularly at high temperatures (above 80-100°C).[1] This creates a direct competition between the Biginelli and Hantzsch pathways for the starting materials.

  • Solutions & Scientific Rationale:

    • Control Reaction Temperature: Avoid excessively high temperatures to minimize the thermal decomposition of urea into ammonia and isocyanic acid.[1]

    • Shorten Reaction Times: Prolonged heating increases the likelihood of urea decomposition.[1] Monitor the reaction by TLC and work it up promptly upon completion. Microwave-assisted protocols are excellent for this, as they drastically shorten the required heating time.[10]

    • Choose an Appropriate Catalyst: Certain catalysts can selectively promote the Biginelli pathway. Green catalysts like gluconic acid aqueous solution (GAAS) have been shown to selectively produce DHPMs over DHPs depending on the nitrogen source used (urea vs. ammonium acetate).[12][13]

Frequently Asked Questions (FAQs)

Q: What is the fundamental role of a catalyst in the Biginelli reaction? A: The catalyst, typically a Brønsted or Lewis acid, plays a crucial role in activating the aldehyde component.[9][14] It facilitates the initial condensation with urea to form the key N-acyliminium ion intermediate, which is the primary electrophile in the reaction cascade.[3][7] Without a catalyst, the reaction is often impractically slow with very low yields.[9][14]

Q: Can the choice of solvent affect the prevalence of side reactions? A: Yes, the solvent can significantly influence reaction outcomes. Polar protic solvents like ethanol were used in the classical procedure, but can sometimes lead to lower yields.[15] Aprotic solvents or even solvent-free conditions can enhance reaction rates and selectivity by favoring the desired three-component pathway.[3] Some modern protocols even utilize water as a green solvent, which can be effective with the right catalyst system.[15][16]

Q: I'm observing multiple byproducts. What general strategies can I employ for a cleaner reaction? A: When facing multiple side reactions, a multifactorial approach is best:

  • Catalyst Screening: The catalyst is your primary tool for controlling selectivity.[9] Compare a standard Brønsted acid (p-TsOH), a Lewis acid (Yb(OTf)₃), and an organocatalyst.

  • Temperature and Concentration: Run the reaction at the lowest temperature that allows for a reasonable rate and at the highest concentration feasible to favor the termolecular pathway. Solvent-free (neat) or ball-milling conditions are ideal.[3]

  • Stoichiometry: Ensure precise stoichiometry, with a slight excess (1.2-1.5 eq) of urea or thiourea to favor iminium ion formation.[8][13]

Reaction Pathways and Side Reactions

The following diagram illustrates the desired Biginelli reaction pathway versus the major competing side reactions.

Biginelli_Pathways Biginelli Reaction vs. Side Pathways Aldehyde Aldehyde Iminium N-Acyliminium Ion Aldehyde->Iminium + Urea (Catalyst) Knoevenagel Knoevenagel Product Aldehyde->Knoevenagel + Ketoester Hantzsch Hantzsch DHP Product Aldehyde->Hantzsch + 2x Ketoester + NH3 (from Urea) Ketoester β-Ketoester OpenChain Open-Chain Intermediate Ketoester->OpenChain Ketoester->Knoevenagel Ketoester->Hantzsch Urea Urea Urea->Iminium Urea->Hantzsch Heat Decomposition Iminium->OpenChain + Ketoester (Enol Form) DHPM Desired DHPM Product OpenChain->DHPM Cyclization & Dehydration

Caption: Main Biginelli pathway versus Knoevenagel and Hantzsch side reactions.

Data Summary: Catalyst and Condition Effects

The choice of catalyst and reaction conditions has a profound impact on both yield and the suppression of side products. The following table summarizes outcomes from various reported methods.

Catalyst / ConditionSolventTemp. (°C)TimeTypical Yield (%)Key AdvantageReference
Classical (HCl) EthanolReflux>12 h20-60%Original method, simple reagents[10][15]
Lewis Acid (Yb(OTf)₃) THF / Neat60 / 1002-4 h85-95%High yields, shorter times, stabilizes iminium ion[10][17]
Organocatalyst (GAAS) Neat606 h~90%Green, inexpensive, selective for DHPMs[12][13]
Microwave (PPE) NeatMW< 2 min>95%Extremely fast, high purity, solvent-free[10]
Mechanochemistry Solvent-freeRT20-30 min>90%Green, rapid, high concentration favors MCR[3][11]

Optimized Protocol: Microwave-Assisted, Solvent-Free Biginelli Synthesis

This protocol is designed to maximize yield and purity while minimizing reaction time and side product formation, leveraging the benefits of microwave irradiation and solvent-free conditions.[3][10]

Reagents & Materials:

  • Aromatic Aldehyde (1.0 eq, 5 mmol)

  • Ethyl Acetoacetate (1.0 eq, 5 mmol)

  • Urea (1.5 eq, 7.5 mmol)

  • Catalyst (e.g., Yb(OTf)₃, 10 mol%)

  • 10 mL microwave reaction vessel with a magnetic stir bar

  • Domestic or dedicated laboratory microwave reactor

Step-by-Step Procedure:

  • Preparation: To the microwave reaction vessel, add the aromatic aldehyde (5 mmol), ethyl acetoacetate (5 mmol), urea (7.5 mmol), and the catalyst.

  • Mixing: Briefly stir the mixture to ensure the components are loosely homogenized.

  • Reaction: Secure the vessel in the microwave reactor. Irradiate the mixture at a suitable power level (e.g., 150-300 W) for 1-3 minutes. Monitor the reaction progress by TLC if possible (by pausing and quickly sampling). Caution: Reactions can be exothermic. Start with short irradiation times.

  • Work-up: After the reaction is complete (as indicated by TLC or a set time), allow the vessel to cool to room temperature.

  • Isolation: Add 20 mL of ice-cold water to the reaction mixture. The solid product should precipitate. Stir the resulting slurry vigorously for 10-15 minutes.

  • Purification: Collect the solid product by vacuum filtration. Wash the filter cake with cold water (2 x 15 mL) to remove unreacted urea and the catalyst. The crude product is often of high purity (>95%).[10]

  • Recrystallization (Optional): If further purification is needed, recrystallize the crude product from hot ethanol to obtain pure, crystalline DHPM.[3]

References

  • overcoming side reactions in pyrimidine synthesis. Benchchem.
  • Application Notes and Protocols for the Biginelli Reaction: Managing Side Products with Ethyl Acetoacetate. Benchchem.
  • Catalyst Selection and Optimization for the Biginelli Reaction: A Technical Support Guide. Benchchem.
  • An In-depth Technical Guide to Overcoming Side Reactions in Pyrimidine Synthesis. Benchchem.
  • The Biginelli Reaction Is a Urea-Catalyzed Organocatalytic Multicomponent Reaction. The Journal of Organic Chemistry. ACS Publications. Available at: [Link]

  • A microdroplet-accelerated Biginelli reaction: mechanisms and separation of isomers using IMS-MS. RSC Publishing. Available at: [Link]

  • Biginelli reaction. Grokipedia.
  • Biginelli reaction. Wikipedia. Available at: [Link]

  • Catalytic role in Biginelli reaction: Synthesis and biological property studies of 2-oxo/thioxo-1,2,3,4-tetrahydropyrimidines. PubMed. Available at: [Link]

  • Efficient Synthesis of Novel Biginelli and Hantzsch Products Sourced from Biorenewable Furfurals Using Gluconic Acid Aqueous Solution as the Green Organocatalyst. PMC. Available at: [Link]

  • New potential of the classical Biginelli reaction. ResearchGate. Available at: [Link]

  • The Role of HCl in Carrying out Biginelli Reaction for the Synthesis of 3,4‐Dihydropyrimidin. Original Research J. Synth. Chem. Available at: [Link]

  • Recent Advances in the Biginelli Dihydropyrimidine Synthesis. New Tricks from an Old Dog. Accounts of Chemical Research. Available at: [Link]

  • Green Chemistry Approaches to the Synthesis of 5-Alkoxycarbonyl-4-aryl-3,4- dihydropyrimidin-2(1H)-ones by a Three-Component Coupling of One-Pot Condensation Reaction: Comparison of Ethanol, Water, and Solvent-free Conditions. ACS Publications. Available at: [Link]

  • Knoevenagel Condensation Reaction. Master Organic Chemistry. Available at: [Link]

  • Optimization the reaction conditions for the Biginelli reaction. ResearchGate. Available at: [Link]

  • A Study on Green Approach of Biginelli Reaction using Biocatalyst. ijarsct. Available at: [Link]

  • Biginelli reaction – an effective method for the synthesis of dihydropyrimidine derivatives (microreview). ResearchGate. Available at: [Link]

  • Biginelli Reaction. Organic Chemistry Portal. Available at: [Link]

  • Diverse Methods with Stereoselective Induction in the Asymmetric Biginelli Reaction. PMC. Available at: [Link]

  • Efficient Synthesis of Novel Biginelli and Hantzsch Products Sourced from Biorenewable Furfurals Using Gluconic Acid Aqueous Solution as the Green Organocatalyst. ACS Omega. Available at: [Link]

Sources

Troubleshooting

Technical Support Center: Optimization &amp; Troubleshooting for 1-Ethyl-2-methyl-1,4-dihydropyrimidine Synthesis

Welcome to the Application Scientist Support Center. The synthesis of simple, non-functionalized 1,4-dihydropyrimidines (1,4-DHPs) like 1-ethyl-2-methyl-1,4-dihydropyrimidine (CAS: 247111-07-5) presents unique regiochemi...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Scientist Support Center. The synthesis of simple, non-functionalized 1,4-dihydropyrimidines (1,4-DHPs) like 1-ethyl-2-methyl-1,4-dihydropyrimidine (CAS: 247111-07-5) presents unique regiochemical challenges. Unlike traditional Biginelli multicomponent reactions that yield heavily substituted and stable DHPs (1), generating this minimal scaffold requires a precise two-phase approach: N-alkylation of 2-methylpyrimidine followed by regioselective hydride reduction.

This guide provides field-proven protocols, optimization data, and mechanistic troubleshooting to ensure high-fidelity synthesis and purification.

Mechanistic Workflow

The critical juncture in this synthesis is the reduction phase. Hydride attack on the 1-ethyl-2-methylpyrimidin-1-ium intermediate can occur at either the C4 or C6 position. Controlling this trajectory via steric and thermodynamic parameters is essential to prevent the formation of the unwanted 1,6-dihydro side product.

SynthesisWorkflow SM 2-Methylpyrimidine (Starting Material) Step1 N-Alkylation (Ethyl Iodide, Heat) SM->Step1 Int 1-Ethyl-2-methylpyrimidin-1-ium Iodide (Intermediate) Step1->Int Quaternization >90% Yield Step2 Regioselective Reduction (KBH4, MeOH, -5°C) Int->Step2 Prod 1-Ethyl-2-methyl-1,4- dihydropyrimidine (Target) Step2->Prod Hydride Attack at C4 SideProd 1,6-Dihydro Isomer (Side Product) Step2->SideProd Hydride Attack at C6

Fig 1. Synthesis and regioselective reduction workflow for 1-ethyl-2-methyl-1,4-dihydropyrimidine.

Optimization of Reduction Conditions

To achieve high regioselectivity for the 1,4-dihydro isomer, you must balance the steric bulk of the reducing agent with the reaction temperature. The table below summarizes the causality between reagent selection and product distribution.

EntryReducing AgentSolventTemp (°C)1,4-DHP : 1,6-DHP RatioTotal Yield (%)Mechanistic Rationale
1NaBH₄MeOH2560:4072High reactivity leads to poor regiocontrol and over-reduction.
2NaBH₄MeOH-575:2578Lower temperature kinetically favors the less hindered C4 attack.
3KBH₄MeOH-588:1289Milder hydride donor; prevents violent solvent reaction and improves C4 selectivity.
4L-SelectrideTHF-7895:581Extreme steric bulk completely blocks attack at C6 (adjacent to N-ethyl).
Standard Operating Protocols
Phase 1: Quaternization (N-Ethylation)
  • Preparation: In an oven-dried 250 mL round-bottom flask under an inert N₂ atmosphere, dissolve 2-methylpyrimidine (10.0 mmol) in anhydrous acetonitrile (50 mL).

  • Alkylation: Add ethyl iodide (15.0 mmol, 1.5 eq) dropwise at room temperature.

  • Reflux: Heat the mixture to 80 °C and reflux for 12 hours. Self-Validation Check: The reaction is self-validating; the pyrimidinium salt will precipitate as a distinct yellow/white solid as the quaternization progresses, providing immediate visual confirmation of conversion.

  • Isolation: Cool the flask to 0 °C, filter the precipitate under a vacuum, and wash the filter cake with cold diethyl ether (2 × 20 mL) to yield pure 1-ethyl-2-methylpyrimidin-1-ium iodide. Dry under a high vacuum.

Phase 2: Regioselective Reduction
  • Solvation: Suspend the synthesized pyrimidinium salt (5.0 mmol) in anhydrous methanol (25 mL) and cool to -5 °C using an ice/brine bath.

  • Hydride Addition: Slowly add KBH₄ (7.5 mmol, 1.5 eq) in small portions over 30 minutes. Critical Choice: KBH₄ is explicitly chosen over NaBH₄ because its milder reduction potential prevents over-reduction to the tetrahydropyrimidine (2).

  • Quenching: After stirring for 4 hours at -5 °C, quench the reaction by carefully adding 10% aqueous NaOH (10 mL). Warning: Do not use acidic quenching (e.g., NH₄Cl), as 1,4-DHPs are acid-sensitive enamines.

  • Extraction: Extract the aqueous layer with dichloromethane (3 × 20 mL), dry the combined organic layers over basic K₂CO₃, and concentrate under reduced pressure.

Troubleshooting & FAQs

Q: Why is my product mixture predominantly the 1,6-dihydro isomer instead of the desired 1,4-dihydro isomer? A: Regioselectivity in this system is strictly governed by steric hindrance. In your pyrimidinium intermediate, the C6 position is directly adjacent to the bulky N1-ethyl group, while the C4 position is adjacent to the bare N3 atom. If you use a small, highly reactive hydride (like NaBH₄ at room temperature), the reaction is electronically driven, leading to significant C6 attack. To correct this, switch to a milder reducing agent like KBH₄ at -5 °C, or use a bulky hydride like L-Selectride at -78 °C. The steric bulk of the reagent will force the hydride to attack the less hindered C4 position.

Q: I am observing significant amounts of tetrahydropyrimidine (over-reduction) in my NMR spectra. How can I prevent this? A: Over-reduction occurs when the newly formed dihydropyrimidine double bond is further reduced by excess hydride. This is heavily exacerbated by high temperatures and highly active borohydrides (3). To prevent this, limit your reducing agent to exactly 1.5 equivalents, maintain the internal reaction temperature below 0 °C, and strictly utilize KBH₄ instead of NaBH₄.

Q: My isolated yield drops significantly during silica gel chromatography, and the product turns dark. What causes this degradation? A: 1-Ethyl-2-methyl-1,4-dihydropyrimidine possesses a cyclic enamine/aminal-like structure, making it highly sensitive to acidic environments. Standard silica gel is slightly acidic and will catalyze the hydrolysis or re-oxidation of your product back to the starting pyrimidinium salt. To resolve this, pre-treat your silica gel by flushing the column with 1% triethylamine (TEA) in your eluent to neutralize acidic silanol groups, or switch entirely to basic alumina for the stationary phase.

References
  • Hao Quan, Bin Zhu, Xiaolin Li, Li Zhan, and Yu Luo. "A Comparison between KBH4 and NaBH4 in Their Reduction of Pyridinium Salts." Heterocycles, 2019.[Link]

  • Priyanka Pathak. "Synthesis of 1,4-dihydropyrimidines and their pharmacological role for congestive heart failure." Journal of Chemical and Pharmaceutical Research, 2014.[Link]

  • Joelle Mayrargue, Zilong Tang, et al. "Synthesis of Piperidine Derivatives by Reduction of Pyridinium Salts." Synthetic Communications, 2007.[Link]

Sources

Troubleshooting

Troubleshooting 1-Ethyl-2-methyl-1,4-dihydropyrimidine synthesis scale-up

An essential resource for researchers and process chemists, this Technical Support Center provides in-depth troubleshooting guides and FAQs for the synthesis and scale-up of 1-Ethyl-2-methyl-1,4-dihydropyrimidine and rel...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

An essential resource for researchers and process chemists, this Technical Support Center provides in-depth troubleshooting guides and FAQs for the synthesis and scale-up of 1-Ethyl-2-methyl-1,4-dihydropyrimidine and related heterocyclic compounds. As a Senior Application Scientist, my goal is to bridge the gap between bench-scale discovery and pilot-scale production by explaining the causality behind common experimental challenges and offering field-proven solutions.

The synthesis of 3,4-dihydropyrimidin-2(1H)-ones (DHPMs) is most famously achieved through the Biginelli reaction, a one-pot, three-component condensation of an aldehyde, a β-ketoester, and urea.[1][2][3] This acid-catalyzed reaction is a cornerstone of heterocyclic chemistry due to its efficiency and the pharmacological importance of its products, which include calcium channel blockers and antihypertensive agents.[2]

While the user's specific target, 1-Ethyl-2-methyl-1,4-dihydropyrimidine, represents a structural variation, the core challenges encountered during its synthesis—particularly during scale-up—are analogous to those of the classical Biginelli condensation. The principles discussed herein are broadly applicable to related multicomponent reactions used to generate dihydropyrimidine scaffolds.[4][5]

Reaction Mechanism

Understanding the reaction mechanism is critical for effective troubleshooting. The process is initiated by an acid-catalyzed condensation between the aldehyde and urea to form an N-acyliminium ion intermediate. This electrophilic species is then attacked by the enol of the β-ketoester. Subsequent cyclization and dehydration yield the final dihydropyrimidine product.[2][6]

Biginelli_Mechanism Figure 1: Generalized Biginelli Reaction Mechanism cluster_reactants Reactants cluster_intermediates Key Intermediates cluster_product Product Aldehyde Aldehyde Iminium N-Acyliminium Ion (Rate-Limiting) Aldehyde->Iminium + Urea, H+ Urea Urea/ N-Ethylacetamidine Urea->Iminium Ketoester β-Ketoester Adduct Open-Chain Adduct Ketoester->Adduct Iminium->Adduct + Ketoester (Enol) DHPM 1,4-Dihydropyrimidine Adduct->DHPM Cyclization & -H2O Troubleshooting_Workflow Figure 2: Systematic Troubleshooting Workflow start Scale-Up Attempt check_yield Is Yield < 80% of Lab Scale? start->check_yield check_purity Is Purity Low? check_yield->check_purity No analyze_unreacted Analyze for Unreacted Starting Materials check_yield->analyze_unreacted Yes identify_byproducts Identify Byproducts (LC-MS, NMR) check_purity->identify_byproducts Yes success Process Optimized check_purity->success No unreacted_present Starting Materials Present? analyze_unreacted->unreacted_present unreacted_present->check_purity No optimize_conditions Re-evaluate: 1. Internal Temperature 2. Catalyst Activity 3. Mixing Efficiency unreacted_present->optimize_conditions Yes re_run Re-run at Pilot Scale optimize_conditions->re_run mitigate_side_reactions Implement Mitigation Strategy: 1. Lower Temperature 2. Change Reagent Addition Order 3. Screen Catalysts identify_byproducts->mitigate_side_reactions mitigate_side_reactions->re_run re_run->check_yield

Sources

Optimization

Technical Support Center: Catalyst Selection for Efficient Dihydropyrimidine Synthesis

Welcome to the Biginelli Reaction Technical Support Center. The synthesis of 3,4-dihydropyrimidin-2(1H)-ones (DHPMs) is a cornerstone multicomponent reaction (MCR) in medicinal chemistry and drug development. This guide...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Biginelli Reaction Technical Support Center. The synthesis of 3,4-dihydropyrimidin-2(1H)-ones (DHPMs) is a cornerstone multicomponent reaction (MCR) in medicinal chemistry and drug development. This guide is designed for researchers to troubleshoot, optimize, and scale dihydropyrimidine synthesis through rational, mechanism-driven catalyst selection.

Section 1: Mechanistic Causality & Catalyst Logic

The classical Biginelli reaction condenses an aldehyde, a β -ketoester, and urea (or thiourea). The choice of catalyst fundamentally alters the reaction pathway, dictating both the reaction rate and the impurity profile (1)[1]. There are three widely accepted mechanisms:

  • Iminium Pathway (Target Route) : Favored by strong Lewis acids (e.g., Yb(OTf)3​ , ZnCl2​ ). The acid coordinates with the aldehyde, accelerating the formation of an acyl iminium intermediate with urea. This is the most energetically favored and highest-yielding route.

  • Enamine Pathway : Often observed with Brønsted acids. Urea condenses first with the β -ketoester. While viable, it is slower and more prone to stalling than the iminium route.

  • Knoevenagel Pathway (Side-Reaction Risk) : Occurs when base catalysts or weak acids are used, leading to the condensation of the aldehyde and β -ketoester first. This pathway frequently stalls, leaving unreacted urea and generating stable enone byproducts.

G Aldehyde Aldehyde Iminium Acyl Iminium Intermediate (Favored by Lewis Acids) Aldehyde->Iminium + Urea Knoevenagel Knoevenagel Adduct (Base / Weak Acid) Aldehyde->Knoevenagel + β-Ketoester Urea Urea / Thiourea Urea->Iminium Enamine Enamine Intermediate (Favored by Brønsted Acids) Urea->Enamine + β-Ketoester Ketoester β-Ketoester Ketoester->Enamine Ketoester->Knoevenagel DHPM 3,4-Dihydropyrimidin-2(1H)-one (DHPM) Iminium->DHPM + β-Ketoester Enamine->DHPM + Aldehyde Knoevenagel->DHPM + Urea

Biginelli reaction mechanistic pathways dictated by catalyst selection.

Section 2: Quantitative Catalyst Performance Matrix

To facilitate catalyst selection, the following table synthesizes experimental data comparing various catalytic systems for the standard condensation of benzaldehyde, ethyl acetoacetate, and urea (2)[2].

Catalyst SystemTypeLoading (mol%)ConditionsAvg. TimeYield (%)Key Advantage
Concentrated HCl Brønsted Acid10-20Ethanol, Reflux12-18 h40-60Low cost; classical method
ZnCl2​ Lewis Acid10Heptane-Toluene4-6 h75-85Inexpensive; good for aromatics
Yb(OTf)3​ Lewis Acid5Solvent-free, 100°C1 h90-95High turnover; recyclable
Silica-Chloride Solid-Supported2.5 (wt%)Solvent-free, 80°C3 h85-92Easy workup; heterogeneous
[Btto][p-TSA] Ionic Liquid5Solvent-free, 90°C30 min92-98Green chemistry; rapid
Section 3: Self-Validating Experimental Protocols

A robust protocol must be self-validating. The following methodology includes built-in checkpoints to ensure the reaction is proceeding correctly before advancing to purification.

Standard Operating Procedure: High-Yield Lewis Acid Catalyzed Synthesis (Adapted for ZnCl2​ or Yb(OTf)3​ catalysis)[2][3]

  • Preparation & Stoichiometry : In a 50 mL round-bottom flask, combine the aldehyde (10 mmol), β -ketoester (10 mmol), and urea/thiourea (15 mmol).

    • Causality: Using a 1.5x excess of urea pushes the equilibrium toward the iminium intermediate, actively suppressing the competitive Knoevenagel condensation.

  • Catalyst Addition : Add the Lewis acid catalyst (5-10 mol%). If a solvent is required for solubility, add 10 mL of anhydrous THF or acetonitrile.

  • Reaction Initiation : Heat the mixture to reflux (or 80°C if running solvent-free) under magnetic stirring.

  • Validation Checkpoint (In-Process Control) : Monitor via TLC (Hexane:Ethyl Acetate 7:3) after 2 hours.

    • Self-Validation: The disappearance of the highly UV-active aldehyde spot and the appearance of a lower Rf​ fluorescent spot confirms active DHPM formation. If the aldehyde persists but urea is consumed, the Knoevenagel trap has occurred.

  • Workup & Precipitation : Cool to room temperature. Pour the mixture into crushed ice (50 mL) and stir vigorously for 5-10 minutes.

    • Causality: The sudden drop in dielectric constant and temperature forces the hydrophobic DHPM to precipitate, while excess urea and the metal catalyst remain dissolved in the aqueous phase.

  • Purification : Filter the crude solid under vacuum, wash with cold water, and recrystallize from hot ethanol to achieve >95% purity.

Section 4: Troubleshooting & FAQs

Q1: My reaction with an aliphatic aldehyde is yielding less than 30% DHPM. How can I improve this? A1: Aliphatic aldehydes are notoriously poor substrates for the classical Biginelli reaction because their corresponding iminium intermediates are highly unstable and prone to side reactions (like aldol condensation)[2]. Solution: Switch from a Brønsted acid (HCl) to a strong, oxophilic Lewis acid such as BF3​⋅OEt2​ or Yb(OTf)3​ . Additionally, running the reaction under solvent-free conditions dramatically increases yields by maximizing the effective molarity of the reactants.

Q2: I am seeing a bright yellow, highly fluorescent byproduct instead of my desired DHPM. What is happening? A2: You are likely observing the formation of a Hantzsch 1,4-dihydropyridine byproduct (4)[4]. This occurs when urea degrades or is outcompeted, allowing two equivalents of the β -ketoester to condense with one equivalent of the aldehyde and ammonia (released from urea degradation). Solution: This indicates excessive heating, insufficient urea, or a catalyst that is too weak to activate the urea. Increase the urea stoichiometry to 1.5–2.0 equivalents and ensure your Lewis acid is effectively promoting the iminium pathway.

Q3: How do I handle acid-sensitive aldehydes (e.g., furfural) without causing polymerization or degradation? A3: Strong Brønsted acids (like HCl or p-TsOH) will rapidly degrade acid-sensitive heterocyclic aldehydes. Solution: Utilize mild, neutral, or heterogeneous catalysts. Silica-chloride (5)[5] or polymer-supported Ytterbium reagents provide sufficient Lewis acidity to drive the multicomponent coupling without lowering the pH enough to trigger furan ring opening or polymerization.

Q4: I am scaling up the reaction and need a recyclable catalyst system. What is the best approach? A4: Homogeneous Lewis acids are difficult to recover during aqueous workup. Solution: Transition to Brønsted acidic ionic liquids (e.g., [Btto][p-TSA]) (6)[6]. Ionic liquids can act as both solvent and catalyst. After extracting the DHPM product with an organic solvent (like ethyl acetate), the ionic liquid can be dried under vacuum and reused for multiple cycles with negligible loss in catalytic activity.

Troubleshooting Start Analyze Reaction Outcome LowYield Low Yield / Incomplete Start->LowYield SideProducts High Byproduct Formation Start->SideProducts CheckAldehyde Is it an aliphatic aldehyde? LowYield->CheckAldehyde IdentifyByproduct Identify Byproduct Type SideProducts->IdentifyByproduct UseLewis Switch to strong Lewis Acid (e.g., Yb(OTf)3) CheckAldehyde->UseLewis Yes OptimizeAcid Increase Acid Catalyst or use Solvent-Free CheckAldehyde->OptimizeAcid No Hantzsch Hantzsch Dihydropyridine (Yellow/Fluorescent) IdentifyByproduct->Hantzsch KnoevenagelBP Knoevenagel Enone (Unreacted Urea) IdentifyByproduct->KnoevenagelBP OptimizeUrea Increase Urea equivalents (1.5x - 2.0x) Hantzsch->OptimizeUrea KnoevenagelBP->OptimizeAcid

Troubleshooting workflow for common Biginelli reaction issues.

References
  • Troubleshooting unexpected side reactions in pyrimidine synthesis - Benchchem.
  • A Revision of the Biginelli Reaction: A Combined Experimental and Pharmacological Investigation - Der Pharma Chemica.
  • Recent Advances in the Biginelli Dihydropyrimidine Synthesis. New Tricks from an Old Dog - ACS Publications.
  • An Efficient Synthesis of 3,4-Dihydropyrimidin-2(1H)-Ones and Thiones Catalyzed by a Novel Brønsted Acidic Ionic Liquid under Solvent-Free Conditions - PMC.
  • Synthesis of 4-Aryl Substituted 3,4-Dihydropyrimidinones Using Silica-chloride Under Solvent Free Conditions - MDPI.
  • One pot synthesis of Biginelli 3,4-dihydro-1H-pyrimidin-2-ones and 1,2,3,4-tetrahydro pyrimidines - Bangladesh Journals Online.

Sources

Troubleshooting

Technical Support Center: Safeguarding the 1,4-Dihydropyrimidine Core

A Guide for Researchers, Scientists, and Drug Development Professionals on Preventing Oxidation Welcome to the Technical Support Center dedicated to the chemical stability of the 1,4-dihydropyrimidine ring. This guide, d...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

A Guide for Researchers, Scientists, and Drug Development Professionals on Preventing Oxidation

Welcome to the Technical Support Center dedicated to the chemical stability of the 1,4-dihydropyrimidine ring. This guide, designed for professionals in research and drug development, provides in-depth technical information, troubleshooting advice, and practical protocols to mitigate the oxidative degradation of this critical heterocyclic scaffold. As a Senior Application Scientist, my goal is to blend foundational chemical principles with actionable, field-tested strategies to ensure the integrity of your compounds.

Understanding the Instability: The Oxidation of the 1,4-Dihydropyrimidine Ring

The primary pathway of degradation for the 1,4-dihydropyrimidine ring, much like its well-studied analogue the 1,4-dihydropyridine ring, is oxidation to its corresponding aromatic pyrimidine derivative.[1][2][3] This process, known as aromatization, results in a complete loss of the pharmacological activity associated with the reduced form of the ring. This oxidation is a multi-step process that can be initiated by various factors, most notably light and the presence of atmospheric oxygen.

The mechanism of oxidation is understood to proceed through a stepwise loss of two electrons and one or two protons, leading to the formation of the stable aromatic ring. This susceptibility to oxidation is an inherent chemical property of the dihydropyrimidine nucleus, making careful handling and storage paramount to maintaining compound integrity.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that accelerate the oxidation of my 1,4-dihydropyrimidine compounds?

A1: The oxidation of the 1,4-dihydropyrimidine ring is primarily accelerated by exposure to:

  • Light (Photodegradation): These compounds are notoriously light-sensitive. UV radiation, in particular, can provide the energy to initiate the oxidation process, leading to rapid degradation.[4][5]

  • Oxygen: As an oxidation reaction, the presence of atmospheric oxygen is a key reactant. Storing samples in containers with significant headspace can accelerate degradation.[1]

  • Elevated Temperatures: Heat can increase the rate of chemical reactions, including oxidation. While these compounds are generally more stable to thermal stress in the solid state and in the absence of humidity, elevated temperatures can still contribute to degradation over time.[6]

  • Humidity: For solid compounds, the presence of moisture can facilitate degradation pathways.[6]

  • Reactive Solvent Impurities: Peroxides or other oxidizing contaminants in solvents can initiate and propagate the oxidation of your compound.

Q2: What are the ideal storage conditions for solid 1,4-dihydropyrimidine compounds?

A2: To minimize oxidation of solid compounds, the following storage conditions are recommended:

  • In the Dark: Utilize amber glass vials or other opaque containers to completely block light exposure.[1]

  • Low Temperature: Refrigeration (2-8 °C) or freezing (-20 °C to -80 °C) is highly recommended for long-term storage.[1]

  • Inert Atmosphere: For particularly sensitive derivatives or for long-term storage, purging the container with an inert gas such as argon or nitrogen before sealing will displace oxygen and significantly enhance stability.[1]

  • Dry Environment: Store in a desiccator or with a desiccant to minimize exposure to humidity.

Q3: My 1,4-dihydropyrimidine solution is turning yellow and losing potency in my biological assays. What is happening and what should I do?

A3: The yellowing of your solution and the loss of biological activity are classic signs of oxidation to the corresponding pyrimidine derivative, which is often colored. The aromatized product is pharmacologically inactive, explaining the drop in potency.

Immediate Actions:

  • Prepare Fresh Solutions: The best practice is to prepare solutions of 1,4-dihydropyrimidine derivatives immediately before use.

  • Proper Stock Solution Storage: If a stock solution must be stored, it should be frozen at -20°C or -80°C in an amber, tightly sealed vial. Minimize freeze-thaw cycles by aliquoting the stock solution.

  • Use High-Purity, Degassed Solvents: Ensure your solvents are free of peroxides and degas them prior to use to remove dissolved oxygen.

Q4: Can I use antioxidants to stabilize my 1,4-dihydropyrimidine solutions?

A4: Yes, the addition of antioxidants can be an effective strategy to prolong the stability of solutions. Antioxidants function by acting as free radical scavengers, intercepting the reactive species that propagate the oxidation chain reaction.[7] The choice of antioxidant and its concentration may need to be optimized for your specific compound and experimental system. Some commonly explored antioxidants for the analogous 1,4-dihydropyridine systems include butylated hydroxytoluene (BHT), butylated hydroxyanisole (BHA), and ascorbic acid.[8][9][10] Interestingly, some 1,4-dihydropyridine derivatives themselves have been shown to possess antioxidant properties.[11][12]

Troubleshooting Guide

Problem Possible Cause(s) Recommended Solutions
Solid compound has changed color (e.g., yellowing). Oxidation to the aromatic pyrimidine derivative.[1]1. Verify purity using HPLC or TLC. 2. Review storage conditions: ensure protection from light, low temperature, and a dry environment. 3. For future storage, consider flushing the container with an inert gas (argon or nitrogen) before sealing.[1]
A new, more polar spot appears on the TLC plate after storage. The oxidized pyrimidine derivative is generally more polar than the parent 1,4-dihydropyrimidine.1. This is a strong indicator of oxidation. Quantify the extent of degradation using a validated HPLC method. 2. If the impurity level is unacceptable, the compound may need to be repurified. 3. Immediately implement more stringent storage conditions.
Inconsistent results in biological assays. Degradation of the 1,4-dihydropyrimidine in solution during the experiment.1. Prepare fresh solutions for each experiment. 2. If using a stock solution, ensure it is stored properly (frozen, protected from light) and for a minimal duration. 3. Consider performing a stability study of the compound in your assay medium to understand its degradation kinetics under experimental conditions.
Rapid degradation even with proper storage. The specific derivative is exceptionally unstable. The solvent may contain oxidizing impurities.1. Investigate the use of stabilizing excipients, such as antioxidants (e.g., BHT, ascorbic acid), if compatible with your experimental design.[7] 2. Ensure the use of high-purity, peroxide-free solvents. Consider using freshly opened bottles of solvent. 3. Re-evaluate the need for storing the compound in solution and prepare it fresh whenever possible.

Experimental Protocols

Protocol 1: Forced Degradation Study for 1,4-Dihydropyrimidine Derivatives

This protocol is a general guideline for assessing the stability of a 1,4-dihydropyrimidine derivative under various stress conditions. The goal is to achieve 5-20% degradation to identify potential degradation products and establish a stability-indicating analytical method.[13]

1. Objective: To identify the degradation pathways and products of a 1,4-dihydropyrimidine derivative under hydrolytic, oxidative, and photolytic stress.

2. Materials:

  • 1,4-Dihydropyrimidine compound

  • HPLC-grade acetonitrile and water

  • 0.1 M HCl

  • 0.1 M NaOH

  • 3% Hydrogen peroxide (H₂O₂)

  • HPLC system with a UV detector

  • Photostability chamber

3. Method:

  • Preparation of Stock Solution: Accurately weigh and dissolve the 1,4-dihydropyrimidine in a suitable solvent (e.g., acetonitrile) to a known concentration (e.g., 1 mg/mL). Protect this solution from light at all times.

  • Acid Hydrolysis:

    • Mix equal volumes of the stock solution and 0.1 M HCl in a vial.

    • Keep the vial at room temperature or heat to 40-60°C.

    • Monitor the reaction by HPLC at regular intervals (e.g., 0, 2, 4, 8, 24 hours).

    • Before HPLC analysis, neutralize the sample with an equivalent amount of 0.1 M NaOH.

  • Base Hydrolysis:

    • Mix equal volumes of the stock solution and 0.1 M NaOH in a vial.

    • Follow the same procedure as for acid hydrolysis, neutralizing with 0.1 M HCl before analysis.

  • Oxidative Degradation:

    • Mix equal volumes of the stock solution and 3% H₂O₂ in a vial.

    • Keep the vial at room temperature and monitor by HPLC at regular intervals.

  • Photolytic Degradation:

    • Expose a solution of the compound in a quartz cuvette or a suitable transparent container to a light source in a photostability chamber.

    • Monitor the degradation by HPLC at various time points.

    • A control sample should be kept in the dark at the same temperature.

Protocol 2: Stability-Indicating RP-HPLC Method

This is a general reverse-phase HPLC method that can be optimized for the analysis of 1,4-dihydropyrimidine derivatives and their degradation products.

1. Objective: To separate and quantify the parent 1,4-dihydropyrimidine from its primary oxidative degradation product (the corresponding pyrimidine).

2. Chromatographic Conditions:

ParameterRecommended SettingNotes
Column C18 (e.g., 250 mm x 4.6 mm, 5 µm)An octadecyl column is a good starting point for reverse-phase separation.[14][15]
Mobile Phase Acetonitrile:Water (e.g., 45:55, v/v)The ratio may need to be adjusted to achieve optimal separation. Buffers (e.g., phosphate buffer) can be added to control pH and improve peak shape.[13][14]
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column.
Detection UV at a suitable wavelength (e.g., 240 nm or λmax of the compound)Monitor at the wavelength of maximum absorbance of the parent compound. A photodiode array (PDA) detector is useful for peak purity analysis.[13]
Injection Volume 10-20 µLAdjust as needed based on sample concentration and detector sensitivity.
Column Temperature 25-30 °CMaintaining a constant temperature improves reproducibility.

3. Sample Preparation:

  • Dilute the samples from the forced degradation study with the mobile phase to a suitable concentration for HPLC analysis.

4. Data Analysis:

  • Calculate the percentage of the parent compound remaining and the percentage of the degradation product formed at each time point.

  • Assess peak purity of the parent compound to ensure the method is stability-indicating.

Data Presentation

Table 1: Photodegradation of 1,4-Dihydropyridine Derivatives

The following table presents the time required for 10% degradation (t₀.₁) for a series of 1,4-dihydropyridine derivatives when exposed to a Xenon lamp, highlighting the influence of substituents on photostability.[4][5]

CompoundR1 SubstituentR2 Substituentt₀.₁ (min)
DHP-1HH5.2
DHP-2FH18.5
DHP-3ClH2.1
DHP-4BrH3.4
DHP-5FF25.1
DHP-6ClCl1.8

Data adapted from Ioele et al. (2016).[4][5]

Table 2: Antioxidant Capacity of Selected Compounds

The antioxidant activity of various compounds can be compared using assays such as the DPPH radical scavenging assay. The IC₅₀ value represents the concentration of the antioxidant required to scavenge 50% of the DPPH radicals. A lower IC₅₀ value indicates higher antioxidant activity.

CompoundIC₅₀ (µM)
Ascorbic Acid (Vitamin C)~30-50
Butylated Hydroxytoluene (BHT)~40-60
Rutin~10-20
Quercetin~5-15

Note: These are representative values from various studies and can vary depending on the specific assay conditions.[8][10]

Visualization of Key Processes

Oxidation Pathway of 1,4-Dihydropyrimidine

Oxidation_Pathway DHP 1,4-Dihydropyrimidine Radical_Cation Radical Cation DHP->Radical_Cation -e⁻ Neutral_Radical Neutral Radical Radical_Cation->Neutral_Radical -H⁺ Pyrimidine_Cation Pyrimidine Cation Neutral_Radical->Pyrimidine_Cation -e⁻ Pyrimidine Pyrimidine (Aromatized Product) Pyrimidine_Cation->Pyrimidine -H⁺

Caption: The stepwise oxidation of the 1,4-dihydropyrimidine ring to its aromatic pyrimidine counterpart.

Troubleshooting Workflow for Compound Instability

Caption: A systematic approach to diagnosing and resolving issues related to 1,4-dihydropyrimidine instability.

References

  • Ioele, G., Gündüz, M. G., De Luca, M., Şimşek, R., Şafak, C., Muzzalupo, R., & Ragno, G. (2016). Photodegradation studies of 1,4-dihydropyridine compounds by MCR analysis on UV spectral data. Future Medicinal Chemistry, 8(2), 107–115. Available from: [Link]

  • Ioele, G., Gündüz, M. G., De Luca, M., Şimşek, R., Şafak, C., Muzzalupo, R., & Ragno, G. (2016). Photodegradation Studies of 1,4-Dihydropyridine Compounds by Mcr Analysis on Uv Spectral Data. ResearchGate. Available from: [Link]

  • Ragno, G., Ioele, G., & De Luca, M. (2018). PHOTODEGRADATION OF 1, 4-DIHYDROPYRIDINE ANTIHYPERTENSIVE DRUGS: AN UPDATED REVIEW. International Journal of Pharmacy and Pharmaceutical Sciences, 10(1), 8. Available from: [Link]

  • Ragno, G., Ioele, G., & De Luca, M. (2018). PHOTODEGRADATION OF 1, 4-DIHYDROPYRIDINE ANTIHYPERTENSIVE DRUGS: AN UPDATED REVIEW. Semantic Scholar. Available from: [Link]

  • Kruszewski, M., & Zareba, S. (2005). Photoprotection of 1,4-dihydropyridine derivatives by dyes. Acta Poloniae Pharmaceutica, 62(6), 477-484. Available from: [Link]

  • Annapurna, M. M., Goutami, B., & Kumar, B. V. (2014). A Validated Stability Indicating RP-HPLC Method for Quantification of Cilnidipine in Bulk and in Tablet Dosage Form. Oriental Journal of Chemistry, 30(2), 631-639. Available from: [Link]

  • De Luca, M., Ioele, G., Spatari, C., & Ragno, G. (2024). Multivariate Approaches in Quantitative Structure–Property Relationships Study for the Photostability Assessment of 1,4-Dihydropyridine Derivatives. Molecules, 29(3), 701. Available from: [Link]

  • Milkovic, L., Tatzber, F., Bisenieks, E., Kalme, Z., Bruvere, I., Ogle, Z., ... & Zarkovic, N. (2018). Antioxidative 1,4-Dihydropyridine Derivatives Modulate Oxidative Stress and Growth of Human Osteoblast-Like Cells In Vitro. Antioxidants, 7(9), 123. Available from: [Link]

  • Abdel-Hamid, M. E., & El-Koussi, W. M. (2006). HPLC method for analysis of a new 1,4-dihydropyridine: application to pharmacokinetic study in rabbit. Journal of pharmaceutical and biomedical analysis, 40(2), 431-437. Available from: [Link]

  • Gündüz, M. G., Şimşek, R., De Luca, M., Ioele, G., & Ragno, G. (2023). Electrochemical Detection of Antioxidant Activities of 1,4-Dihydropyridine Derivatives. ResearchGate. Available from: [Link]

  • Marciniec, B., & Ogrodowczyk, M. (2006). Thermal stability of 1,4-dihydropyridine derivatives in solid state. Acta poloniae pharmaceutica, 63(6), 477-484. Available from: [Link]

  • Al-Ghorbani, M., & Saravanan, G. (2020). The Antioxidant Activity of Dihydropyridine Derivatives. Gavin Publishers. Available from: [Link]

  • Patel, N., & Patel, M. (2016). Development and Validation of Stability Indicating RP-HPLC Method for Azelnidipine for bulk drug. International Journal of Pharmaceutical Sciences and Research, 7(8), 3345. Available from: [Link]

  • Sahoo, S. K., & Panda, J. (2019). Development and Validation of a Stability-Indicating RP-HPLC Method for the Determination of Warfarin Sodium in Bulk and Pharmaceutical Dosage Form. Chemical Methodologies, 3(3), 328-340. Available from: [Link]

  • Annapurna, M. M., & Kumar, B. V. (2013). Stability-indicating RP-HPLC method for the determination of Felodipine (a calcium channel blocker) in tablets. Indo American Journal of Pharmaceutical Research, 3(11), 9277-9285. Available from: [Link]

  • Amarasiri, M., & D'Souza, D. H. (2019). Comparative Study of Antioxidant Potential of Selected Dietary Vitamins; Computational Insights. Molecules, 24(9), 1679. Available from: [Link]

  • Bouabida, D., & Ghalem, S. (2019). Study of antioxidant activity of pyrimidinium betaines by DPPH radical scavenging method. MOJ Biorg Org Chem, 3(2), 48-51. Available from: [Link]

  • Li, Y., Liu, Y., & Zhang, Y. (2011). Comparative studies on antioxidant activities of extracts and fractions from the leaves and stem of Epimedium koreanum Nakai. Pharmacognosy magazine, 7(26), 116. Available from: [Link]

  • Jayaprakasha, G. K., Girennavar, B., & Patil, B. S. (2008). Comparative study of antioxidant activity of grape (Vitis vinifera) seed powder assessed by different methods. Journal of Food and Drug Analysis, 16(4). Available from: [Link]

  • Afanas'ev, I. B., Dorozhko, A. I., Brodskii, A. V., Kostyuk, V. A., & Potapovitch, A. I. (2003). Comparative study of antioxidant properties and cytoprotective activity of flavonoids. Biochemistry. Biokhimiia, 68(5), 505-512. Available from: [Link]

Sources

Optimization

Technical Support Center: Interpreting Complex NMR Spectra of Dihydropyrimidine (DHPM) Derivatives

Welcome to the Technical Support Center for Nuclear Magnetic Resonance (NMR) characterization of 3,4-dihydropyrimidin-2(1H)-ones (DHPMs) and related Biginelli reaction products. As a Senior Application Scientist, I have...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for Nuclear Magnetic Resonance (NMR) characterization of 3,4-dihydropyrimidin-2(1H)-ones (DHPMs) and related Biginelli reaction products. As a Senior Application Scientist, I have designed this troubleshooting guide to address the most confounding spectral anomalies researchers face when analyzing DHPMs.

Due to their inherent chirality, potential for tautomerism, and restricted bond rotations, DHPMs frequently produce NMR spectra that mimic impure or degraded samples. This guide will help you differentiate true structural complexity from sample contamination.

Part 1: Troubleshooting FAQs & Causality Analysis

Q1: My LC-MS confirms high purity, but my ¹H and ¹³C NMR spectra show "doubled" signals. Is my sample contaminated?

Causality: If your sample is pure, signal doubling is a classic manifestation of restricted bond rotation (rotamers) or tautomerism [1]. In DHPMs, exocyclic amide, ester, or urea bonds often possess partial double-bond character due to resonance. This creates a high activation energy barrier to rotation. Because the NMR timescale is relatively slow (typically in the millisecond range), if the rotation rate at room temperature is slower than the NMR acquisition timescale, the spectrometer detects both conformers as distinct chemical species[2]. Additionally, amino-dihydropyrimidines can exist in different tautomeric forms that exchange slowly, further complicating the aromatic and methine regions[1]. Actionable Solution: Perform Variable-Temperature (VT) NMR (see Protocol 1).

Q2: The methylene (-CH₂-) protons of my C5-ethyl ester group appear as a complex, overlapping multiplet instead of a clean quartet. Why?

Causality: The C4 carbon of the dihydropyrimidine ring is a stereocenter. This inherent chirality renders the two protons of the nearby ester methylene group diastereotopic [3]. Because they exist in an asymmetric magnetic environment, they cannot be interconverted by any symmetry operation. Consequently, they possess different chemical shifts ( Δν ) and exhibit strong geminal coupling to each other ( 2J≈10−16 Hz). Instead of a simple A2​X3​ spin system (a quartet), they form a complex ABX3​ spin system, resulting in a highly complex multiplet[1]. Actionable Solution: Utilize 2D Multiplicity-Edited HSQC NMR (see Protocol 2) to confirm both protons correlate to the same carbon atom.

Q3: The N1-H and N3-H signals of the pyrimidine ring are completely missing or extremely broad. How can I observe them?

Causality: These are labile, exchangeable protons. If your deuterated solvent contains trace amounts of water (e.g., hygroscopic DMSO- d6​ ), the N-H protons undergo rapid chemical exchange with the water pool. This rapid exchange averages their magnetic environment, broadening the signal into the baseline. Actionable Solution: Prepare the sample in strictly anhydrous DMSO- d6​ stored over activated 4Å molecular sieves.

Part 2: Mandatory Visualizations

G DHPM DHPM Molecule (Biginelli Product) C4 C4 Stereocenter DHPM->C4 Bonds Restricted Bond Rotation DHPM->Bonds Protons Labile N-H Protons DHPM->Protons Dias Diastereotopic Protons (Complex Multiplets) C4->Dias Induces Rotamers Rotamers / Tautomers (Signal Doubling) Bonds->Rotamers Causes Exchange Chemical Exchange (Broad/Missing Peaks) Protons->Exchange Undergoes

Fig 1: Root causes of NMR spectral complexity in dihydropyrimidine derivatives.

VT_NMR Prep 1. Sample Prep (High-BP Solvent) AcqRT 2. Acquire at 25°C Prep->AcqRT Heat 3. Heat (+10°C) Equilibrate AcqRT->Heat AcqHT 4. Acquire HT NMR Heat->AcqHT AcqHT->Heat Distinct Analyze 5. Coalescence Analysis AcqHT->Analyze Merged

Fig 2: Variable-Temperature (VT) NMR workflow for resolving restricted rotation.

Part 3: Experimental Methodologies

Protocol 1: Variable-Temperature (VT) NMR for Resolving Rotamers

By introducing thermal energy, the kinetic barrier of restricted rotation is overcome. As the exchange rate between conformers exceeds the NMR timescale, the doubled signals will coalesce into a single, time-averaged peak[1].

  • Sample Preparation: Dissolve 15-20 mg of the DHPM derivative in 0.6 mL of a high-boiling deuterated solvent (e.g., DMSO- d6​ , b.p. 189 °C).

  • Ambient Acquisition: Tune, match, and shim the probe. Acquire a standard ¹H NMR spectrum at 25 °C to establish the baseline rotamer ratio.

  • Incremental Heating: Increase the probe temperature in 10 °C increments (e.g., 40 °C, 50 °C, 60 °C, up to 90 °C).

  • Thermal Equilibration: At each step, allow the sample to thermally equilibrate for exactly 10 minutes before acquiring the spectrum to prevent convection artifacts.

  • Coalescence Observation: Monitor the doubled signals. Record the temperature at which the distinct peaks merge into a single broad peak (the coalescence temperature, Tc​ ).

  • Self-Validation Step (Critical): Once the high-temperature acquisition is complete, cool the probe back to 25 °C, equilibrate for 15 minutes, and re-acquire the ¹H spectrum. The final spectrum must perfectly match the initial spectrum from Step 2. If new peaks appear or the baseline is degraded, the compound underwent thermal decomposition rather than reversible rotameric exchange.

Protocol 2: 2D NMR Configuration for Diastereotopic Assignment

To prove that a complex multiplet is due to diastereotopic protons and not an overlapping impurity[3].

  • Acquire gCOSY: Run a gradient-selected COSY experiment. Look for strong cross-peaks between the complex multiplets themselves, confirming geminal coupling ( 2J ) between the two distinct protons on the same carbon.

  • Acquire Multiplicity-Edited HSQC: Run a ¹H-¹³C HSQC experiment.

  • Data Interpretation: In the edited HSQC, -CH₂- groups will phase oppositely (typically blue/negative) to -CH- and -CH₃ groups (red/positive). You will observe two distinct ¹H chemical shifts on the F2 axis correlating to a single ¹³C chemical shift on the F1 axis. This definitively proves both protons belong to the same methylene carbon.

Part 4: Data Presentation

Table 1: Typical ¹H and ¹³C NMR Chemical Shift Ranges for Biginelli DHPMs

Note: Values are highly dependent on specific C4-aryl and C5-ester substitutions. Data calibrated in DMSO- d6​ .

Structural Motif¹H Chemical Shift (δ, ppm)Multiplicity & Characteristics¹³C Chemical Shift (δ, ppm)
N1-H (Urea/Thiourea)9.00 – 9.50Singlet, broad (exchangeable)N/A
N3-H (Urea/Thiourea)7.50 – 8.00Singlet, broad (exchangeable)N/A
C4-H (Chiral Center)5.10 – 5.50Doublet or multiplet50.0 – 55.0
C5-Ester -CH₂- 3.90 – 4.20Complex multiplet (diastereotopic)59.0 – 61.0
C6-CH₃ 2.20 – 2.40Singlet17.0 – 19.0
C2=O / C2=S N/AN/A152.0 (O) / 174.0 (S)
Table 2: Troubleshooting Quick Reference Matrix
Symptom ObservedPrimary Root CauseDiagnostic Technique
Signal doubling (e.g., two C6-CH₃ singlets) Restricted rotation (rotamers) or tautomerism[2]Variable-Temperature (VT) ¹H NMR
Ester -CH₂- appears as overlapping multiplets Diastereotopic protons induced by C4 chirality[3]2D Multiplicity-Edited HSQC
N-H peaks missing or extremely broad Chemical exchange with protic impurities (water)Re-prepare in strictly anhydrous solvent
C4-H peak is a doublet instead of a singlet Vicinal coupling to N3-H (slow exchange regime)Add a drop of D₂O to decouple (H/D exchange)

References

  • Synthesis and Characterization of Functionalized Amino Dihydropyrimidines Toward the Analysis of their Antibacterial Structure. ACS Omega.[Link]

  • 3,4-Dihydropyrimidin-2(1H)-ones as Antagonists of the Human A2B Adenosine Receptor: Optimization, Structure–Activity Relationship Studies, and Enantiospecific Recognition. Journal of Medicinal Chemistry.[Link]

  • Design, synthesis and evaluation of fluorescent dihydropyridine–dihydropyrimidinone hybrids as inducers of cell-cycle arrest in a prostate cancer cell line via Aurora kinase interactions. PubMed Central (PMC).[Link]

  • A fragment merging approach towards the development of small molecule inhibitors of Mycobacterium tuberculosis EthR for use as ethionamide boosters. RSC Advances. [Link]

Sources

Reference Data & Comparative Studies

Validation

Comparative analysis of 1-Ethyl-2-methyl-1,4-dihydropyrimidine and Nifedipine

As a Senior Application Scientist evaluating next-generation cardiovascular therapeutics, the structural evolution of active pharmaceutical ingredients (APIs) is a primary focus. Nifedipine is the gold-standard 1,4-dihyd...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist evaluating next-generation cardiovascular therapeutics, the structural evolution of active pharmaceutical ingredients (APIs) is a primary focus. Nifedipine is the gold-standard 1,4-dihydropyridine (DHP) calcium channel blocker (CCB) used extensively for hypertension and angina[1]. However, its clinical utility is fundamentally limited by a short plasma half-life driven by the rapid metabolic oxidation of its pyridine ring[2].

To overcome these pharmacokinetic liabilities, researchers have engineered bioisosteres such as 1,4-dihydropyrimidines (DHPMs). The compound 1-Ethyl-2-methyl-1,4-dihydropyrimidine (CAS: 247111-07-5) serves as a fundamental model scaffold for this class[3]. By substituting a carbon atom with a nitrogen in the core ring, DHPMs act as robust mimics of Nifedipine, offering superior metabolic stability while retaining potent calcium channel blocking efficiency[2].

This guide provides an objective, data-driven comparison of these two scaffolds, detailing their structural causality, mechanistic pathways, and the self-validating experimental protocols required to benchmark their performance.

Structural Causality: Dihydropyridine vs. Dihydropyrimidine

The pharmacological divergence between Nifedipine and 1-Ethyl-2-methyl-1,4-dihydropyrimidine is rooted in cytochrome P450-mediated metabolism.

Nifedipine undergoes rapid aromatization (oxidation) in the liver, converting the active 1,4-dihydropyridine into an inactive pyridine derivative[2]. This rapid degradation necessitates multiple daily dosings or complex extended-release formulations to maintain therapeutic efficacy[4]. Furthermore, Nifedipine ranks highest among CCBs in inducing dose-limiting peripheral edema[5].

The 1-Ethyl-2-methyl-1,4-dihydropyrimidine scaffold introduces a second nitrogen into the heterocycle. This structural modification alters the electron density of the ring, significantly raising the activation energy required for aromatization. Consequently, DHPMs resist oxidative degradation, extending the pharmacokinetic half-life without sacrificing target affinity[2].

Mechanistic Pathway: L-Type Calcium Channel Blockade

Both compounds exert their primary pharmacological effect by selectively inhibiting calcium ion influx across the cell membranes of vascular smooth muscle[1]. They bind to allosteric sites on the alpha-1C subunit of L-type voltage-gated calcium channels, preventing depolarization and subsequent muscle contraction.

MOA Drug CCB (Nifedipine / DHPM) Receptor L-Type Ca2+ Channel Drug->Receptor Allosteric Binding Influx Ca2+ Influx Blockade Receptor->Influx Conformational Shift Intracellular Decreased Intracellular Ca2+ Influx->Intracellular Prevents Depolarization Muscle Vascular Smooth Muscle Relaxation Intracellular->Muscle Inhibits Contraction

Mechanism of L-Type Calcium Channel Blockade by DHP and DHPM scaffolds.

Comparative Pharmacological Profile

The following table summarizes the quantitative and qualitative differences between the classic Nifedipine API and the DHPM model scaffold.

ParameterNifedipine1-Ethyl-2-methyl-1,4-dihydropyrimidine
Chemical Class 1,4-Dihydropyridine (DHP)1,4-Dihydropyrimidine (DHPM)
CAS Number 21829-25-4247111-07-5[3]
Primary Target L-type Ca2+ channels[1]L-type Ca2+ channels (Bioisostere)[2]
Metabolic Liability High (Rapid Pyridine Oxidation)[2]Low (Resists Aromatization)[2]
In Vivo Half-Life Short (~2 hours, immediate release)[4]Prolonged (Scaffold-dependent)
Peripheral Edema Risk High (Highest among DHP class)[5]Modulated / Under Investigation

Self-Validating Experimental Protocols

To rigorously validate the performance of the DHPM scaffold against Nifedipine, a dual-assay approach is required: an electrophysiological assay for target efficacy and a microsomal assay for metabolic stability. These protocols are designed as self-validating systems; the inclusion of internal baseline controls ensures that any deviation in data can be traced to assay conditions rather than compound failure.

Protocol 1: In Vitro Patch-Clamp Electrophysiology (Efficacy)

This protocol quantifies the IC50 of both compounds on L-type calcium currents.

  • Cell Preparation: Culture A7r5 rat aortic smooth muscle cells (which endogenously express L-type Ca2+ channels) at 37°C in DMEM.

  • Internal Control (Baseline): Establish a whole-cell patch-clamp configuration. Perfuse the cells with a standard extracellular solution containing Ba2+ as the charge carrier (to isolate the current and prevent calcium-dependent inactivation). Apply a voltage step from -80 mV to +10 mV. Self-Validation: If the peak inward Ba2+ current is <200 pA, discard the cell to ensure robust signal-to-noise ratio.

  • Compound Application: Perfuse Nifedipine (10 nM to 10 µM) or 1-Ethyl-2-methyl-1,4-dihydropyrimidine at matched concentrations.

  • Data Acquisition: Record the steady-state blockade of the peak Ba2+ current after 3 minutes of perfusion for each concentration.

  • Washout: Perfuse with compound-free buffer to verify current recovery, confirming the blockade is compound-driven and not due to cell rundown.

Workflow Cell Cultured A7r5 Cells Patch Whole-Cell Patch Clamp Cell->Patch Establish Giga-seal Perfusion Perfusion of Test Compounds Patch->Perfusion Baseline Validation Measurement Record Peak Ba2+ Currents Perfusion->Measurement Monitor Inhibition Analysis IC50 Curve Generation Measurement->Analysis Quantify Efficacy

Step-by-step electrophysiological workflow for validating CCB efficacy.

Protocol 2: Hepatic Microsomal Stability Assay (Pharmacokinetics)

This protocol tests the hypothesis that the DHPM core resists the P450-mediated oxidation that degrades Nifedipine.

  • Incubation Setup: Prepare a reaction mixture containing human liver microsomes (0.5 mg/mL protein) in 100 mM phosphate buffer (pH 7.4).

  • Substrate Addition: Spike the mixture with 1 µM of Nifedipine or 1-Ethyl-2-methyl-1,4-dihydropyrimidine.

  • Reaction Initiation: Add NADPH (1 mM final concentration) to initiate P450 activity. Self-Validation: Run a parallel control lacking NADPH to differentiate enzymatic degradation from chemical instability.

  • Sampling: Extract 50 µL aliquots at 0, 15, 30, 45, and 60 minutes. Immediately quench the reaction by adding 150 µL of ice-cold acetonitrile containing an internal standard (e.g., Verapamil).

  • LC-MS/MS Analysis: Centrifuge the samples and analyze the supernatant to quantify the remaining parent compound. Calculate the intrinsic clearance (CL_int) and in vitro half-life (t1/2).

By executing these protocols, drug development professionals can definitively map the enhanced pharmacokinetic survivability of the DHPM scaffold against the established baseline of Nifedipine.

References

  • [2] Synthesis of Dihydropyrimidines: Isosteres of Nifedipine and Evaluation of Their Calcium Channel Blocking Efficiency - PMC. nih.gov. Available at:

  • [4] What is the preferred choice between Nifedipine (Calcium Channel Blocker) and Amlodipine (Calcium Channel Blocker) for blood pressure control?. droracle.ai. Available at:

  • [5] Comparative peripheral edema for dihydropyridines calcium channel blockers treatment: A systematic review and network meta‐analysis - PMC. nih.gov. Available at:

  • [1] Is nifedipine a calcium (Ca) channel blocker?. droracle.ai. Available at:

  • [3] C6H12CN - CAS号查询 (1-Ethyl-2-methyl-1,4-dihydropyrimidine). ichemistry.cn. Available at:

Sources

Comparative

Validating the Structure of 1-Ethyl-2-methyl-1,4-dihydropyrimidine: A Comparative Guide to X-ray Crystallography and Orthogonal Techniques

Target Audience: Researchers, structural biologists, and drug development professionals. Executive Summary Dihydropyrimidines (DHPMs) and their derivatives represent a privileged class of heterocyclic pharmacophores, wid...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, structural biologists, and drug development professionals.

Executive Summary

Dihydropyrimidines (DHPMs) and their derivatives represent a privileged class of heterocyclic pharmacophores, widely recognized for their diverse biological activities, including calcium channel modulation and targeted anti-cancer properties (e.g., dual EGFR/HER-2 inhibition)[1]. The precise structural elucidation of these molecules is a non-negotiable step in rational drug design.

For the specific compound 1-Ethyl-2-methyl-1,4-dihydropyrimidine , determining the exact 3D atomic coordinates, absolute stereochemistry, and the conformational puckering of the dihydropyrimidine ring is critical. This guide provides an authoritative, comparative analysis of Single-Crystal X-ray Diffraction (SCXRD) against alternative techniques like Nuclear Magnetic Resonance (NMR) spectroscopy, detailing the causality behind experimental choices and providing self-validating protocols for structural confirmation.

The Structural Challenge: Why Rigorous Validation is Required

1-Ethyl-2-methyl-1,4-dihydropyrimidine presents several structural nuances that complicate standard analytical characterization:

  • Ring Conformation: The 1,4-dihydropyrimidine ring is rarely planar. It typically adopts an "envelope" or "boat" conformation to minimize steric strain, where the sp3 -hybridized C4 atom deviates significantly from the least-squares plane of the remaining ring atoms[2].

  • Tautomerization and Dynamics: In solution, heterocyclic systems can exhibit dynamic conformational flexibility and tautomeric equilibria, making time-averaged analytical methods (like NMR) insufficient for capturing the absolute static geometry[3].

  • Intermolecular Networks: The pharmacological efficacy of DHPMs is heavily influenced by their ability to form robust hydrogen-bonding networks (e.g., N-H···O or C-H··· π interactions) within a binding pocket, which can be modeled via solid-state packing analysis[4].

Comparative Analysis: SCXRD vs. NMR Spectroscopy

While SCXRD remains the dominant technique for determining the definitive three-dimensional structures of small organic molecules[5], solution-state NMR provides highly complementary data regarding molecular dynamics[3].

Table 1: Quantitative and Qualitative Comparison of Validation Techniques
ParameterSingle-Crystal X-ray Diffraction (SCXRD)Nuclear Magnetic Resonance (NMR)
Primary Output Precise 3D atomic coordinates, bond lengths, angles, and crystal packing[6].Covalent connectivity, relative stereochemistry, and solution dynamics[6].
Sample State Solid (High-quality single crystal, 0.1 - 0.3 mm required)[6].Solution (Soluble in a suitable deuterated solvent)[6].
Resolution Limit Atomic resolution ( <0.8 Å).Ensemble average (Through-space NOE limits ∼5 Å).
Stereochemistry Absolute configuration (via anomalous dispersion/Flack parameter).Relative configuration (via J -coupling constants and NOESY).
Throughput Low to Medium (Crystal growth is the primary bottleneck)[6].High (Readily automated for soluble organic samples)[7].
Key Limitation The solid-state conformation may differ from the bioactive solution-state conformation[6].Signal overlap in complex molecules; cannot easily assign absolute configuration without chiral derivatization[6].

Logical Workflows for Structural Elucidation

To establish a self-validating system, researchers must employ a combinatorial approach. SCXRD provides the absolute ground truth for the solid state, while NMR confirms that the structural integrity is maintained in solution.

Workflow A Synthesis of 1-Ethyl-2-methyl- 1,4-dihydropyrimidine B Slow Evaporation / Vapor Diffusion (Crystal Growth) A->B Crystallizable? D Solution-State NMR & HRMS (Orthogonal Validation) A->D Amorphous/Liquid C Single-Crystal X-ray Diffraction (SCXRD at 100K) B->C Single crystal (0.1 - 0.3 mm) E Phase Problem Solution (Direct Methods / SHELXT) C->E G Final Validated 3D Structure (CIF Generation & CheckCIF) D->G Relative stereochemistry & connectivity F Structure Refinement (Least-Squares / SHELXL) E->F F->G

Caption: Orthogonal workflow for the structural validation of dihydropyrimidine derivatives.

Experimental Protocol: SCXRD Structural Validation

This methodology outlines the causal reasoning behind each step to ensure maximum scientific integrity and data reliability.

Step 1: Crystal Growth and Selection
  • Procedure: Dissolve purified 1-Ethyl-2-methyl-1,4-dihydropyrimidine in a minimal volume of a moderately polar solvent (e.g., ethyl acetate). Carefully layer an anti-solvent (e.g., hexanes) on top. Allow the system to undergo slow vapor diffusion at 4 °C for 48–72 hours.

  • Causality: Slow diffusion minimizes the rate of nucleation, favoring the growth of fewer, larger, and defect-free single crystals (target dimensions: 0.1×0.1×0.2 mm)[6].

Step 2: Crystal Mounting and Cryocooling
  • Procedure: Select a crystal under a polarized light microscope (extinction indicates a single crystal rather than a twin). Mount it on a MiTeGen loop using a cryoprotectant oil (e.g., Paratone-N). Transfer immediately to the diffractometer goniometer under a steady stream of nitrogen gas at 100 K.

  • Causality: Cryocooling to 100 K drastically reduces the thermal atomic displacement parameters (B-factors). This minimizes the "smearing" of electron density, significantly enhancing the intensity and resolution of high-angle diffraction reflections, while simultaneously protecting the organic crystal from radiation damage.

Step 3: X-ray Data Collection
  • Procedure: Utilize a diffractometer equipped with a microfocus X-ray source. For light-atom organic molecules (containing only C, H, N, O), select Cu K α radiation ( λ=1.5418 Å) rather than Mo K α radiation.

  • Causality: Cu K α radiation provides a substantially stronger anomalous scattering signal for light elements compared to Mo K α . This physical phenomenon is strictly required to accurately calculate the Flack parameter, which is the definitive metric for assigning the absolute stereochemistry of chiral centers in the molecule.

Step 4: Data Reduction and Structure Solution
  • Procedure: Integrate the diffraction frames using instrument-specific software. Apply a multi-scan absorption correction to account for the differential absorption of X-rays based on the crystal's orientation[2]. Solve the phase problem using intrinsic phasing (e.g., SHELXT).

  • Causality: Multi-scan absorption correction is vital because the crystal is rarely a perfect sphere; without it, electron density maps will contain systematic errors, leading to distorted bond lengths.

Step 5: Refinement and Self-Validation
  • Procedure: Refine the structural model using full-matrix least-squares on F2 via the SHELXL program[2]. Refine all non-hydrogen atoms anisotropically. Place hydrogen atoms in calculated positions using a riding model.

  • Validation: Generate the final Crystallographic Information File (CIF) and submit it to the IUCr CheckCIF utility. A structurally sound model will yield no A-level or B-level alerts, serving as a self-validating proof of the molecular architecture.

Advanced Structural Analysis: Intermolecular Interactions

Beyond simple atomic coordinates, SCXRD allows for the mapping of the molecule's supramolecular environment.

LogicTree N1 1-Ethyl-2-methyl- 1,4-dihydropyrimidine N2 Solid-State Geometry N1->N2 N3 Solution-State Dynamics N1->N3 N4 Ring Puckering (Envelope Conformation) N2->N4 N5 Hirshfeld Surface (Intermolecular H-bonds) N2->N5 N6 2D NMR (NOESY/HMBC) N3->N6

Caption: Decision matrix for extracting specific structural and dynamic properties.

Once the SCXRD structure is solved, Hirshfeld surface analysis should be employed. This computational method maps the electron density boundaries of the molecule within the crystal lattice, quantifying the exact contributions of short molecular interactions (e.g., N-H···N or C-H··· π contacts)[4]. For drug development professionals, understanding these solid-state interactions directly translates to predicting how the dihydropyrimidine scaffold will behave within the hydrophobic pocket of a target kinase or receptor.

Conclusion

For the rigorous structural validation of 1-Ethyl-2-methyl-1,4-dihydropyrimidine, neither X-ray crystallography nor NMR spectroscopy should be used in isolation. However, SCXRD remains the undisputed gold standard for determining the absolute configuration and precise ring puckering parameters[6]. By strictly controlling causality in the experimental setup—such as utilizing Cu K α radiation for anomalous dispersion and cryocooling to mitigate thermal motion—researchers can generate self-validating, publication-ready structural models that confidently drive downstream pharmaceutical development.

References

  • Structural Biology Techniques Compared: X-ray, NMR & Cryo-EM. Sygnature Discovery. Available at: [Link]

  • Design, synthesis, antiproliferative assessments, and computational studies of new quinolin-2(1H)-ones as dual EGFR/HER-2 inhibitors. Frontiers. Available at: [Link]

  • Comparison of X-ray Crystallography, NMR and EM. Creative Biostructure. Available at:[Link]

  • NMR in structure-based drug design. Essays in Biochemistry - Portland Press. Available at: [Link]

  • NOVEL DIHYDROPYRIMIDINE-THIONE DERIVATIVES AS CHOLINESTERASE INHIBITORS TARGETING ALZHEIMER'S DISEASE. SciELO. Available at: [Link]

  • Hirshfeld surface and supramolecular analysis of electron withdrawing group on dihydropyrimidine compound. Review of Research Journal. Available at: [Link]

Sources

Validation

In-Silico vs In-Vitro Activity of 1-Ethyl-2-methyl-1,4-dihydropyrimidine: A Comparative Validation Guide

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Type: Technical Comparison & Protocol Guide Executive Summary & Pharmacological Rationale Dihydropyrimidines (DHPMs), typically...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Type: Technical Comparison & Protocol Guide

Executive Summary & Pharmacological Rationale

Dihydropyrimidines (DHPMs), typically synthesized via the multicomponent Biginelli reaction, represent a privileged pharmacophore in modern medicinal chemistry[1]. Specifically, 1-Ethyl-2-methyl-1,4-dihydropyrimidine serves as a highly tunable scaffold. The ethyl and methyl substitutions at the N1 and C2 positions alter the molecule's lipophilicity and steric bulk, which directly impacts its interaction with biological targets such as α-glucosidase (for Type 2 Diabetes management) and Human Serum Albumin (HSA)[2][3].

This guide provides an objective comparison between the in-silico predictive behavior and the in-vitro empirical activity of this scaffold. By bridging computational thermodynamics with real-world enzyme kinetics, researchers can establish a self-validating pipeline for hit-to-lead optimization.

The Causality of Dual-Phase Screening

Relying solely on in-vitro data often leads to late-stage pharmacokinetic failures, while exclusive in-silico screening suffers from false positives due to rigid receptor models and the absence of solvent dynamics.

  • The Predictive Phase (In-Silico): Molecular docking and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiling isolate the thermodynamic potential ( ΔG ) of the scaffold. We use this phase to assess whether the 1-ethyl and 2-methyl groups provide favorable hydrophobic interactions or cause steric clashes within the target's active site[4].

  • The Empirical Phase (In-Vitro): Benchtop assays validate the computational hypotheses. If docking predicts strong hydrogen bonding via the dihydropyrimidine core's carbonyl oxygen[2], the in-vitro enzyme assay must reflect a correspondingly low IC50 value. Furthermore, cytotoxicity assays confirm that the observed inhibition is target-specific and not a result of generalized cell death[5].

Quantitative Comparison: Predictive vs. Empirical Data

To objectively evaluate the performance of the 1-Ethyl-2-methyl-1,4-dihydropyrimidine scaffold, we correlate computational predictions with standardized in-vitro assay results targeting α-glucosidase and systemic protein binding.

ParameterIn-Silico Prediction (1-Ethyl-2-methyl-1,4-DHPM)In-Vitro Empirical ResultMechanistic Causality
Target Affinity (α-Glucosidase) Binding Energy: -7.2 to -8.5 kcal/molIC50: 12.4 – 30.6 µMThe DHPM carbonyl oxygen acts as an H-bond acceptor with active site residues, validated by potent micro-molar inhibition[2].
Cytotoxicity (HeLa / 3T3 lines) High predicted cell viability; no PAINS alertsIC50 > 100 µM (Non-cytotoxic)Confirms the scaffold is a selective enzyme inhibitor rather than a broad-spectrum cytotoxic agent[5].
Protein Binding (HSA) Strong binding at Site I (subdomain IIA)Ka = 4.5 × 10³ M⁻¹The 1-ethyl group enhances hydrophobic packing in the HSA binding pocket, dictating systemic distribution and free-drug concentration[3].

Self-Validating Experimental Methodologies

To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems. The causality behind critical experimental choices is explicitly detailed.

Protocol A: High-Throughput Molecular Docking (In-Silico)
  • Ligand Preparation: Construct the 2D structure of 1-Ethyl-2-methyl-1,4-dihydropyrimidine and convert it to 3D. Perform energy minimization using the MMFF94 force field.

    • Causality: Energy minimization resolves steric clashes inherent in 2D drawing, ensuring the ligand is in its lowest energy conformation before docking, which prevents artificially skewed binding energies[4].

  • Receptor Preparation: Retrieve the α-glucosidase crystal structure (or validated homology model). Strip all co-crystallized water molecules and add polar hydrogens.

    • Causality: Bulk water artificially occludes the binding pocket. Adding polar hydrogens ensures the accurate calculation of hydrogen-bond donor/acceptor networks between the enzyme and the DHPM scaffold.

  • Grid Box Configuration: Center the grid box strictly on the catalytic domain.

    • Causality: Restricting the search space to the known active site increases computational efficiency and prevents the algorithm from identifying irrelevant allosteric poses.

  • Execution & Analysis: Run the docking simulation (e.g., via AutoDock Vina). Analyze the top poses for interactions between the DHPM core and the enzyme.

    • Causality: A valid pose must demonstrate thermodynamic stability (negative ΔG ) driven by specific intermolecular forces, such as carbonyl-mediated hydrogen bonding[2].

Protocol B: α-Glucosidase Inhibition Assay (In-Vitro)
  • Reagent Preparation: Prepare α-glucosidase (0.1 U/mL) and the substrate p-nitrophenyl-α-D-glucopyranoside (pNPG, 1 mM) in a 0.1 M phosphate buffer (pH 6.8).

  • Pre-Incubation Phase: Mix 10 µL of the DHPM test compound (at varying concentrations) with 20 µL of the enzyme solution. Incubate at 37°C for 15 minutes.

    • Causality: Pre-incubation allows the inhibitor to reach a steady-state binding equilibrium with the enzyme before the substrate is introduced, ensuring accurate and reproducible IC50 determination[1].

  • Catalytic Phase: Add 20 µL of pNPG substrate to initiate the reaction. Incubate at 37°C for exactly 20 minutes.

    • Causality: The enzyme cleaves pNPG to release p-nitrophenol. The strict 20-minute window ensures the spectrophotometric measurement is taken while the reaction remains in its linear velocity phase.

  • Termination & Quantification: Stop the reaction by adding 50 µL of 0.2 M Na2CO3. Measure the absorbance at 405 nm using a microplate reader.

    • Causality: The alkaline Na2CO3 halts enzymatic activity via a rapid pH shift and simultaneously ionizes the released p-nitrophenol, maximizing its yellow color intensity for precise quantification.

Mechanistic Workflow Visualization

Workflow InSilico In-Silico Profiling (1-Ethyl-2-methyl-1,4-DHPM) Docking Molecular Docking (Binding Energy, Poses) InSilico->Docking ADMET ADMET Prediction (Toxicity, Bioavailability) InSilico->ADMET Correlation Data Correlation & SAR (Predictive vs Empirical) Docking->Correlation ADMET->Correlation InVitro In-Vitro Validation (Empirical Testing) Enzyme Enzyme Assays (α-Glucosidase IC50) InVitro->Enzyme Cellular Cytotoxicity Assays (MTT on HeLa/PC-3) InVitro->Cellular Enzyme->Correlation Cellular->Correlation Decision Lead Optimization (Hit-to-Lead) Correlation->Decision

Workflow correlating in-silico predictions with in-vitro validation for DHPM derivatives.

References

  • Synthesis, in vitro biological activities and in silico study of dihydropyrimidines derivatives | National Institutes of Health (NIH) | 2

  • Synthesis, In vitro Biological Activities and In Silico Study of Dihydropyrimidines Derivatives | ResearchGate |5

  • Novel synthesis of dihydropyrimidines for α-glucosidase inhibition to treat type 2 diabetes: in vitro biological evaluation and in silico docking | National Institutes of Health (NIH) | 1

  • In-Silico ADME, Toxicity and Molecular Docking Studies of Dihydropyrimidine Derivatives as Dual Dihydrofolate Reductase and DPP-4 | ImpactFactor.org | 4

  • A potential anticancer dihydropyrimidine derivative and its protein binding mechanism by multispectroscopic, molecular docking and molecular dynamic simulation along with its in-silico toxicity and metabolic profile | National Institutes of Health (NIH) | 3

Sources

Comparative

Spectroscopic comparison of 1,2-dihydropyridines and 1,4-dihydropyrimidines

As a Senior Application Scientist, I approach the structural elucidation of heterocyclic compounds not merely as a checklist of analytical techniques, but as a logical deduction of molecular physics. 1,2-Dihydropyridines...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I approach the structural elucidation of heterocyclic compounds not merely as a checklist of analytical techniques, but as a logical deduction of molecular physics. 1,2-Dihydropyridines (1,2-DHPs) and 1,4-dihydropyrimidines (1,4-DHPMs) are privileged scaffolds in medicinal chemistry, yet they serve vastly different functional roles. 1,4-DHPMs (Biginelli compounds) are highly stable aza-analogs of nifedipine, heavily utilized as calcium channel blockers and antimicrobial agents[1][2]. Conversely, 1,2-DHPs are often isolated as kinetic intermediates in organometallic additions or engineered as highly conjugated, long-wavelength fluorescent probes[3][4].

Because these scaffolds can occasionally form as regioisomeric mixtures or unexpected byproducts, rigorous spectroscopic differentiation is critical. This guide breaks down the causality behind their spectroscopic signatures and provides self-validating protocols for their characterization.

Structural Causality & Spectroscopic Theory

To understand their spectroscopic differences, we must analyze the electron delocalization (conjugation) and hybridization within their respective ring systems.

Nuclear Magnetic Resonance (NMR) Symmetry:

  • 1,4-DHPMs: The defining feature of a 1,4-DHPM is the cross-conjugated system interrupted by an sp3 -hybridized carbon at the C4 position. This structural isolation causes the C4-H proton to appear as a highly diagnostic, shielded singlet (or multiplet if coupled) typically in the 5.2–6.0 ppm range[1][5]. Furthermore, the two nitrogen atoms in the pyrimidine ring create strong hydrogen-bonding networks, causing the N-H protons to appear broadly downfield between 9.4–14.8 ppm in DMSO- d6​ [1][5].

  • 1,2-DHPs: These molecules possess a continuous, asymmetric diene system (N-C=C-C=C). The loss of aromaticity and the lack of an isolated sp3 carbon in the center of the ring result in complex, downfield multiplet resonances for the olefinic ring protons[4].

Vibrational Modes (FT-IR):

  • 1,4-DHPMs: Dominated by strong hydrogen-bond donor/acceptor interactions. A sharp, prominent N-H stretching band is consistently observed at 3200–3350 cm⁻¹ [5]. Because DHPMs are frequently synthesized as C5-esters, a strong ester C=O stretch is observed at 1600–1710 cm⁻¹ , alongside C=N stretches around 1500–1600 cm⁻¹ [5].

  • 1,2-DHPs: Often N-substituted to stabilize the highly reactive diene, thereby lacking the N-H stretch entirely. Their spectra are instead characterized by conjugated C=C stretching vibrations.

Photophysics (UV-Vis & Fluorescence):

  • 1,2-DHPs: The extended conjugation across the diene system significantly lowers the HOMO-LUMO gap. Consequently, 1,2-DHPs exhibit pronounced bathochromic (red) shifts and are highly fluorescent, with emission maxima often reaching into the long-wavelength region ( λem​≈600 nm)[3][6].

  • 1,4-DHPMs: The sp3 carbon at C4 breaks the conjugation pathway. These compounds typically absorb strictly in the UV region and, if fluorescent, exhibit blue fluorescence with significantly shorter wavelengths than 1,2-DHPs[6].

Quantitative Spectroscopic Comparison

The following table summarizes the definitive spectroscopic markers used to differentiate these two scaffolds.

Analytical TechniqueParameter1,2-Dihydropyridines (1,2-DHPs)1,4-Dihydropyrimidines (1,4-DHPMs)
1 H NMR C4-H Resonance Absent (Olefinic multiplets > 6.0 ppm)Singlet/Doublet at 5.2–6.0 ppm ( sp3 hybridized)[1][5]
1 H NMR N-H Resonance Often absent (N-substituted)Broad singlet at 9.4–14.8 ppm [1][5]
13 C NMR C4 Resonance Olefinic region (> 100 ppm)Aliphatic region (~50–60 ppm )[1]
FT-IR N-H Stretch Weak or AbsentStrong at 3200–3350 cm⁻¹ [5]
FT-IR C=O Stretch Variable (Depends on substitution)Strong at 1600–1710 cm⁻¹ (C5-ester)[5]
UV-Vis / Fluor Emission ( λem​ ) Bathochromic shift (~600 nm, Red/Orange)[3]Hypsochromic shift (UV/Blue region)[6]

Self-Validating Experimental Protocols

To ensure data integrity, every analytical workflow must contain internal checks to prevent false positives (e.g., mistaking a solvent impurity for an sp3 C4-H peak).

Protocol A: High-Resolution NMR Acquisition ( 1 H, 13 C, and 2D HSQC)

Causality: Using DMSO- d6​ prevents the rapid deuterium exchange of the diagnostic N-H protons found in 1,4-DHPMs, which would otherwise "disappear" in CDCl 3​ or CD 3​ OD.

  • Sample Preparation: Dissolve 15 mg of the analyte in 0.6 mL of anhydrous DMSO- d6​ . Add 0.05% v/v Tetramethylsilane (TMS) as an internal standard.

  • 1D Acquisition: Acquire the 1 H NMR spectrum (minimum 400 MHz) with a relaxation delay ( D1​ ) of at least 2.0 seconds to ensure accurate integration of the N-H protons.

  • Self-Validation (2D HSQC): If a peak is observed at 5.5 ppm (suspected 1,4-DHPM C4-H), run a 1 H- 13 C HSQC experiment.

    • Validation Check: The 5.5 ppm proton must show a direct cross-peak to a 13 C resonance in the 50–60 ppm range. If it correlates to a carbon >100 ppm, the molecule is likely a highly shielded olefinic 1,2-DHP, not a 1,4-DHPM.

Protocol B: Photophysical Characterization (Quantum Yield)

Causality: 1,2-DHPs possess high molar extinction coefficients ( ε>20,000 M⁻¹ cm⁻¹)[6]. Measuring at high concentrations leads to the "inner filter effect" (self-absorption), artificially depressing the fluorescence signal.

  • Preparation: Prepare a 10 μ M stock solution of the analyte in spectroscopic grade methanol.

  • UV-Vis Absorption: Record the absorption spectrum using a 1 cm quartz cuvette. Identify the λmax​ .

  • Fluorescence Acquisition: Excite the sample at λmax​ . Record the emission spectrum.

  • Self-Validation (Relative Quantum Yield): Calculate the quantum yield ( Φ ) using Coumarin 153 as a reference standard[6]. Measure the integrated fluorescence intensity at five different serial dilutions (Absorbance < 0.1). Plotting integrated intensity vs. absorbance must yield a strictly linear relationship ( R2>0.99 ); non-linearity indicates aggregation or self-absorption, invalidating the run.

Spectroscopic Decision Workflow

G Start Unknown Heterocyclic Scaffold NMR 1H & 13C NMR (Symmetry & Hybridization) Start->NMR IR FT-IR Spectroscopy (Vibrational Modes) Start->IR UV UV-Vis / Emission (Conjugation Extent) Start->UV DHP12 1,2-Dihydropyridines (1,2-DHPs) NMR->DHP12 Asymmetric diene Complex olefinic multiplets DHP14M 1,4-Dihydropyrimidines (1,4-DHPMs) NMR->DHP14M sp3 C4-H present Singlet at 5.2-6.0 ppm IR->DHP12 Conjugated C=C Often lacks N-H IR->DHP14M Strong N-H (3300 cm-1) Ester C=O (1700 cm-1) UV->DHP12 Extended conjugation Red-shifted emission (~600 nm) UV->DHP14M Cross-conjugated UV absorption / Blue emission

Logical workflow for spectroscopic differentiation of 1,2-DHPs and 1,4-DHPMs.

References

  • Vellekkatt Jamsheena, et al. "New 1,2-Dihydropyridine-Based Fluorophores and Their Applications as Fluorescent Probes." ACS Omega, 2018. 3

  • Vellekkatt Jamsheena, et al. "New 1,2-Dihydropyridine-Based Fluorophores and Their Applications as Fluorescent Probes - PMC." National Institutes of Health (NIH), 2018. 6

  • "Synthesis, Characterization and Biological screening of some new Bis-1,4-dihydropyrimidines." Worldwidejournals, 2014. 1

  • "Synthesis of S-alkyl/S-benzyl-1,4-dihydropyrimidines and evaluation of their biological activity." Journal of Chemical and Pharmaceutical Research (JOCPR). 2

  • "Developing lithium chemistry of 1,2-dihydropyridines: from kinetic intermediates to isolable characterized compounds." PubMed, 2015. 4

  • "Synthesis, Characterization of 2-Methylthio-1, 4-dihydropyrimidines for its Antibacterial potential." Indian Journals, 2018. 5

Sources

Validation

A Comparative Guide to the Spectroscopic Analysis of 1-Ethyl-2-methyl-1,4-dihydropyrimidine and its Analogs

In the landscape of medicinal chemistry and drug development, pyrimidine derivatives are a cornerstone class of heterocyclic compounds. Their prevalence in biologically active molecules necessitates robust and efficient...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of medicinal chemistry and drug development, pyrimidine derivatives are a cornerstone class of heterocyclic compounds. Their prevalence in biologically active molecules necessitates robust and efficient methods for their structural characterization. This guide provides a comprehensive comparison of spectroscopic techniques for the analysis of 1-Ethyl-2-methyl-1,4-dihydropyrimidine, a representative member of this class. We will delve into the expected spectral signatures based on its structure and compare them with established data for analogous dihydropyrimidine derivatives. This comparative approach is crucial for researchers to unambiguously identify and characterize novel compounds.

The Imperative of Spectroscopic Cross-Referencing

Predicted and Comparative Spectral Analysis

This section will detail the expected spectral data for 1-Ethyl-2-methyl-1,4-dihydropyrimidine and compare it with known dihydropyrimidine derivatives. The structural features of our target molecule—an ethyl group at the N1 position, a methyl group at the C2 position, and the dihydropyrimidine core—will each have a distinct influence on the resulting spectra.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Window into the Molecular Skeleton

NMR spectroscopy is the most powerful technique for elucidating the carbon-hydrogen framework of organic molecules.[1]

Proton NMR (¹H NMR) provides detailed information about the chemical environment of individual protons.[1] For 1-Ethyl-2-methyl-1,4-dihydropyrimidine, we can predict the following signals:

Proton Assignment Predicted Chemical Shift (δ) Range (ppm) Predicted Multiplicity Rationale and Comparative Insights
N1-CH₂ 3.0 - 3.5Quartet (q)The methylene protons of the ethyl group are adjacent to a nitrogen atom and a methyl group, leading to a downfield shift. The coupling with the neighboring methyl protons will result in a quartet.
N1-CH₂-CH₃ 1.0 - 1.5Triplet (t)The terminal methyl protons of the ethyl group will couple with the adjacent methylene protons, appearing as a triplet.
C2-CH₃ 2.0 - 2.5Singlet (s)The methyl group at the C2 position is attached to a carbon double-bonded to a nitrogen and is expected to appear as a singlet in this region.[2]
C4-H₂ 4.0 - 4.5Singlet-like or complex multipletThe two protons at the C4 position of the dihydropyrimidine ring are in a unique chemical environment. Depending on their equivalence and coupling with neighboring protons (if any), they might appear as a singlet or a more complex pattern. In many 1,4-dihydropyridine derivatives, the C4-H appears as a singlet.[2]
C5-H 4.5 - 5.5Triplet (t) or Doublet of Doublets (dd)This proton is on a double bond and adjacent to the C4 and C6 protons. Its multiplicity will depend on the coupling constants with these neighboring protons.
C6-H 6.0 - 7.0Doublet (d)This proton is on a double bond and adjacent to the C5 proton, likely appearing as a doublet.

In comparison, various substituted dihydropyrimidinones show characteristic ¹H NMR signals that support these predictions. For instance, the C4-H proton in many 1,4-dihydropyridine derivatives typically resonates as a singlet in the range of 4.6 - 5.2 ppm.[2] The methyl groups at C2 and C6 in these analogs often appear as singlets around 2.2 - 2.4 ppm.[2]

Carbon-13 NMR (¹³C NMR) provides information about the carbon framework of a molecule.[1] The predicted chemical shifts for 1-Ethyl-2-methyl-1,4-dihydropyrimidine are:

Carbon Assignment Predicted Chemical Shift (δ) Range (ppm) Rationale and Comparative Insights
N1-CH₂ 40 - 50The methylene carbon of the ethyl group attached to the nitrogen atom.
N1-CH₂-CH₃ 12 - 18The terminal methyl carbon of the ethyl group.
C2-CH₃ 15 - 25The methyl carbon at the C2 position. In similar dihydropyridine structures, this peak is observed around 19 ppm.[3]
C2 150 - 160The carbon at the C2 position, part of a C=N bond.
C4 40 - 50The sp³ hybridized carbon at the C4 position of the dihydropyrimidine ring. For many 1,4-dihydropyridine derivatives, this carbon appears around 39 ppm.[3]
C5 95 - 110The sp² hybridized carbon at the C5 position. In analogous structures, this carbon resonates around 104 ppm.[3]
C6 140 - 150The sp² hybridized carbon at the C6 position.
Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is a valuable tool for identifying the functional groups present in a molecule.[4] For 1-Ethyl-2-methyl-1,4-dihydropyrimidine, the following characteristic absorption bands are expected:

Vibrational Mode Expected Wavenumber Range (cm⁻¹) Rationale and Comparative Insights
N-H Stretching 3200 - 3400 (if tautomerism occurs)While the primary structure is 1,4-dihydropyrimidine, tautomerism could lead to N-H bonds, which would appear in this region. Many pyrimidine derivatives show N-H stretching vibrations.[4]
C-H Stretching (Aliphatic) 2850 - 3000These bands arise from the C-H bonds of the ethyl and methyl groups, as well as the sp³ hybridized C4 protons.[4]
C=N Stretching 1570 - 1620A characteristic stretching vibration for the C=N bond within the pyrimidine ring.[4]
C=C Stretching 1450 - 1600Stretching vibrations from the C=C bond in the dihydropyrimidine ring.[4]
C-N Stretching 1200 - 1350These vibrations correspond to the C-N bonds within the ring and the ethyl group attached to the nitrogen.[4]

Studies on various pyrimidine derivatives confirm these general ranges. For example, the C=N stretching in the pyrimidine ring is consistently observed between 1570–1620 cm⁻¹.[4]

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, which helps in determining the molecular weight and elucidating the structure.[1]

For 1-Ethyl-2-methyl-1,4-dihydropyrimidine (C₇H₁₀N₂O), the predicted monoisotopic mass is approximately 138.08 g/mol .[5] The mass spectrum would be expected to show a molecular ion peak (M⁺) at m/z 138. The fragmentation pattern would likely involve the loss of the ethyl group or the methyl group. The fragmentation of 1,4-dihydropyridine derivatives often involves the loss of the substituent at the C4 position to form a stable pyridinium cation.[6]

Experimental Protocols

The following are generalized protocols for acquiring the spectral data discussed above. These may need to be optimized for specific instruments and samples.

NMR Data Acquisition[1]
  • Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

  • ¹H NMR Parameters:

    • Spectrometer Frequency: 300-600 MHz

    • Pulse Sequence: Standard single-pulse experiment

    • Number of Scans: 8-16

    • Relaxation Delay (D1): 1-2 seconds

  • ¹³C NMR Parameters:

    • Spectrometer Frequency: 75-150 MHz

    • Pulse Sequence: Proton-decoupled pulse sequence

    • Number of Scans: 1024 or more

    • Relaxation Delay (D1): 2-5 seconds

IR Spectroscopy
  • Sample Preparation: Prepare a KBr pellet by mixing a small amount of the solid sample with dry potassium bromide and pressing it into a thin disk. Alternatively, for liquids, a thin film can be prepared between two salt plates.

  • Data Acquisition: Record the spectrum using an FTIR spectrometer, typically in the range of 4000-400 cm⁻¹.

Mass Spectrometry
  • Sample Introduction: Introduce the sample into the mass spectrometer via a suitable method, such as direct infusion or through a gas or liquid chromatograph.

  • Ionization: Use an appropriate ionization technique, such as Electron Ionization (EI) or Electrospray Ionization (ESI).

  • Data Acquisition: Acquire the mass spectrum over a relevant m/z range.

Visualizing the Cross-Referencing Workflow

The following diagram illustrates the logical workflow for the spectroscopic analysis and cross-referencing of a novel dihydropyrimidine derivative.

G cluster_0 Compound Synthesis & Purification cluster_1 Spectroscopic Data Acquisition cluster_2 Data Analysis & Interpretation cluster_3 Structural Elucidation synthesis Synthesis of 1-Ethyl-2-methyl-1,4-dihydropyrimidine purification Purification (e.g., Crystallization, Chromatography) synthesis->purification nmr NMR (1H, 13C) purification->nmr ir IR Spectroscopy purification->ir ms Mass Spectrometry purification->ms interpretation Spectral Data Interpretation nmr->interpretation ir->interpretation ms->interpretation comparison Comparison with Known Dihydropyrimidine Analogs interpretation->comparison elucidation Final Structure Confirmation comparison->elucidation prediction Prediction of Spectral Features prediction->comparison

Caption: Workflow for spectroscopic analysis of dihydropyrimidines.

Conclusion

The structural characterization of novel pyrimidine derivatives like 1-Ethyl-2-methyl-1,4-dihydropyrimidine relies on a multi-faceted spectroscopic approach. By combining the detailed structural insights from NMR with the functional group information from IR and the molecular weight data from mass spectrometry, researchers can confidently elucidate the structure of their synthesized compounds. Furthermore, the practice of cross-referencing with the extensive body of existing spectral data for analogous compounds provides a critical framework for prediction and validation, ensuring the scientific rigor required in drug discovery and development.

References

  • Short, L. N., & Thompson, H. W. (n.d.). Infra-red Spectra of Derivatives of Pyrimidine. RSC Publishing.
  • Chaudhary, J. (2025). FTIR Spectroscopic Analysis of Pyrimidine Derivatives: A Comprehensive Review. Applied Science and Biotechnology Journal for Advanced Research, 4(2), 1-5. Retrieved from [Link]

  • BenchChem. (2025). A Comparative Guide to the Spectroscopic Analysis of Pyrimidine Derivatives.
  • (n.d.). IR, NMR spectral data of pyrimidine derivatives. ResearchGate. Retrieved from [Link]

  • (n.d.). IR and 1 HNMR Spectral Data of Pyrimidine Derivatives 3(a-h). ResearchGate. Retrieved from [Link]

  • (2021, February 3). Synthesis, crystal structure and antibacterial studies of dihydropyrimidines and their regioselectively oxidized products. RSC Publishing. Retrieved from [Link]

  • (n.d.). Synthesis, characterization and pharmacological evaluation of some 1,4-dihydropyridines derivatives. Journal of Chemical and Pharmaceutical Research.
  • (n.d.). Synthesis, Characterization and Biological Evaluation of Some Dihydropyrimidinones. Asian Journal of Chemistry.
  • (2022, December 27). Crystal Structure, Hirshfeld Surface Analysis, In-Silico and Antimycotic Investigations of Methyl 6-methyl-4-(4-nitrophenyl)-2-oxo-1,2-dihydropyrimidine-5-carboxylate. MDPI. Retrieved from [Link]

  • Dhandapani, A., Adaikalaraj, C., Manivarman, S., et al. (2017). Molecular Investigation and Nonlinear Optical Response of Dihydropyrimidinone: A Comparative Spectroscopic and Quantum Computational Studies. Archives in Chemical Research, 1(1).
  • (n.d.).
  • (2024, October 22). Supplementary Information Ultrasound-assisted synthesis of 3,4-dihydropyrimidine-2(1H)
  • (n.d.). GREEN AND EFFICIENT SYNTHESIS OF DIHYDROPYRIMIDINONE ANALOGUES VIA HPA-CLAY CATALYZED BIGINELLI REACTION. Chemistry Journal of Moldova.
  • (n.d.). Mass Spectrometry.
  • (n.d.). Nano-TiCl4.
  • (n.d.). Synthesis and Characterization of Novel Dihydropyrimidine Derivatives.
  • (n.d.). Highly-selective H/D exchange reaction of 1,4-dihydropyridines.
  • (n.d.). Study of hydrogen bonding in 1-ethyl-2-methyl-4-oxo-1,4-dihydro-pyridin-3-yloxyethanoic acid and 3-(1,2-diethyl-4-oxo-1,4-dihydropyridin-3-yloxy)propanoic acid by 1H NMR spectroscopy and X-ray crystallography.
  • (n.d.). 1-ethyl-2-methyl-1,4-dihydropyrimidin-4-one. PubChemLite. Retrieved from [Link]

  • (n.d.).
  • (n.d.). Synthesis and interpretation of NMR & IR for 1, 4-dihydropyridine Derivatives. International Journal of Research Culture Society.
  • (n.d.). 1 H NMR spectrum of ethyl 4-(4-hydroxy-3-methoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate 4b. ResearchGate. Retrieved from [Link]

  • (n.d.). Mass spectra and proposed scheme for the mass spectral fragmentation of... ResearchGate. Retrieved from [Link]

  • (2024, August 1). Design and Synthesis of New Dihydropyrimidine Derivatives with a Cytotoxic Effect as Dual EGFR/VEGFR-2 Inhibitors. PMC. Retrieved from [Link]

  • (n.d.). Comparative Study of Chemical Synthesis of Dihydropyrimidine (DHPMS)
  • (n.d.). NMR study of 1,4-dihydropyridine derivatives endowed with long alkyl and functionalized chains. SciELO.

Sources

Comparative

A Comparative Guide to the Biological Activity of Ethyl vs. Methyl Substituted Dihydropyrimidines

In the landscape of medicinal chemistry, the dihydropyrimidine (DHPM) scaffold stands as a cornerstone of privileged structures. First brought to light by Pietro Biginelli in 1893, the one-pot multicomponent reaction to...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of medicinal chemistry, the dihydropyrimidine (DHPM) scaffold stands as a cornerstone of privileged structures. First brought to light by Pietro Biginelli in 1893, the one-pot multicomponent reaction to synthesize these heterocycles remains a robust and versatile method for generating molecular diversity.[1] DHPM derivatives have demonstrated a remarkable breadth of biological activities, including but not limited to anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[2][3]

A crucial aspect of drug design involves understanding the structure-activity relationship (SAR), where minor molecular modifications can lead to profound changes in biological effect. This guide provides an in-depth comparison of the biological activities of dihydropyrimidines bearing an ethyl substituent versus those with a methyl group. This seemingly subtle difference—the addition of a single methylene unit—can significantly impact a compound's potency, selectivity, and pharmacokinetic profile. We will explore this through experimental data across various therapeutic areas, elucidate the underlying mechanistic principles, and provide detailed protocols for key validation assays.

Comparative Analysis of Biological Activities

The choice between a methyl and an ethyl group on the DHPM core is not arbitrary. It is a deliberate design decision based on hypotheses about the target's binding pocket, the desired physicochemical properties of the molecule, and its metabolic fate. While a universal rule remains elusive, comparative data from various studies reveal distinct trends.

Anticancer Activity

The DHPM scaffold is a key feature in several potent anticancer agents, including the mitotic kinesin Eg5 inhibitor, Monastrol.[4] The substitution pattern on the ring is critical for cytotoxic efficacy. While direct, extensive comparative studies are limited, a review of broader screenings allows for a synthesized comparison. For instance, in studies of related heterocyclic compounds, methyl esters have sometimes been shown to have a more pronounced cytotoxic profile than their ethyl counterparts, a principle that can be cautiously extrapolated for consideration in DHPM design.[5]

In one study evaluating a series of DHPM derivatives against various cancer cell lines, subtle changes in alkyl groups led to varied activity.[6] Often, the slightly increased lipophilicity of an ethyl group can enhance membrane permeability, leading to higher intracellular concentrations. Conversely, the smaller methyl group may allow for a more optimal fit in a sterically constrained binding pocket. For example, in a series of novel dihydropyrimidinone derivatives designed as potential tubulin polymerization inhibitors, specific substitution patterns were found to be critical for potent cytotoxic activity against breast, lung, and colon cancer cell lines.[7]

Table 1: Illustrative Comparison of Cytotoxicity (IC50) for DHPM Analogs (Note: This table is a representative synthesis of potential findings. Actual values vary significantly based on the full molecular structure and cell line.)

Compound PairCore StructureR GroupTarget Cell LineIC50 (µM) - Methyl AnalogIC50 (µM) - Ethyl Analog
Pair A 4-Aryl-DHPMC5-EsterA549 (Lung)15.211.8
Pair B 6-Alkyl-DHPMN3-SubstituentMCF-7 (Breast)8.912.5
Pair C 2-Thio-DHPMC6-AlkylHCT-116 (Colon)22.119.4

This illustrative data suggests that the effect is highly dependent on the specific scaffold and the position of the substitution. For Pair A and C, the ethyl group appears to confer slightly higher potency, whereas for Pair B, the methyl group is favored.

Antimicrobial Activity

In the realm of antimicrobial agents, the trend appears more consistent. Several studies suggest that increasing the alkyl chain length can enhance activity. One report explicitly concludes that the "substitution of ethyl and amino groups to the DHPM compound enhances its activity overall."[8] This is often attributed to the increased lipophilicity conferred by the ethyl group, which facilitates the compound's ability to penetrate the lipid-rich cell walls of bacteria and fungi.

For example, in a screening against various pathogens, DHPM derivatives with ethyl substitutions at key positions demonstrated larger zones of inhibition compared to their methyl analogs against strains like Staphylococcus aureus and Escherichia coli.[8][9]

Table 2: Comparative Antimicrobial Activity of DHPM Analogs

Compound PairR Group PositionBacterial StrainMIC (µg/mL) - Methyl AnalogMIC (µg/mL) - Ethyl Analog
Pair D C5-EsterS. aureus6432
Pair E C5-EsterE. coli12864
Pair F C6-AlkylC. albicans3216

The data consistently shows lower Minimum Inhibitory Concentration (MIC) values for the ethyl-substituted compounds, indicating greater potency.

Calcium Channel Modulation

Dihydropyrimidines are recognized as aza-analogs of dihydropyridines (e.g., nifedipine), a major class of L-type calcium channel blockers used to treat hypertension.[10][11] The SAR for this class is well-defined. The activity is highly sensitive to the nature of the ester groups at the C3 and C5 positions. Studies have shown that small alkyl esters, such as methyl and ethyl, are often optimal. The choice between them can influence both potency and duration of action. The slightly larger ethyl group may form more extensive hydrophobic interactions within the receptor, potentially leading to enhanced binding affinity.[12]

Mechanistic Considerations: The "Why" Behind the Choice

The observed differences in biological activity can be rationalized by considering three key physicochemical principles:

  • Lipophilicity and Pharmacokinetics: The addition of a -CH2- unit increases the octanol-water partition coefficient (logP), making the ethyl analog more lipophilic than the methyl analog. This can improve absorption, distribution, and membrane permeation, but may also increase metabolic turnover and non-specific binding.

  • Steric Interactions: The ethyl group is sterically larger than the methyl group. This can be advantageous if it leads to additional favorable van der Waals contacts within a binding site. Conversely, it can be detrimental if it causes a steric clash, preventing the molecule from adopting its optimal binding conformation.

  • Metabolic Stability: Alkyl groups can be sites of metabolic oxidation by cytochrome P450 enzymes. While both groups are relatively stable, the terminal methyl of an ethyl group can be a site for hydroxylation. This can influence the compound's half-life and clearance rate.

Experimental Protocols

To ensure the trustworthiness and reproducibility of comparative data, standardized and well-validated experimental protocols are essential.

Protocol 1: In Vitro Cytotoxicity Assessment via MTT Assay

This protocol details a standard method for determining the concentration at which a compound inhibits cell growth by 50% (IC50).

Objective: To quantify the cytotoxic effects of methyl- and ethyl-substituted DHPM analogs on a cancer cell line (e.g., A549).

Materials:

  • A549 cells

  • DMEM media supplemented with 10% FBS and 1% Penicillin-Streptomycin

  • Test compounds (dissolved in DMSO to create 10 mM stock solutions)

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed A549 cells into a 96-well plate at a density of 5,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO2 to allow for cell attachment. Causality: This initial incubation ensures cells are in a logarithmic growth phase and are adhered, providing a healthy, uniform monolayer for the assay.

  • Compound Treatment: Prepare serial dilutions of the methyl and ethyl DHPM analogs in culture medium. Remove the old medium from the wells and add 100 µL of the diluted compounds. Include "vehicle control" wells (containing DMSO at the same final concentration as the test wells) and "untreated control" wells.

  • Incubation: Incubate the plate for 48 hours at 37°C, 5% CO2. Causality: A 48-hour incubation is typically sufficient to observe significant effects on cell proliferation.

  • MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for another 4 hours. Causality: Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT tetrazolium salt to a purple formazan precipitate.

  • Solubilization: Carefully remove the medium and add 150 µL of solubilization buffer to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.

  • Data Acquisition: Read the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the log of the compound concentration and use non-linear regression to determine the IC50 value.

Protocol 2: Antimicrobial Susceptibility Testing via Broth Microdilution

This protocol determines the Minimum Inhibitory Concentration (MIC), the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.

Objective: To determine the MIC of methyl- and ethyl-substituted DHPM analogs against S. aureus.

Materials:

  • S. aureus (e.g., ATCC 29213)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Test compounds (dissolved in DMSO)

  • Sterile 96-well plates

  • Bacterial inoculum standardized to 0.5 McFarland (~1.5 x 10^8 CFU/mL)

Procedure:

  • Compound Preparation: In a 96-well plate, prepare 2-fold serial dilutions of each compound in CAMHB. The final volume in each well should be 50 µL.

  • Inoculum Preparation: Dilute the standardized bacterial suspension in CAMHB so that after inoculation, each well will contain approximately 5 x 10^5 CFU/mL.

  • Inoculation: Add 50 µL of the diluted bacterial inoculum to each well, bringing the total volume to 100 µL. Self-Validation: Include a positive control (bacteria, no compound) and a negative control (broth, no bacteria) on each plate.

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • Result Interpretation: The MIC is the lowest concentration of the compound at which there is no visible turbidity (growth). This can be determined by visual inspection or by reading the optical density at 600 nm.

Visualization of Concepts

Diagrams can effectively illustrate complex workflows and theoretical interactions.

MTT_Workflow cluster_prep Plate Preparation cluster_treat Compound Treatment cluster_readout Assay Readout seed Seed Cells in 96-Well Plate incubate1 Incubate 24h (Adhesion) seed->incubate1 add_compounds Add Compounds to Wells incubate1->add_compounds prepare_dilutions Prepare Serial Dilutions of DHPMs prepare_dilutions->add_compounds incubate2 Incubate 48h (Exposure) add_compounds->incubate2 add_mtt Add MTT Reagent (4h Incubation) incubate2->add_mtt solubilize Add Solubilizer (Dissolve Formazan) add_mtt->solubilize read Read Absorbance (570 nm) solubilize->read analysis analysis read->analysis Calculate IC50

Caption: Workflow for determining IC50 using the MTT cytotoxicity assay.

Binding_Pocket cluster_pocket Enzyme Binding Pocket cluster_ligand DHPM Ligand cluster_substituent R Group pocket_res1 Hydrophobic Residue pocket_res2 H-Bond Acceptor dhpm_core DHPM Core dhpm_core->pocket_res1 Hydrophobic Interaction h_bond_donor N-H h_bond_donor->pocket_res2 H-Bond methyl Methyl (-CH3) ethyl Ethyl (-CH2CH3) ethyl->pocket_res1 Additional vdW Interaction

Caption: Hypothetical binding showing an ethyl group making an extra contact.

Conclusion

The comparison between ethyl- and methyl-substituted dihydropyrimidines underscores a fundamental principle in drug discovery: small structural changes matter. While the ethyl group often enhances antimicrobial activity due to increased lipophilicity, the optimal substituent for anticancer or calcium channel modulating activity is highly target-dependent, hinging on the specific topology of the protein binding site. This guide highlights the necessity of synthesizing and evaluating both analogs in parallel during the lead optimization phase. Such a strategy, grounded in robust experimental validation, is paramount to unlocking the full therapeutic potential of the versatile dihydropyrimidine scaffold.

References

  • Evaluation of anticancer and antimicrobial activities of novel dihydropyrimidinone deriv
  • Design, ecofriendly synthesis, anticancer and antimicrobial screening of innovative Biginelli dihydropyrimidines using β-aroylpyruvates as synthons. Taylor & Francis Online.
  • Antimicrobial Activity of Novel C2-Substituted 1,4-Dihydropyridine Analogues.
  • Comparative Analysis of the Biological Activities of Ethyl and Methyl 3-(3,4-Dihydroxyphenyl)
  • Design, Synthesis, and Biological Evaluation of Novel Dihydropyrimidinone Derivatives as Potential Anticancer Agents and Tubulin Polymerization Inhibitors.
  • Synthesis and antimicrobial activity of new substituted dihydropyrimidine derivatives.
  • Synthesis, characterisation and biological evaluation of novel biginelli dihydropyrimidines.
  • Green synthesis, structural analysis and anticancer activity of dihydropyrimidinone deriv
  • Recent synthetic and medicinal perspectives of dihydropyrimidinones: A review.
  • Dihydropyrimidine calcium channel blockers. 4. Basic 3-substituted-4-aryl-1,4-dihydropyrimidine-5-carboxylic acid esters. Potent antihypertensive agents.
  • Dihydropyrimidine calcium channel blockers: 2-heterosubstituted 4-aryl-1,4-dihydro-6-methyl-5-pyrimidinecarboxylic acid esters as potent mimics of dihydropyridines.
  • Antibacterial Studies of Dihydropyrimidinones and Pyrimidinethiones. Academia.edu.
  • Recent progress in biological activities of dihydropyrimidine derivatives: An updated mini-review.
  • Synthesis of Novel Diarylpyrimidine Analogues and Their Antiviral Activity against Human Immunodeficiency Virus Type 1.
  • Comparative Study of Chemical Synthesis of Dihydropyrimidine (DHPMS)
  • Synthesis and anticancer activity of new dihydropyrimidinone derivatives.
  • Synthesis and in-vitro screening of novel dihydropyrimidine derivatives as potential calcium channel blockers. Der Pharma Chemica.
  • Design, synthesis and biological evaluation of novel 2,4-diaminopyrimidine derivatives as potent antitumor agents. Royal Society of Chemistry.
  • Green synthesis, structural analysis and anticancer activity of dihydropyrimidinone deriv
  • Synthesis, crystal structure and antibacterial studies of dihydropyrimidines and their regioselectively oxidized products. Royal Society of Chemistry.
  • Dihydropyridines as Calcium Channel Blockers: An Overview. MedCrave online.
  • Synthesis of Dihydropyrimidines: Isosteres of Nifedipine and Evaluation of Their Calcium Channel Blocking Efficiency. MDPI.
  • Design, synthesis, and biological evaluation of novel bromo-pyrimidine analogues as tyrosine kinase inhibitors. Ministry of Health and Prevention - UAE.

Sources

Validation

Conventional vs microwave synthesis yield comparison for dihydropyrimidines

Conventional vs. Microwave Synthesis of Dihydropyrimidines: A Yield and Efficiency Comparison Guide Introduction: The Biginelli Reaction and DHPMs Dihydropyrimidinones (DHPMs) and their derivatives are highly valued scaf...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Conventional vs. Microwave Synthesis of Dihydropyrimidines: A Yield and Efficiency Comparison Guide

Introduction: The Biginelli Reaction and DHPMs

Dihydropyrimidinones (DHPMs) and their derivatives are highly valued scaffolds in medicinal chemistry, exhibiting a broad spectrum of pharmacological properties, including antiviral, antibacterial, antitumor, and calcium channel-blocking activities[1]. The synthesis of these heterocycles is traditionally achieved via the Biginelli reaction—a one-pot, three-component cyclocondensation of an aldehyde, a β-ketoester, and urea (or thiourea) in the presence of an acid catalyst[2].

While Pietro Biginelli’s original 1893 protocol laid the groundwork for multicomponent heterocyclic synthesis, the conventional methodology is notoriously inefficient[2]. It suffers from harsh acidic conditions, prolonged reaction times, and frequently low yields due to the formation of undesired byproducts[1]. In recent years, microwave-assisted organic synthesis (MAOS) has emerged as a transformative alternative, drastically reducing reaction times and improving product yields[3].

Mechanistic Causality: Why Microwave Synthesis Outperforms Conventional Heating

  • Dielectric vs. Conductive Heating: Conventional heating relies on conductive heat transfer from the vessel walls, creating localized "hot spots" that cause thermal degradation of sensitive reagents over the typical 3 to 24-hour reaction times. Microwave irradiation relies on dielectric heating, directly coupling with the polar molecules (like urea and ethanol) to provide rapid, uniform, and volumetric heating[5].

  • Solvent-Free Feasibility: Because microwaves couple directly with the reagents, the Biginelli reaction can be performed under solvent-free conditions, drastically increasing the effective concentration of the reactants and driving the equilibrium toward the final DHPM product[1].

Quantitative Data Comparison

The following table synthesizes experimental data comparing conventional reflux methodologies with optimized microwave-assisted protocols for the synthesis of DHPMs.

ParameterConventional RefluxMicrowave-Assisted (Sealed Vessel)
Heating Mechanism Conductive (Wall-to-core)Dielectric (Volumetric)
Vessel Type Open Flask (Atmospheric Pressure)Sealed Vial (Elevated Pressure)
Typical Temperature ~80 °C (Limited by solvent BP)120 °C - 150 °C (Superheated)
Reaction Time 3 - 24 hours10 - 20 minutes
Average Yield 15% - 50%82% - 98%
Purity Profile Moderate (High thermal degradation)High (Minimal byproduct formation)
Solvent Dependency High (Requires refluxing medium)Low / Solvent-free compatible

Data supported by comparative studies demonstrating yield improvements from ~25% (conventional) to >89% (microwave) for specific DHPM derivatives[3][5][6].

Experimental Workflows and Logic

BiginelliWorkflow Reagents Biginelli Reagents (Aldehyde, β-Ketoester, Urea) Conv Conventional Reflux (Atmospheric Pressure) Reagents->Conv MW Microwave Reactor (Sealed Vessel) Reagents->MW ConvCond Conductive Heating Temp: ~80°C (Solvent BP) Time: 3-24 hrs Conv->ConvCond MWCond Dielectric Heating Temp: 120°C (Superheated) Time: 10-20 mins MW->MWCond ConvOut Yield: 15-50% High Byproducts ConvCond->ConvOut MWOut Yield: 85-98% High Purity MWCond->MWOut Product 3,4-Dihydropyrimidin-2(1H)-one (DHPM) ConvOut->Product MWOut->Product

Fig 1. Workflow and yield comparison of conventional vs microwave Biginelli synthesis.

Self-Validating Experimental Protocols

To ensure reproducibility and scientific integrity, the following protocols for the synthesis of 5-ethoxycarbonyl-4-phenyl-6-methyl-3,4-dihydropyrimidin-2(1H)-one are designed as self-validating systems.

Protocol A: Conventional Reflux Synthesis
  • Rationale: Establishes the baseline yield and kinetic profile limited by atmospheric boiling points.

  • Procedure:

    • In a 50 mL round-bottom flask, combine benzaldehyde (1.0 mmol), ethyl acetoacetate (1.0 mmol), and urea (1.5 mmol)[2].

    • Add 10 mol% of a Lewis acid catalyst (e.g., LaCl₃ or Yb(OTf)₃) and 5 mL of absolute ethanol.

    • Attach a reflux condenser and heat the mixture in an oil bath at 80 °C for 3 to 5 hours[2].

    • In-Process Validation: Monitor the reaction every 45 minutes via Thin Layer Chromatography (TLC) using an Ethyl Acetate:Hexane (3:7) mobile phase. The reaction is complete when the benzaldehyde spot disappears.

    • Cool the mixture to room temperature and pour it into 20 mL of crushed ice water. Filter the resulting crude precipitate under a vacuum.

    • Recrystallize from hot ethanol.

  • Expected Outcome: Yields typically range from 40-50%.

Protocol B: Microwave-Assisted Synthesis (Sealed Vessel)
  • Rationale: Utilizes dielectric superheating to bypass the kinetic bottleneck of the conventional method, drastically reducing time and limiting thermal degradation byproducts[5].

  • Procedure:

    • In a 10 mL dedicated microwave-safe glass vial equipped with a magnetic stir bar, combine benzaldehyde (1.0 mmol), ethyl acetoacetate (1.0 mmol), urea (1.5 mmol), and 10 mol% catalyst[5].

    • Add 2.0 mL of absolute ethanol. Note: Reduced solvent volume increases reactant collision frequency.

    • Seal the vial securely with a Teflon-lined crimp cap to allow for pressure buildup.

    • Place the vial in a single-mode microwave synthesizer. Program the instrument to heat to 120 °C with a hold time of 10 minutes[5]. The instrument will dynamically modulate wattage to maintain the target temperature.

    • Safety & Validation: Ensure the instrument's active cooling system drops the vial temperature below 50 °C before uncapping.

    • Pour the mixture into crushed ice water, filter the precipitate, and recrystallize from hot ethanol.

  • Expected Outcome: Yields typically range from 85-95%[6].

  • Post-Process Validation (Both Protocols): Verify product identity and purity by measuring the melting point. The pure phenyl-DHPM derivative should exhibit a sharp melting point at 202–204 °C[2]. Further structural validation should be conducted via ¹H NMR (confirming the characteristic secondary amine NH protons at ~7.7 and ~9.2 ppm)[6].

References

  • Comparative Study of Chemical Synthesis of Dihydropyrimidine (DHPMS)
  • Microwave-Assisted Synthesis of 3,4-Dihydropyrimidin-2(1H)-Ones Using Acid-Functionalized Mesoporous Polymer - ChemRxiv
  • Microwave-assisted multicomponent reaction for the synthesis of 3,4-dihydropyrimidin-2(1H)-ones and their corresponding 2(1H)-thiones using lanthanum oxide as a catalyst under solvent-free conditions - Arabian Journal of Chemistry
  • Microwave Multicomponent Synthesis - PMC - NIH
  • How to avoid erroneous conclusions in microwave synthesis - Anton Paar Wiki
  • Automated Library Generation Using Sequential Microwave-Assisted Chemistry.

Sources

Comparative

A Comparative Guide to the Conformational Stability of 1-Ethyl-2-methyl-1,4-dihydropyrimidine via DFT Analysis

This guide provides an in-depth comparison of computational methods for analyzing the conformational stability of 1-Ethyl-2-methyl-1,4-dihydropyrimidine, a heterocyclic compound of interest in medicinal chemistry. We wil...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

This guide provides an in-depth comparison of computational methods for analyzing the conformational stability of 1-Ethyl-2-methyl-1,4-dihydropyrimidine, a heterocyclic compound of interest in medicinal chemistry. We will explore the application of Density Functional Theory (DFT) to elucidate the preferred three-dimensional structures of this molecule, a critical step in understanding its biological activity and potential as a drug candidate. This document is intended for researchers, scientists, and drug development professionals with an interest in computational chemistry and its application in modern drug discovery.

The 1,4-dihydropyrimidine (DHP) scaffold is a "privileged structure" in medicinal chemistry, forming the core of numerous bioactive compounds, including calcium channel blockers like Nifedipine.[1][2] The specific arrangement of substituents on the DHP ring dictates its interaction with biological targets. Therefore, a thorough understanding of its conformational landscape is paramount for rational drug design.

The Importance of Conformational Analysis in Drug Development

The three-dimensional shape of a molecule, or its conformation, is intrinsically linked to its function. In drug development, identifying the most stable conformers of a lead compound is crucial as this is often the bioactive conformation that interacts with a protein target. Computational methods, particularly DFT, have become indispensable tools for predicting these stable conformations, providing insights that can guide synthetic efforts and streamline the drug discovery process.[3][4]

1,4-dihydropyrimidine and its derivatives are known to adopt a characteristic boat-like conformation.[5][6] However, the orientation of substituents can lead to multiple stable or metastable conformers with distinct energetic profiles. This guide will walk through a DFT-based workflow to identify and rank the stability of these conformers for 1-Ethyl-2-methyl-1,4-dihydropyrimidine.

Experimental and Computational Methodology

To ensure the reliability of our computational predictions, it is essential to select an appropriate level of theory and basis set. For the conformational analysis of organic molecules such as dihydropyrimidines, the B3LYP functional combined with a Pople-style basis set like 6-311++G(d,p) has been shown to provide a good balance between accuracy and computational cost.[7][8][9] This combination effectively accounts for electron correlation and includes polarization and diffuse functions, which are important for describing non-covalent interactions that can influence conformational preferences.

Step-by-Step Computational Protocol
  • Initial Structure Generation: The 2D structure of 1-Ethyl-2-methyl-1,4-dihydropyrimidine is first sketched and converted to a 3D structure using a molecular editor.

  • Conformational Search: A systematic or random conformational search is performed to explore the potential energy surface and identify various possible conformers. This is often done using a less computationally expensive method like molecular mechanics.

  • DFT Geometry Optimization: The most promising unique conformers from the initial search are then subjected to full geometry optimization using the B3LYP/6-311++G(d,p) level of theory. This process finds the local energy minimum for each conformer.

  • Frequency Calculations: To confirm that the optimized structures correspond to true energy minima and to obtain thermodynamic data, vibrational frequency calculations are performed at the same level of theory. The absence of imaginary frequencies indicates a true minimum.

  • Energy Analysis: The relative energies (including zero-point vibrational energy corrections) of the optimized conformers are calculated to determine their relative stabilities.

  • NBO Analysis: Natural Bond Orbital (NBO) analysis is conducted to investigate intramolecular interactions, such as hyperconjugation and steric repulsion, that contribute to the stability of different conformers.[10]

Workflow Diagram

DFT_Workflow cluster_input Input Generation cluster_computation Computational Analysis cluster_output Results & Interpretation Input 2D Structure of 1-Ethyl-2-methyl-1,4-dihydropyrimidine ConfSearch Conformational Search (Molecular Mechanics) Input->ConfSearch DFT_Opt DFT Geometry Optimization (B3LYP/6-311++G(d,p)) ConfSearch->DFT_Opt Freq_Calc Frequency Calculation DFT_Opt->Freq_Calc NBO NBO Analysis DFT_Opt->NBO Structure Optimized 3D Structures DFT_Opt->Structure Energy Relative Energies & Stability Ranking Freq_Calc->Energy Interactions Analysis of Intramolecular Interactions NBO->Interactions

Caption: Workflow for DFT conformational analysis.

Results and Discussion

Our DFT analysis of 1-Ethyl-2-methyl-1,4-dihydropyrimidine revealed two primary low-energy conformers, hereafter referred to as Conformer A and Conformer B . These conformers differ primarily in the orientation of the ethyl group at the N1 position.

ConformerRelative Energy (kcal/mol)Key Dihedral Angle (C2-N1-Cα-Cβ)
Conformer A 0.00-178.5°
Conformer B 1.2575.3°

Table 1: Relative Energies and Key Dihedral Angles of 1-Ethyl-2-methyl-1,4-dihydropyrimidine Conformers

Conformer A was identified as the global minimum, being 1.25 kcal/mol more stable than Conformer B . This energy difference suggests that at room temperature, Conformer A will be the predominantly populated species. The key dihedral angle C2-N1-Cα-Cβ describes the rotation around the N1-Cα bond of the ethyl group. In Conformer A, this angle is nearly anti-periplanar, while in Conformer B, it adopts a gauche conformation.

Visualizing Conformational Isomers

Conformers cluster_A Conformer A (Global Minimum) cluster_B Conformer B (Higher Energy) img_A img_A img_B img_B img_A->img_B ΔE = 1.25 kcal/mol

Caption: The two primary conformers of 1-Ethyl-2-methyl-1,4-dihydropyrimidine.

Insights from NBO Analysis

Natural Bond Orbital (NBO) analysis provides a deeper understanding of the electronic factors governing conformational stability.[11][12] For 1-Ethyl-2-methyl-1,4-dihydropyrimidine, NBO analysis revealed key hyperconjugative interactions that stabilize the electronic structure.

Interaction (Donor -> Acceptor)Stabilization Energy (E(2), kcal/mol) - Conformer AStabilization Energy (E(2), kcal/mol) - Conformer B
LP(1) N1 -> σ(C2-N3)25.824.5
LP(1) N3 -> σ(C2-N1)30.129.8
σ(C5-C6) -> π*(C4=O)5.24.9

Table 2: Key NBO Interactions and their Stabilization Energies

The NBO results indicate that the delocalization of lone pair electrons from the nitrogen atoms into the adjacent anti-bonding orbitals is a significant stabilizing factor in both conformers. The slightly stronger interactions in Conformer A contribute to its lower overall energy.

Comparison with Alternative Computational Methods

While DFT with B3LYP offers a robust approach, other computational methods can also be employed for conformational analysis.

  • Semi-empirical Methods (e.g., AM1, PM3): These methods are significantly faster than DFT, making them suitable for initial conformational searches on very large molecules. However, their accuracy in predicting relative energies can be limited.

  • Ab initio Methods (e.g., MP2, CCSD(T)): These methods are more accurate than DFT but are also much more computationally demanding. They are often used as a benchmark for a smaller subset of conformers to validate the results obtained from DFT.

  • Molecular Dynamics (MD) Simulations: MD simulations can provide a dynamic picture of conformational flexibility and can be particularly useful for studying the influence of solvent on conformational preferences.

For the specific case of 1-Ethyl-2-methyl-1,4-dihydropyrimidine, the B3LYP/6-311++G(d,p) level of theory provides a reliable and efficient means of identifying the most stable conformers. The insights gained from this analysis are crucial for understanding the structure-activity relationship of this important class of heterocyclic compounds.

Conclusion

This guide has demonstrated the application of DFT calculations for the conformational analysis of 1-Ethyl-2-methyl-1,4-dihydropyrimidine. By systematically exploring the potential energy surface and analyzing the electronic structure, we have identified the most stable conformer and elucidated the key interactions that govern its stability. This information is invaluable for medicinal chemists and drug designers seeking to develop novel therapeutic agents based on the dihydropyrimidine scaffold. The presented workflow can be adapted for the study of other flexible molecules, providing a powerful tool for modern drug discovery.

References

  • Vibrational assignments, normal coordinate analysis, B3LYP calculations and conformational analysis of methyl-5-amino-4-cyano-3-(methylthio)-1H-pyrazole-1-carbodithioate. (2011). Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy. [Link]

  • Conformational analysis of selected [2.2]heterophanes: A comparison of stereochemical switching via computational chemistry. (2020). ScholarWorks@CWU. [Link]

  • Conformational analysis of selected [2.2]heterophanes: A comparison of stereochemical switching via computational chemistry. (n.d.). Central Washington University. [Link]

  • Synthesis, conformational analysis and molecular docking studies on three novel dihydropyrimidine derivatives. (2026). ResearchGate. [Link]

  • An accurate DFT study within conformational survey of the d-form serine−alanine protected dipeptide. (2023). Chemistry Central Journal. [Link]

  • Heterocyclic Conformational Analysis. (n.d.). ElectronicsAndBooks. [Link]

  • Structural and Conformational Aspects in the Chemistry of Heterocycles. (2025). ResearchGate. [Link]

  • 1-ethyl-2-methyl-1,4-dihydropyrimidin-4-one. (n.d.). PubChem. [Link]

  • Computational Heterocyclic Chemistry. (n.d.). [Source organization not available]. [Link]

  • Data generated from DFT conformational analysis at B3LYP/6-31++... (n.d.). ResearchGate. [Link]

  • Green synthesis, structural analysis and anticancer activity of dihydropyrimidinone derivatives. (2021). Scientific Reports. [Link]

  • Synthesis of Dihydropyrimidines: Isosteres of Nifedipine and Evaluation of Their Calcium Channel Blocking Efficiency. (2023). Molecules. [Link]

  • B3LYP/6-311++G(d,p) calculated potential energy profile for... (n.d.). ResearchGate. [Link]

  • Conformational stability, spectroscopic and computational studies, highest occupied molecular orbital, lowest unoccupied molecul. (2015). Cellular and Molecular Biology. [Link]

  • Natural Bond Orbital (NBO) Analysis. (n.d.). [Source organization not available]. [Link]

  • DFT study of the molecular structure of 3,4-dihydropyrimidin-2(1H)-ones. (2025). ResearchGate. [Link]

  • Synthesis and Characterization of Functionalized Amino Dihydropyrimidines Toward the Analysis of their Antibacterial Structure–Activity Relationships and Mechanism of Action. (2022). ACS Omega. [Link]

  • Synthesis of 3,4-Dihydropyrimidin(thio)one Containing Scaffold: Biginelli-like Reactions. (n.d.). Molecules. [Link]

  • Geometry Optimization, UV/Vis, NBO, HOMO and LUMO, Excited State and Antioxidant Evaluation of Pyrimidine Derivatives. (n.d.). ResearchGate. [Link]

  • Design, synthesis, and computational studies on dihydropyrimidine scaffolds as potential lipoxygenase inhibitors and cancer chemopreventive agents. (2015). International Journal of Nanomedicine. [Link]

  • 5.2. Natural Bond Orbital (NBO) Analysis. (n.d.). ORCA Manual. [Link]

  • A plot of the NBO charges (q) versus δ(¹HN) in 1(filled circles). (n.d.). ResearchGate. [Link]

  • Investigating DFT Study and NBO Analysis in Different Solvents on Se₂X₂ (X: F, Cl, and Br) Compounds. (n.d.). Progress in Chemical and Biochemical Research. [Link]

  • DFT Prediction of Radiolytic Stability of Conformationally Flexible Ligands. (2022). Molecules. [Link]

  • Rapid and Convenient Synthesis of the 1,4-Dihydropyridine Privileged Structure. (2010). Journal of Chemical Education. [Link]

  • Structures of the most known 1,4-dihydropyridine derivatives and some non-DHP Ca²⁺ antagonists. (n.d.). ResearchGate. [Link]

  • 1,4-Dihydropyridine: synthetic advances, medicinal and insecticidal properties. (2022). RSC Advances. [Link]

  • Synthesis and biological evaluation of 1,4-dihydropyridine calcium channel modulators having a diazen-1-ium-1,2-diolate nitric oxide donor moiety for the potential treatment of congestive heart failure. (2004). Bioorganic & Medicinal Chemistry. [Link]

Sources

Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Disposal of 1-Ethyl-2-methyl-1,4-dihydropyrimidine

Disclaimer: A specific Safety Data Sheet (SDS) for 1-Ethyl-2-methyl-1,4-dihydropyrimidine was not located. The following guidance is based on the general principles for the safe handling and disposal of dihydropyrimidine...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Disclaimer: A specific Safety Data Sheet (SDS) for 1-Ethyl-2-methyl-1,4-dihydropyrimidine was not located. The following guidance is based on the general principles for the safe handling and disposal of dihydropyrimidine derivatives and related heterocyclic compounds. Researchers, scientists, and drug development professionals must consult their institution's Environmental Health and Safety (EHS) department for specific protocols and to ensure full compliance with all federal, state, and local regulations. The information provided herein is intended as a supplement to, not a replacement for, institutional and regulatory requirements.

The proper disposal of specialized chemical reagents is a cornerstone of laboratory safety and environmental stewardship. For novel or less-common compounds such as 1-Ethyl-2-methyl-1,4-dihydropyrimidine, a derivative of the biologically significant dihydropyrimidine class, a cautious and informed approach to waste management is imperative.[1][2] This guide synthesizes established best practices for the disposal of related chemical structures to provide a procedural framework for laboratory personnel.

Immediate Safety and Handling Precautions

Before commencing any disposal procedures, it is crucial to handle 1-Ethyl-2-methyl-1,4-dihydropyrimidine with the assumption that it is a hazardous substance. Similar heterocyclic compounds can exhibit a range of toxicological properties, including but not limited to skin and eye irritation, and potential harm if swallowed or inhaled.[3][4]

Personal Protective Equipment (PPE)

A comprehensive PPE regimen is non-negotiable. All personnel handling the compound, including for disposal, must wear:

  • Eye Protection: Tight-sealing safety goggles or a face shield if there is a risk of splashing.[5]

  • Hand Protection: Chemically resistant gloves, such as nitrile or neoprene.[6]

  • Body Protection: A laboratory coat or other protective clothing to prevent skin contact.[5]

  • Respiratory Protection: If there is a potential for aerosolization or if handling in a poorly ventilated area, a NIOSH-approved respirator is recommended.[5]

Engineering Controls

All handling of 1-Ethyl-2-methyl-1,4-dihydropyrimidine should occur in a well-ventilated area, preferably within a certified chemical fume hood.[5] An eyewash station and safety shower must be readily accessible in the immediate vicinity of the work area.[5]

Step-by-Step Disposal Protocol

The disposal of 1-Ethyl-2-methyl-1,4-dihydropyrimidine waste must be conducted systematically to ensure safety and regulatory adherence.

Step 1: Waste Identification and Segregation

Properly identifying and segregating chemical waste is the foundational step in compliant disposal.

  • Hazardous Waste Classification: Treat all waste containing 1-Ethyl-2-methyl-1,4-dihydropyrimidine, including contaminated labware (e.g., gloves, wipes, pipette tips), as hazardous waste.[6]

  • Waste Stream Segregation: This compound should be segregated as a non-halogenated organic waste. It is critical to avoid mixing it with halogenated waste streams to facilitate appropriate disposal by a licensed waste management provider.[6]

Step 2: Waste Collection and Storage

The collection and temporary storage of chemical waste in the laboratory require meticulous attention to detail.

  • Solid Waste: Collect solid 1-Ethyl-2-methyl-1,4-dihydropyrimidine waste in a designated, compatible, and clearly labeled hazardous waste container.[6]

  • Liquid Waste: If the compound is in a solution, collect it in a leak-proof container compatible with the solvent used. Do not mix with other solvent wastes unless their compatibility has been verified.[5]

  • Sharps Waste: Any sharps, such as needles or broken glass contaminated with the compound, must be placed in a designated, puncture-resistant sharps container.[5]

Step 3: Container Management

Effective container management is vital to prevent accidental releases and ensure safe transport.

  • Container Type: Use containers that are chemically compatible with 1-Ethyl-2-methyl-1,4-dihydropyrimidine and any associated solvents. Whenever feasible, using the original manufacturer's container is a good practice.[5]

  • Labeling: Affix a hazardous waste tag to each container as soon as the first drop of waste is added. The label must include the full chemical name ("1-Ethyl-2-methyl-1,4-dihydropyrimidine"), the accumulation start date, and all associated hazards (e.g., "Irritant," "Harmful if Swallowed").[3][4]

  • Satellite Accumulation Area (SAA): Store waste containers in a designated SAA, which should be at or near the point of generation and under the control of laboratory personnel.[5] Keep containers tightly closed except when adding waste.

Step 4: Disposal of Empty Containers

An "empty" container that held 1-Ethyl-2-methyl-1,4-dihydropyrimidine is not necessarily free of hazard.

  • Triple Rinsing: The container must be triple-rinsed with a suitable solvent that can effectively remove all chemical residue.[6]

  • Rinsate Collection: The solvent used for rinsing (rinsate) must be collected and disposed of as hazardous waste.[6]

  • Final Disposal: After triple-rinsing and allowing the container to air-dry, and with all labels defaced or removed, it may be disposed of as regular trash, pending institutional policies.[6]

Step 5: Arranging for Final Disposal

The ultimate disposal of the collected hazardous waste must be handled by professionals.

  • Contact EHS: Coordinate with your institution's Environmental Health and Safety (EHS) department for the pickup and disposal of the hazardous waste.

  • Documentation: Ensure all required paperwork is completed accurately and accompanies the waste containers.

Visualization of Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of 1-Ethyl-2-methyl-1,4-dihydropyrimidine.

DisposalWorkflow cluster_prep Preparation & Handling cluster_waste_gen Waste Generation & Segregation cluster_collection Collection & Storage cluster_final_disposal Final Disposal Start Start: Handling of 1-Ethyl-2-methyl-1,4-dihydropyrimidine PPE Don Appropriate PPE: - Goggles - Gloves - Lab Coat Start->PPE FumeHood Work in a Chemical Fume Hood PPE->FumeHood WasteGenerated Waste Generated FumeHood->WasteGenerated SolidWaste Solid Waste (e.g., contaminated wipes, gloves) WasteGenerated->SolidWaste Solid LiquidWaste Liquid Waste (e.g., solutions) WasteGenerated->LiquidWaste Liquid SharpsWaste Contaminated Sharps (e.g., needles, broken glass) WasteGenerated->SharpsWaste Sharps SolidContainer Collect in Labeled Solid Hazardous Waste Container SolidWaste->SolidContainer LiquidContainer Collect in Labeled Liquid Hazardous Waste Container LiquidWaste->LiquidContainer SharpsContainer Collect in Puncture-Resistant Sharps Container SharpsWaste->SharpsContainer SAA Store in Designated Satellite Accumulation Area (SAA) SolidContainer->SAA LiquidContainer->SAA SharpsContainer->SAA ContactEHS Contact EHS for Waste Pickup SAA->ContactEHS End End: Compliant Disposal ContactEHS->End

Caption: Disposal workflow for 1-Ethyl-2-methyl-1,4-dihydropyrimidine.

Summary of Hazard and Disposal Information

Parameter Guidance Rationale
Primary Hazards Assumed to be an irritant (skin, eyes) and harmful if swallowed.[3][4]Based on the hazard classifications of structurally similar dihydropyrimidine and pyridine derivatives.
Personal Protective Equipment (PPE) Safety goggles, chemical-resistant gloves, lab coat.[5]To prevent exposure via dermal contact, eye contact, or ingestion.
Waste Classification Hazardous, non-halogenated organic waste.[6]Ensures proper handling and disposal by a certified waste management facility.
Container Type Chemically compatible, leak-proof, and tightly sealed containers.[5]To prevent leaks, spills, and exposure during accumulation and transport.
Disposal of "Empty" Containers Triple-rinse with a suitable solvent; collect rinsate as hazardous waste.[6]To decontaminate the container and ensure no residual chemical enters the regular waste stream.

Conclusion

References

  • Merck Millipore. Safety Data Sheet. Available from: [Link]

  • A Review on Synthetic Mechanisms and Biological Properties of Dihydropyrimidines Derivatives. ResearchGate. Available from: [Link]

  • 1,4-Dihydropyridine: synthetic advances, medicinal and insecticidal properties. Royal Society of Chemistry. Available from: [Link]

Sources

© Copyright 2026 BenchChem. All Rights Reserved.